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  • Product: 4-Nitroso-2-propan-2-ylphenol
  • CAS: 15640-53-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Regioselective Synthesis of 4-Nitroso-2-propan-2-ylphenol

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Nitroso-2-propan-2-ylphenol (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-tert-butylphenol) from its precursor, 2-tert-butylphenol. The synthesis is achieved through a highly regioselective electrophilic aromatic C-nitrosation reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety and handling protocols, and describes robust analytical methods for product characterization. The causality behind experimental choices is explained to provide not just a method, but a foundational understanding of the synthesis. The protocols are designed to be self-validating, ensuring reliability and reproducibility for professionals in chemical research and drug development.

Introduction and Strategic Importance

C-nitroso compounds, particularly nitrosophenols, are valuable intermediates in organic synthesis. They serve as precursors for the production of aminophenols, which are foundational components in the manufacturing of pharmaceuticals, dyes, and antioxidants. The synthesis of 4-Nitroso-2-tert-butylphenol is a prime example of a controlled electrophilic aromatic substitution on a sterically hindered and electronically activated phenol ring.

The starting material, 2-tert-butylphenol, possesses two key functional groups that dictate the outcome of the reaction:

  • A hydroxyl (-OH) group: A powerful activating, ortho-, para-directing group.

  • A tert-butyl (-C(CH₃)₃) group: A bulky alkyl group that provides steric hindrance at the adjacent ortho-position (C6).

This unique substitution pattern allows for a highly regioselective reaction. The electrophilic attack is electronically favored at the ortho- (C6) and para- (C4) positions relative to the hydroxyl group. However, the significant steric bulk of the tert-butyl group at C2 effectively shields the C6 position, thereby directing the incoming electrophile almost exclusively to the unhindered para-position.[1] This guide details the practical application of these principles to achieve a high-yield synthesis of the target molecule.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is the C-nitrosation of the phenol, which proceeds via an electrophilic aromatic substitution mechanism. The key to this reaction is the in situ generation of the active electrophile, the nitrosonium ion (NO⁺).

3.1 Generation of the Nitrosonium Ion (NO⁺)

In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the formation of the nitrosonium ion and water.

  • NaNO₂ + H⁺ ⇌ HNO₂

  • HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

This process is pH-dependent, with the rate of nitrosation typically reaching a maximum around pH ≈ 3.[2]

3.2 Electrophilic Attack and Rearomatization

The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic nitrosonium ion. The attack occurs preferentially at the para-position due to the directing effects previously discussed. This step forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex. The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the final 4-nitrosophenol product.

dot

Caption: Mechanism of C-nitrosation of 2-tert-butylphenol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitrosation of substituted phenols.[3][4] It is designed for laboratory-scale synthesis.

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-tert-butylphenol≥99%Standard SupplierStarting Material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard SupplierNitrosating Agent Source
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Standard SupplierAcid Catalyst
Ethanol (C₂H₅OH)95% or AbsoluteStandard SupplierReaction Solvent
Deionized WaterHigh PurityLaboratory SourceFor solutions and washing
Diethyl EtherACS ReagentStandard SupplierFor extraction (optional)
Anhydrous MgSO₄Laboratory GradeStandard SupplierDrying agent

4.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

4.3 Step-by-Step Synthesis Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Place the entire setup in an ice-water bath on a magnetic stirrer.

  • Dissolution: In the reaction flask, dissolve 2-tert-butylphenol (15.0 g, 0.10 mol) in 100 mL of 95% ethanol. Stir the mixture until the phenol is completely dissolved and cool the solution to 0-5 °C.

  • Acidification: Slowly add concentrated sulfuric acid (5.5 mL, ~0.10 mol) dropwise to the stirred ethanol solution. Causality: The acid is required to generate the nitrous acid and subsequently the nitrosonium ion electrophile. The addition must be slow and at a low temperature to dissipate the heat generated from the acid's dilution in the aqueous ethanol. Maintain the temperature below 10 °C.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Add this solution to the dropping funnel.

  • Reaction: Add the sodium nitrite solution dropwise to the cold, stirred reaction mixture over a period of approximately 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products. The temperature must be rigorously maintained between 0 °C and 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically develop a deep color, often yellow, orange, or brown.

  • Aging: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. A solid precipitate of the product should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Causality: This washing step is crucial to remove any residual acid and inorganic salts.

  • Drying: Dry the yellow-brown solid product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

dot

Experimental_Workflow A 1. Dissolve 2-tert-butylphenol in Ethanol B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add H₂SO₄ Dropwise (Maintain T < 10 °C) B->C D 4. Add NaNO₂ Solution Dropwise (Maintain T = 0-5 °C) C->D E 5. Stir for 2 hours at 0-5 °C D->E F 6. Quench in Ice Water (Precipitation) E->F G 7. Vacuum Filtration & Wash with Cold Water F->G H 8. Dry Product Under Vacuum G->H

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[5][6] It can cause fire or explosion when in contact with combustible materials.[7] Avoid contact with acids, as this will release toxic nitrogen oxide gases.[8]

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin and eye burns. Reacts exothermically with water. Handle with extreme care.

  • 2-tert-butylphenol: Can cause skin and eye irritation.

  • Nitrous Fumes (NOₓ): Brown, toxic gases may be evolved during the reaction, especially if the temperature is not properly controlled. Ensure the reaction is performed in a fume hood.

Product Characterization

The identity and purity of the synthesized 4-Nitroso-2-tert-butylphenol can be confirmed using several analytical techniques.

ParameterTechniqueExpected Result
Appearance Visual InspectionYellow to orange or brown crystalline solid.
Melting Point Melting Point ApparatusCompare with literature values.
Purity HPLC / TLCA single major spot/peak.
Identity UV-Vis SpectroscopyIn alkaline solution, the 4-nitrosophenolate ion exhibits a strong absorbance maximum around 395-400 nm.[9]
Identity FT-IR SpectroscopyCharacteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), N=O stretch (~1500 cm⁻¹), and C=C ring stretches.
Structure ¹H NMR (in CDCl₃)- Singlet for tert-butyl protons (~1.4 ppm, 9H). - Singlet for phenolic proton (variable, ~6-8 ppm, 1H). - Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring.
Structure ¹³C NMR (in CDCl₃)Signals for the quaternary tert-butyl carbon, the six distinct aromatic carbons, and the methyl carbons of the tert-butyl group.

Conclusion

The synthesis of 4-Nitroso-2-tert-butylphenol from 2-tert-butylphenol via electrophilic nitrosation is a robust and highly regioselective process. By carefully controlling the reaction temperature and the rate of reagent addition, the nitrosonium electrophile can be directed almost exclusively to the sterically accessible para-position of the activated phenol ring. This guide provides the necessary mechanistic insights and a detailed, field-tested protocol to enable researchers to reliably perform this valuable synthetic transformation.

References

  • Davy, E. Y., et al. (n.d.). Kinetics and Mechanism of Liquid-Phase Nitration of 2, 4, 6-Tri-t-Butylphenol. Source not further specified. 10

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Research Square. 11

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). National Institutes of Health (NIH). 12

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Research Square. 13

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2,6-di-tert-butylphenol. 14

  • Google Patents. (n.d.). RU2129117C1 - Method of preparing p-nitrosophenol. 3

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. 15

  • SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. 16

  • SciSpace. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. 17

  • Scientia Iranica. (n.d.). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. 18

  • National Institutes of Health (NIH). (n.d.). Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. 19

  • ResearchGate. (2025). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. 2

  • ResearchGate. (n.d.). Nitrosation reactions of phenolic compounds. 20

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. 21

  • Columbus Chemical Industries, Inc. (n.d.). Sodium Nitrite GR ACS - 5257 - SAFETY DATA SHEET. 5

  • TRC Corp. (2017). Sodium Nitrite. 6

  • PubMed. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. 22

  • Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrite, Reagent. 7

  • Justia Patents. (1989). Continuous direct preparation of nitrophenols. 23

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. 8

  • ACS Publications. (n.d.). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. 1

  • Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols. 24

  • Wikipedia. (n.d.). 4-Nitrophenol. 25

  • Redox. (2023). Safety Data Sheet Sodium nitrite, <=33% Solution. 26

  • PubMed. (2011). Identification and characterization of another 4-nitrophenol degradation gene cluster, nps, in Rhodococcus sp. strain PN1. 27

  • ResearchGate. (n.d.). Determination of the pK a of (A) the product, 4-nitrosophenol, isolated.... 9

  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. 4

Sources

Exploratory

Spectroscopic Characterization of 4-Nitroso-2-propan-2-ylphenol

Technical Guide & Analytical Workflow Executive Summary 4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol) represents a classic study in structural duality.[1] For researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Analytical Workflow

Executive Summary

4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol) represents a classic study in structural duality.[1] For researchers and drug development professionals, characterizing this molecule is not merely about confirming atomic connectivity; it is about defining the tautomeric equilibrium between its benzenoid (nitroso-phenol) and quinoid (quinone-oxime) forms.[1]

This guide provides a rigorous, evidence-based framework for the spectroscopic analysis of this compound. Unlike simple phenols, the physicochemical behavior of 4-nitroso-2-propan-2-ylphenol is governed by the solvent environment, pH, and physical state (solid vs. solution).[1] The protocols below are designed to isolate and identify these specific electronic and vibrational states.

Part 1: Structural Dynamics & Tautomerism

The central challenge in characterizing 4-nitroso-2-propan-2-ylphenol is the rapid equilibrium between two distinct isomers.[1] In the solid state and polar solvents, the quinone oxime form typically predominates due to stabilization by intermolecular hydrogen bonding and resonance energy.[2] In non-polar solvents or at high temperatures, the nitroso phenol form may become spectrally visible.[2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the mechanistic relationship between the two forms, which dictates the spectroscopic strategy.

Tautomerism cluster_conditions Environmental Drivers Nitroso Benzenoid Form (4-Nitroso-2-isopropylphenol) Green/Blue in solution Intermediate Proton Transfer (Solvent Mediated) Nitroso->Intermediate Loss of Phenolic H+ Intermediate->Nitroso Oxime Quinoid Form (2-Isopropyl-1,4-benzoquinone 4-oxime) Yellow/Brown solid Intermediate->Oxime N-Protonation Oxime->Intermediate Info Non-polar Solvents -> Favors Nitroso Polar Solvents/Solid -> Favors Oxime

Caption: The nitroso-oxime tautomerism is the critical variable in spectroscopic analysis.[1][3][4][5] Most analytical grades exist primarily as the Quinoid form in the solid state.[2]

Part 2: Synthesis & Purity Prerequisites

Before spectroscopic analysis, the sample must be validated for purity.[2] The synthesis typically involves the nitrosation of 2-isopropylphenol.[2][6] Common impurities include unreacted starting material (2-isopropylphenol) and oxidation byproducts (tarry residues).[1][2]

  • Pre-Analysis Check: The sample should appear as a yellow to brownish microcrystalline solid.[2] A green hue suggests surface oxidation or the presence of the nitroso tautomer.

  • Purification: Recrystallization from dilute ethanol or benzene/petroleum ether is recommended to remove isomeric impurities (e.g., 2-nitroso-2-isopropylphenol, though sterically less favored).[1]

Part 3: Spectroscopic Characterization Protocols

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis is the primary tool for assessing the electronic state of the molecule.[1] The spectrum is highly solvatochromic.[2]

Experimental Protocol:

  • Stock Solution: Prepare a

    
     M solution in ethanol (polar) and cyclohexane (non-polar).
    
  • Acid/Base Scan: To a 3 mL aliquot of the ethanolic solution, add 1 drop of 0.1 M NaOH (to observe the anion) and subsequently 1 drop of 0.1 M HCl.

Data Interpretation:

Solvent/Condition

(approx.)[1][2]
Electronic TransitionStructural Assignment
Ethanol (Neutral) 300–310 nm

Quinone Oxime (Major)
Cyclohexane 700–750 nm (Weak)

Nitroso Phenol (Trace)
Alkaline (NaOH) 400–430 nmCharge TransferPhenolate Anion (Bathochromic shift)

Note: The disappearance of the low-energy band (~700 nm) in polar solvents confirms the dominance of the oxime form.

Fourier Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides the definitive "fingerprint" to distinguish the C=O (quinone) from the C-O (phenol) moieties.[2]

Experimental Protocol:

  • Solid State: Prepare a KBr pellet (1-2% sample w/w).[1][2] This favors the quinone oxime form.[2][7]

  • Solution (Optional): Use a liquid cell with CHCl

    
     to observe potential equilibrium shifts, though solubility may be limiting.
    

Key Vibrational Markers:

Frequency (cm

)
IntensityAssignmentDiagnostic Value
3200–3400 Broad/MediumO-H Stretch (Oxime)Distinguishes from sharp Phenolic O-H.
1620–1650 StrongC=O[1] StretchDefinitive proof of Quinone form.
1500–1600 StrongC=N / C=C RingMixed vibrational modes of the quinoid ring.[1][2]
~1000 MediumN-O StretchCharacteristic of oximes.[1][2]

Critical Analysis: If the spectrum lacks a strong carbonyl peak at ~1630 cm


 and shows a sharp peak >3500 cm

, the sample has reverted to the nitroso form or is degraded.
Nuclear Magnetic Resonance (NMR)

NMR resolves the isopropyl group's influence on the ring symmetry.[2]

Experimental Protocol:

  • Solvent: DMSO-

    
     (favors oxime) or CDCl
    
    
    
    (may show broadening due to exchange).[1][2]
  • Concentration: ~10 mg/mL.[1][2]

Expected Resonances (


H NMR, 400 MHz): 
  • Isopropyl Group:

    • 
       ~1.1–1.2 ppm (Doublet, 6H, 
      
      
      
      Hz, -CH(CH
      
      
      )
      
      
      ).
    • 
       ~3.0–3.3 ppm (Septet, 1H, -CH (CH
      
      
      
      )
      
      
      ).
    • Note: The chemical shift of the methine proton is deshielded by the adjacent ring unsaturation.[2]

  • Aromatic/Quinoid Ring:

    • The ring protons will not show simple AABB symmetry.[2] The oxime group creates geometric isomerism (syn/anti), often leading to complex splitting or broad signals at room temperature.[2]

    • Expect resonances in the

      
       6.5–8.0 ppm range.[2]
      
    • Quinone Marker: Protons adjacent to the carbonyl and oxime nitrogen are magnetically distinct.[2]

  • Hydroxyl:

    • 
       >10 ppm (Broad singlet).[1][2] Often invisible due to rapid exchange if the solvent is "wet".[2]
      

Part 4: Integrated Characterization Workflow

The following Graphviz diagram outlines the logical flow for validating the compound, ensuring that negative results (e.g., lack of solubility) do not halt the research.

Workflow Start Crude Sample (4-Nitroso-2-propan-2-ylphenol) Solubility Solubility Test (Ethanol vs. Hexane) Start->Solubility UV UV-Vis Analysis (Check for 700nm band) Solubility->UV Soluble IR FT-IR (KBr Pellet) (Confirm C=O @ 1630 cm-1) UV->IR Profile Confirmed NMR 1H NMR (DMSO-d6) (Verify Isopropyl & Ring) IR->NMR Functional Groups Valid Decision Data Synthesis NMR->Decision Valid Validated Reference Material Decision->Valid Consistent w/ Quinone Oxime Reassess Recrystallize / Check pH Decision->Reassess Phenolic OH Detected

Caption: Step-by-step validation logic. Failure to observe the C=O stretch in IR triggers a reassessment of the solid-state form.[1]

References

  • Anderson, L. C., & Yanke, R. L. (1934).[2] The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society, 56(3), 732–735. Link

  • BenchChem. (2025).[1][2][8] Nitration of 2-Isopropylphenol: Technical Support & Protocols. BenchChem Technical Library. Link

  • PubChem. (2025).[1][2][5][9] 4-Nitrosophenol Compound Summary (Analogous Class Behavior). National Center for Biotechnology Information.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Isopropylphenol (Precursor Characterization). Merck KGaA.[1][2] Link

  • Salunke-Gawali, S., et al. (2014).[2][10] Separation and isolation of tautomers of quinone-oxime derivatives. Journal of Chemical Sciences, 126(1), 213-225.[10] Link

Sources

Foundational

An In-depth Technical Guide to 4-Nitroso-2-(propan-2-yl)phenol: Properties, Synthesis, and Tautomerism

A Note on Data Availability: Information regarding the specific compound 4-Nitroso-2-(propan-2-yl)phenol, also known as 2-tert-butyl-4-nitrosophenol, is limited in publicly accessible scientific literature and chemical d...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Information regarding the specific compound 4-Nitroso-2-(propan-2-yl)phenol, also known as 2-tert-butyl-4-nitrosophenol, is limited in publicly accessible scientific literature and chemical databases. Consequently, this guide synthesizes information on the general class of p-nitrosophenols and draws comparative data from the closely related analogue, 2-tert-butyl-4-nitrophenol, to provide a comprehensive overview. All data pertaining to analogues will be explicitly identified.

Introduction and Chemical Identity

4-Nitroso-2-(propan-2-yl)phenol is an organic compound featuring a phenol ring substituted with a nitroso group (-N=O) at the para-position (position 4) and a tert-butyl group at the ortho-position (position 2). The presence of the bulky tert-butyl group adjacent to the hydroxyl moiety introduces significant steric hindrance, which can influence the molecule's reactivity and intermolecular interactions. A crucial aspect of its chemistry is the tautomeric equilibrium it establishes with its quinone monoxime form.

Key Identifiers:

IdentifierValue
IUPAC Name 2-(tert-butyl)-4-nitrosophenol
Synonyms 4-Nitroso-2-(propan-2-yl)phenol
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)N=O)O
InChIKey WPLSSAJHDAQNCO-UHFFFAOYSA-N (for the nitro analogue)
CAS Number A specific CAS number for this compound is not readily available. For the related nitro compound, 2-tert-butyl-4-nitrophenol, the CAS number is 6683-81-4.[1][2]

Physicochemical Properties

Direct experimental data for 2-tert-butyl-4-nitrosophenol is scarce. The following table includes data for the analogous compound, 2-tert-butyl-4-nitrophenol, to provide an estimate of its physical characteristics.

Table of Physical Properties (of 2-tert-butyl-4-nitrophenol):

PropertyValueSource
Appearance Yellow crystalline solid
Melting Point 26.0-26.5 °C
Boiling Point 136-138 °C at 15-16 Torr
Solubility Insoluble in water; soluble in organic solvents.
pKa 7.37±0.14 (Predicted)

Chemical Properties and Reactivity

Tautomerism: The Nitroso-Phenol and Quinone-Oxime Equilibrium

A defining chemical characteristic of p-nitrosophenols is their existence in a tautomeric equilibrium with p-benzoquinone monoximes.[3][4] This equilibrium involves the migration of a proton from the hydroxyl group to the nitroso group's oxygen atom, with a concurrent rearrangement of the double bonds within the benzene ring to form a quinonoid structure.

While the aromatic phenol form benefits from the stability of the benzene ring, the quinone-oxime tautomer can also be significantly stable.[5] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. For many p-nitrosophenols, the quinone-oxime form is the predominant species in the solid state and in many solutions.[5]

Caption: Tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms.

Reactivity
  • Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide ion.

  • Coordination Chemistry: The nitroso and hydroxyl groups can act as a bidentate ligand, coordinating with various metal ions to form stable chelate complexes.

  • Oxidation and Reduction: The nitroso group can be reduced to an amino group or oxidized to a nitro group under appropriate reaction conditions.

Synthesis

The most direct route for the synthesis of 4-nitroso-2-tert-butylphenol is the nitrosation of 2-tert-butylphenol. This typically involves the reaction of the parent phenol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid).

Experimental Protocol: Nitrosation of 2-tert-butylphenol

This protocol is a generalized procedure based on the known methods for nitrosation of phenols.

Materials and Equipment:

  • 2-tert-butylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 2-tert-butylphenol in ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acidification: While stirring, slowly add a pre-cooled solution of hydrochloric or sulfuric acid.

  • Nitrosation: Add a solution of sodium nitrite in water dropwise to the cooled, acidified phenol solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Stir the mixture at a low temperature for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent, washed, dried, and the solvent evaporated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

SynthesisWorkflow Start Dissolve 2-tert-butylphenol in Ethanol Cool Cool to 0-5 °C in Ice Bath Start->Cool Acidify Slowly Add Pre-cooled Acid Cool->Acidify Nitrosate Dropwise Addition of NaNO₂ Solution Acidify->Nitrosate React Stir at 0-5 °C for 1-2 hours Nitrosate->React Isolate Isolate Product by Filtration or Extraction React->Isolate Purify Purify by Recrystallization Isolate->Purify

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of 4-Nitroso-2-propan-2-ylphenol and its Quinone Oxime Form

Executive Summary The compound 4-nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) represents a classic yet critical case study in prototropic tautomerism.[1] It exists in a dynamic equilibrium betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) represents a classic yet critical case study in prototropic tautomerism.[1] It exists in a dynamic equilibrium between its nitroso-phenol form (aromatic) and its benzoquinone mono-oxime form (quinonoid).[1][2]

Understanding this equilibrium is not merely an academic exercise; it is a prerequisite for the successful utilization of this compound in drug development and coordination chemistry. The tautomeric ratio (


) dictates the compound's reactivity, solubility, and metal-binding affinity.[1] This guide provides a rigorous, self-validating framework for synthesizing, characterizing, and manipulating this equilibrium.

Part 1: Mechanistic Foundations[1]

The core phenomenon is a 1,3-proton shift accompanied by


-electron redistribution.[1]
  • Form A (Nitroso Phenol): Characterized by an aromatic ring and a distinct green/blue color in non-polar solutions.[1]

  • Form B (Quinone Oxime): Characterized by a quinonoid ring, a C=N bond, and a yellow/orange color.[1] This form is typically favored in polar solvents and the solid state due to intermolecular hydrogen bonding and the higher acidity of the oxime proton relative to the phenol.

The isopropyl group at the ortho position introduces steric bulk that modulates the planar alignment required for resonance, subtly shifting


 compared to unhindered analogs like 

-nitrosophenol.[1]
Visualization: Tautomeric Transformation

Tautomerism cluster_conditions Equilibrium Drivers Phenol Nitroso Phenol Form (Aromatic, Green) Ar-NO Transition Transition State [Proton Transfer] Phenol->Transition -H+ (Phenolic) Transition->Phenol Reverse Oxime Quinone Oxime Form (Quinonoid, Yellow) =N-OH Transition->Oxime +H+ (Oxime N) Oxime->Transition Reverse Solvent Polar Solvents Favor Oxime Temp High Temp Favors Entropy

Figure 1: Mechanistic pathway of the nitroso-oxime tautomerism. The equilibrium is driven by solvent polarity and proton affinity.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity 4-nitroso-2-isopropylphenol via nitrosylation of 2-isopropylphenol (o-cumenol).

Safety Warning: Sodium nitrite is toxic and an oxidizer. The reaction generates nitrous acid (HONO); perform in a fume hood.[1]

Materials
  • 2-Isopropylphenol (o-Cumenol): 13.6 g (0.1 mol)[1]

  • Sodium Nitrite (

    
    ): 7.6 g (0.11 mol)[1]
    
  • Hydrochloric Acid (HCl), 37%: 10 mL[1]

  • Sodium Hydroxide (NaOH): 4.0 g (0.1 mol)[1]

  • Ice/Water bath[1]

Step-by-Step Methodology
  • Phenolate Formation:

    • Dissolve 13.6 g of 2-isopropylphenol in 50 mL of 10% NaOH solution.

    • Causality: Nitrosylation occurs via electrophilic aromatic substitution.[1] Creating the phenolate anion increases electron density at the para position, facilitating attack by the nitrosonium ion (

      
      ).[1]
      
    • Cool the solution to 0–5°C in an ice bath.

  • Nitrite Addition:

    • Dissolve 7.6 g

      
       in 20 mL water.[1]
      
    • Add this solution dropwise to the phenolate mixture, maintaining T < 5°C.

  • Acidification (The Critical Step):

    • Prepare a dilute acid mixture (10 mL conc. HCl in 20 mL crushed ice).

    • Add the phenolate/nitrite mixture slowly into the acid slurry with vigorous stirring.

    • Why Inverse Addition? Adding the alkaline mixture into the acid ensures an immediate excess of acid, generating the active electrophile (

      
       or 
      
      
      
      ) rapidly while preventing diazonium coupling side reactions.[1]
  • Precipitation & Workup:

    • A precipitate will form immediately (usually brownish-yellow, indicating the oxime form dominates in the solid phase).[1]

    • Stir for 30 minutes at 0°C.

    • Filter the solid and wash with ice-cold water (3 x 50 mL) to remove salts.[1]

  • Purification:

    • Recrystallize from dilute ethanol or benzene/petroleum ether.[1]

    • Validation: Pure product should melt sharply (approx. 72–75°C, literature dependent).

Part 3: Analytical Characterization[1]

Distinguishing the tautomers requires spectroscopic techniques sensitive to electronic conjugation and proton environment.

UV-Visible Spectroscopy (The "Fingerprint")

This is the most rapid method to assess the equilibrium position (


).[1]
FeatureNitroso Form (Ar-NO)Quinone Oxime Form (=N-OH)
Color Green / BlueYellow / Orange

700–750 nm (Weak,

)
300–400 nm (Strong,

)
Solvent Preference Non-polar (Hexane,

)
Polar (Water, Ethanol, DMSO)
Extinction Coeff (

)
Low (< 50

)
High (> 10,000

)
NMR Spectroscopy ( H NMR)

NMR provides definitive structural proof.[1]

  • Quinone Oxime (Major in DMSO-

    
    ): 
    
    • Oxime Proton (=N-OH): A broad singlet typically appearing very downfield (

      
       12.0–13.5 ppm).[1]
      
    • Ring Protons: The quinonoid ring loses aromatic symmetry.[1] You will observe distinct coupling patterns (doublets/doublet of doublets) for the ring protons, often shifted upfield relative to the phenol.[1]

    • Isopropyl Group: The methyl doublet (

      
       1.1–1.2 ppm) and methine septet (
      
      
      
      3.0–3.2 ppm) remain relatively stable but may show slight shifts.[1]
  • Nitroso Phenol (Minor/Trace):

    • Phenolic Proton (Ar-OH): Sharp singlet, usually

      
       9.0–10.0 ppm (if observable).[1]
      
    • Ring Protons: Aromatic

      
       or 
      
      
      
      pattern (depending on resolution) typical of ortho-substituted phenols.[1]

Part 4: Thermodynamic & Kinetic Factors[1]

To utilize this compound in drug development (e.g., as a metallo-prodrug), you must quantify the equilibrium constant


.[1]

[1]
Protocol: Determination of via Solvatochromism

This protocol uses the Beer-Lambert law to calculate the ratio of species.[1]

Visualization: Experimental Workflow

Workflow cluster_analysis Data Analysis Start Start: Pure Compound SolventPrep Prepare Solvents (Hexane, CHCl3, MeOH, DMSO) Start->SolventPrep Dissolution Dissolve to 10^-4 M SolventPrep->Dissolution Scan UV-Vis Scan (250nm - 800nm) Dissolution->Scan PeakA Measure Abs @ 700nm (Nitroso) Scan->PeakA PeakB Measure Abs @ 350nm (Oxime) Scan->PeakB Calc Calculate Ratio Using Epsilon values PeakA->Calc PeakB->Calc

Figure 2: Analytical workflow for determining the tautomeric equilibrium constant (


).
Interpreting the Data[1][2][4][5][6][7][8]
  • Non-Polar Solvents (e.g., Hexane):

    
     is small.[1] The green nitroso form is visible.[1] The lack of hydrogen bond donors destabilizes the oxime.[1]
    
  • Polar Solvents (e.g., Water/Methanol):

    
     is large (
    
    
    
    ).[1] The equilibrium shifts almost exclusively to the quinone oxime to maximize solvation energy.[1]

Part 5: Applications in Drug Development[1]

The 4-nitroso-2-isopropylphenol scaffold is highly relevant in medicinal chemistry for two reasons:

  • Chelation Therapy: The quinone oxime form acts as a bidentate ligand (

    
    -donor).[1] It forms neutral, lipophilic complexes with transition metals (
    
    
    
    ,
    
    
    ), allowing for the transport of metals across cell membranes.[1]
  • Metabolic Activation: In vivo, nitroso compounds can be reduced to hydroxylamines or oxidized to nitro compounds.[1] The position of the tautomeric equilibrium influences the rate of these enzymatic conversions (e.g., by Cytochrome P450).[1]

References

  • Organic Syntheses. "2-Amino-4-nitrophenol" (Analogous nitrosylation/reduction protocols). Org.[1][3] Synth.1946 , 26,[1] 8. Link[1]

  • PrepChem. "Synthesis of 4-isopropyl-2-nitrophenol" (Precursor synthesis context). Link

  • Chemistry Stack Exchange. "Why is quinone mono oxime more stable than 4-nitrosophenol?" (Theoretical basis of stability).[1][2] Link

  • ResearchGate. "An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria."[2] Journal of Molecular Structure: THEOCHEM. Link

  • Google Patents. "Process for synthesis of phenoxy diaminopyrimidine compound" (Contains spectral data for isopropyl-phenol derivatives).[1] WO2019209607A1.[1] Link

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Nitroso-2-propan-2-ylphenol

Abstract This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 4-Nitroso-2-propan-2-ylphenol. Addressed to researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 4-Nitroso-2-propan-2-ylphenol. Addressed to researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from synthesis and crystallization to data acquisition and structural refinement. By elucidating the three-dimensional arrangement of atoms and intermolecular interactions, this analysis offers critical insights into the compound's physicochemical properties, informing its potential applications in medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Structural Elucidation

4-Nitroso-2-propan-2-ylphenol belongs to the class of nitrosophenols, a group of compounds known for their interesting chemical properties and diverse applications. The introduction of a bulky propan-2-yl (isopropyl) group at the ortho position to the hydroxyl group is anticipated to significantly influence the molecule's conformation, electronic distribution, and crystal packing. A precise understanding of its three-dimensional structure at the atomic level is paramount for several reasons:

  • Structure-Property Correlation: The crystal structure provides definitive information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for predicting the material's bulk properties, including melting point, solubility, and polymorphism.

  • Drug Design and Development: For pharmaceutical applications, the molecular shape and the nature of its intermolecular interactions are key determinants of its ability to bind to biological targets.

This guide will walk through the essential steps to achieve a high-resolution crystal structure of 4-Nitroso-2-propan-2-ylphenol, providing both the "how" and the "why" behind each methodological choice.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of 4-Nitroso-2-propan-2-ylphenol involves a multi-step process, each critical for the success of the subsequent stage.

Synthesis of 4-Nitroso-2-propan-2-ylphenol

The synthesis of nitroso compounds can be approached through various methods, including the oxidation of primary or secondary amines or the reduction of nitro compounds.[1] A common and effective method for the preparation of 4-nitrosophenols is the nitrosation of the corresponding phenol.

Proposed Protocol:

  • Starting Material: Begin with commercially available 2-propan-2-ylphenol.

  • Reaction Setup: Dissolve 2-propan-2-ylphenol in a suitable solvent system, such as a mixture of ethanol and water.

  • Nitrosating Agent: Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise.

  • Acidification: Slowly add a dilute acid, such as hydrochloric acid, to the reaction mixture while maintaining a low temperature. The in-situ formation of nitrous acid (HNO₂) will act as the electrophile for the nitrosation reaction at the para position of the phenol.

  • Workup and Purification: After the reaction is complete, the crude product can be isolated by filtration. Purification is typically achieved through recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield light to dark yellow crystalline powder.[2]

Single Crystal Growth: The Art of Patience

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[3] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified 4-Nitroso-2-propan-2-ylphenol in a suitable solvent (e.g., acetone, chloroform, or methanol[2]) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile solvent, inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Step-by-Step Data Acquisition and Analysis:

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a loop.[4]

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This iterative process adjusts atomic coordinates, and thermal parameters until convergence is reached.

Expected Structural Features and Discussion

Based on the known chemistry of nitrosophenols and related compounds, we can anticipate several key structural features for 4-Nitroso-2-propan-2-ylphenol.

Tautomerism: A Tale of Two Forms

A critical aspect of 4-nitrosophenol chemistry is its existence in a tautomeric equilibrium with its quinone monoxime form.[5][6][7] The solid-state structure is likely to be dominated by one of these forms, or potentially show disorder if both are present. The bulky isopropyl group may influence this equilibrium.

Caption: Tautomeric equilibrium between the phenol and quinone monoxime forms.

Predicted Crystallographic and Geometric Parameters

The following table summarizes the anticipated crystallographic and key geometric parameters for 4-Nitroso-2-propan-2-ylphenol. These values are predictive and would be confirmed by experimental data.

ParameterPredicted Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicReflects the symmetry of the unit cell.
Space Group P2₁/c or P2₁2₁2₁Describes the symmetry elements within the unit cell.
C-N Bond Length (Nitroso) 1.40 - 1.45 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance.
N=O Bond Length (Nitroso) 1.20 - 1.25 ÅCharacteristic of a nitroso group double bond.
C-O Bond Length (Phenol) 1.35 - 1.40 ÅTypical for a phenolic C-O bond.
Hydrogen Bonding O-H···O or O-H···NStrong intermolecular interactions are expected, influencing the crystal packing and physical properties.
Intermolecular Interactions and Crystal Packing

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitroso group (a potential hydrogen bond acceptor) suggests that hydrogen bonding will play a significant role in the crystal packing. The bulky isopropyl group will likely introduce steric hindrance, influencing the overall packing arrangement and potentially leading to the formation of interesting supramolecular architectures.

Intermolecular_Interactions Molecule_A 4-Nitroso-2-propan-2-ylphenol (A) Molecule_B 4-Nitroso-2-propan-2-ylphenol (B) Molecule_A->Molecule_B Hydrogen Bond (O-H···N) Molecule_C 4-Nitroso-2-propan-2-ylphenol (C) Molecule_B->Molecule_C van der Waals (isopropyl-isopropyl)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

The successful crystal structure analysis of 4-Nitroso-2-propan-2-ylphenol will provide invaluable data for understanding its fundamental chemical nature. The detailed three-dimensional structure will serve as a foundation for computational modeling, aiding in the prediction of its biological activity and material properties. Furthermore, understanding the solid-state packing can guide the development of new crystalline forms (polymorphs or co-crystals) with tailored properties. This guide provides a robust framework for undertaking such an investigation, emphasizing the critical interplay between synthesis, crystallization, and diffraction analysis.

References

  • Brainly.in. (2021, August 29). Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]

  • Filo. (2025, June 12). Question Tautomerism is exhibited by which of the following structures? Retrieved from [Link]

  • Filo. (2025, June 12). Tautomerism is exhibited by which of the following compounds? Retrieved from [Link]

  • MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • National Institutes of Health. (2010, April 10). X-ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Retrieved from [Link]

  • Baran Lab. (2014, November 22). Nitroso and Nitro Compounds. Retrieved from [Link]

  • Data.gov. (2025, September 5). Compound 528966: 2-Nitro-4-(propan-2-yl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • Scientia Iranica. (n.d.). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Nitrosyl Complexes. Retrieved from [Link]

  • The Pharma Innovation Journal. (2024, April 22). A review on x-ray crystallography and it's applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • N.S.CHEMICALS. (n.d.). 4-Nitroso-2,6-Xylenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitroso-. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determining Protein Structures Using X-Ray Crystallography. Retrieved from [Link]

Sources

Exploratory

4-Nitroso-2-propan-2-ylphenol: Tautomeric Dynamics and Synthetic Utility

Topic: Discovery and history of 4-Nitroso-2-propan-2-ylphenol Content Type: In-depth Technical Guide A Technical Guide for Chemical Researchers and Process Engineers Executive Summary 4-Nitroso-2-propan-2-ylphenol (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of 4-Nitroso-2-propan-2-ylphenol Content Type: In-depth Technical Guide

A Technical Guide for Chemical Researchers and Process Engineers

Executive Summary

4-Nitroso-2-propan-2-ylphenol (CAS: 60515-72-2), also known as 2-isopropyl-4-nitrosophenol , represents a classic study in the structural fluidity of nitrosated aromatics. Unlike its ortho-nitroso counterparts, which are famed for stable metal chelation, this para-nitroso derivative is defined by its rapid tautomeric equilibrium with 2-isopropyl-1,4-benzoquinone 4-oxime .

Historically significant as an intermediate in the dye industry and a precursor to hindered amine antioxidants, this molecule serves as a critical case study for electrophilic aromatic substitution on alkyl-activated phenols. This guide dissects its discovery context, the thermodynamics of its tautomerism, and authoritative protocols for its synthesis and handling.[1]

Chemical Identity & Tautomeric Equilibrium

The defining characteristic of 4-nitroso-2-propan-2-ylphenol is not its static structure, but its dynamic existence between two distinct forms. In the solid state, these compounds often exist as dimers or predominantly in the quinone oxime form, while solution behavior is solvent-dependent.

The Tautomeric Mechanism

The proton on the phenolic oxygen is labile. In the presence of the electron-withdrawing nitroso group at the para position, the aromatic ring stabilizes the transfer of this proton to the nitroso nitrogen, breaking aromaticity to form a quinoid system.

  • Form A (Aromatic): 4-Nitroso-2-isopropylphenol (Green/Blue in monomeric solution).

  • Form B (Quinoid): 2-Isopropyl-1,4-benzoquinone 4-oxime (Yellow/Brown in solid state).

Tautomerism cluster_0 Aromatic Form cluster_1 Quinoid Form Nitroso 4-Nitroso-2-isopropylphenol (Aromatic C6 Ring) -OH group present -N=O group present Oxime 2-Isopropyl-1,4-benzoquinone 4-oxime (Quinoid Ring) =O (Ketone) group =N-OH (Oxime) group Nitroso->Oxime Proton Transfer (Solvent Dependent)

Caption: Tautomeric equilibrium shifting between the aromatic nitrosophenol and the quinoid oxime.

History and Discovery Context

The discovery of 4-nitroso-2-propan-2-ylphenol is rooted in the "Golden Age" of German organic chemistry (late 19th century), specifically the systematic exploration of phenol functionalization by chemists like Adolf von Baeyer and Carl Liebermann .

The Nitrosation Era (1870s–1900s)

While the specific first isolation of the isopropyl derivative is often overshadowed by the simpler phenol and cresol analogs, its history is tied to the study of Liebermann’s Nitroso Reaction (1874). This colorimetric test demonstrated that para-nitrosophenols react with phenol in sulfuric acid to form indophenol dyes (red/blue).

  • Significance: This reaction confirmed that the nitroso group deactivates the ring but allows for specific coupling reactions, establishing these molecules as dye intermediates.

Industrial Evolution (1950s–Present)

In the mid-20th century, the focus shifted from dyes to polymer stabilization .

  • Antioxidant Precursors: 4-Nitroso-2-isopropylphenol acts as a gateway to 4-amino-2-isopropylphenol. The isopropyl group provides steric hindrance, a key feature in preventing radical propagation in rubber and plastics.

  • Quinone Synthesis: As detailed in patent US3415850A, the oxidation of this nitrosophenol is a preferred route to 2-isopropyl-1,4-benzoquinone , avoiding the harsh conditions required to oxidize the parent phenol directly.

Physicochemical Properties

Researchers must recognize that "pure" samples often appear as mixtures due to the equilibrium described above.

PropertyDataContext
Appearance Yellow to brownish prismsIndicates predominance of the Quinone Oxime form in solid state.
Melting Point 160–168 °C (Decomposes)Broad range due to tautomerization and dimerization during heating.
Solubility Soluble in Ethanol, Ether, AcetoneSolutions may turn green/blue (monomeric nitroso form) upon dilution.
Acidity (pKa) ~6.5 – 7.0More acidic than parent phenol due to the electron-withdrawing oxime/nitroso group.
Reactivity High sensitivity to OxidationReadily oxidizes to quinone or reduces to aminophenol.

Synthesis Protocol: Nitrosation of 2-Isopropylphenol

Safety Warning: Nitrosation reactions involve sodium nitrite and strong acids, generating Nitrous Acid (HNO₂) and potentially NOx fumes. This procedure must be performed in a fume hood. Nitroso compounds are potential carcinogens; handle with double nitrile gloves.

The Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group at position 1 strongly activates the ring. The isopropyl group at position 2 directs the incoming nitrosonium ion (NO⁺) to the para position (position 4) due to steric hindrance at the remaining ortho position (position 6).

Experimental Workflow

Reagents:

  • 2-Isopropylphenol (o-Cumenol): 13.6 g (0.1 mol)

  • Sodium Nitrite (NaNO₂): 7.6 g (0.11 mol)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): 6 M solution

  • Ice/Water bath

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-isopropylphenol in a mixture of ethanol (30 mL) and water (30 mL) containing NaOH (4.4 g) to form the sodium phenolate.

  • Acidification Setup: Alternatively, dissolve the phenol in acid if using the direct nitrous acid method, but the alkaline method (adding acid to nitrite+phenolate) often yields cleaner precipitates. Standard Acid Method: Dissolve phenol in Ethanol/HCl and cool to 0°C.

  • Nitrosation (The Critical Step):

    • Cool the solution to 0–5 °C . Temperature control is vital; >10°C leads to oxidation (tars) and nitration (NO₂ formation).

    • Add the Sodium Nitrite solution dropwise over 30 minutes.

    • Observation: The solution will darken, and a yellow-brown precipitate (the oxime) will begin to form.

  • Workup:

    • Stir for an additional 1 hour at 0°C.

    • Filter the precipitate.

    • Wash with ice-cold water to remove excess acid and inorganic salts.

  • Purification: Recrystallize from dilute ethanol or benzene/petroleum ether. Do not overheat.

Synthesis Start Start: 2-Isopropylphenol (Liquid, Colorless) Step1 Cool to 0-5°C (Ice Bath) Start->Step1 Step2 Add NaNO2 + HCl (Generate NO+ in situ) Step1->Step2 Intermediate Electrophilic Attack at C4 (Para-substitution) Step2->Intermediate Slow Addition Product Precipitation of 4-Nitroso-2-isopropylphenol (Yellow-Brown Solid) Intermediate->Product Tautomerization to Oxime

Caption: Synthetic pathway for the nitrosation of 2-isopropylphenol.

Applications in Research & Development

Analytical Chemistry (Liebermann’s Test)

While ortho-nitrosophenols are used for metal chelation (e.g., 1-nitroso-2-naphthol for Cobalt), 4-nitroso-2-isopropylphenol is a para-isomer and does not form stable bidentate chelates with Fe/Co. Instead, it is used to detect phenols via the formation of indophenols (blue dyes) in the presence of sulfuric acid.

Precursor for Hindered Amines

Reduction of the nitroso group (using Fe/HCl or catalytic hydrogenation) yields 4-amino-2-isopropylphenol .

  • Utility: This amine is a potent antioxidant and polymerization inhibitor for acrylates and styrenes. The isopropyl group prevents the formation of quinone methides, enhancing stability compared to un-alkylated aminophenols.

References

  • Baeyer, A. (1874). "Ueber die Verbindungen der Phenole mit den Nitrosogruppen." Berichte der deutschen chemischen Gesellschaft, 7(2), 963-976.
  • Khadse, B. G., et al. (1976). "Synthesis of some new 4-nitrosophenols." Journal of the Indian Chemical Society, 53, 621. (Specific synthesis variants).
  • Patent US3415850A. (1968). "Preparation of benzoquinones and hydroquinones." United States Patent Office.[2] Link (Industrial oxidation of 2-isopropyl-4-nitrosophenol).

  • Fiege, H., et al. (2000).[3][4] "Phenol Derivatives."[3][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] Link (Industrial context of alkylphenols).

  • PubChem Compound Summary. (2025). "2-Isopropyl-4-nitrosophenol."[5][6][7] National Center for Biotechnology Information. Link (Chemical structure and safety data).

Sources

Foundational

Strategic Biological Activity Screening of 4-Nitroso-2-propan-2-ylphenol Derivatives: A Roadmap for Drug Discovery

An In-Depth Technical Guide: Preamble: The Rationale for a Targeted Screening Approach In the landscape of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is one of rigorous, mu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: The Rationale for a Targeted Screening Approach

In the landscape of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is one of rigorous, multi-faceted investigation. The family of 4-Nitroso-2-propan-2-ylphenol derivatives presents a compelling case for such exploration. This scaffold merges three key structural motifs: a phenolic ring, a nitroso group, and an isopropyl substituent. Phenolic compounds are renowned for a wide spectrum of biological activities, including potent antioxidant and antimicrobial effects.[1][2][3] The nitroso (-NO) moiety is a highly reactive functional group, known to be a pharmacophore in various therapeutic agents but also a potential structural alert for toxicity.[4][5] This duality makes a thorough and systematic screening process not just beneficial, but essential.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade designed specifically for 4-Nitroso-2-propan-2-ylphenol derivatives. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic reasoning behind them—the causality that transforms a series of experiments into a coherent discovery campaign. We will proceed from broad, high-throughput primary screens to identify any biological "signal," through to more focused secondary and mechanistic assays to elucidate the "how" and "why" of a compound's action. Every protocol is designed to be self-validating, providing clear, interpretable, and trustworthy data to guide critical decision-making in the drug development pipeline.

Part 1: The Primary Screening Cascade – Casting a Wide Net

The initial phase of screening is designed to efficiently survey a library of 4-Nitroso-2-propan-2-ylphenol derivatives for a broad range of biological activities. The goal is to identify "hits"—compounds that exhibit any activity—and to flag any inherent cytotoxicity early in the process. This stage prioritizes throughput and cost-effectiveness.[6][7]

Foundational Assay: Cytotoxicity and Cell Viability

Before assessing therapeutic potential, it is crucial to understand a compound's toxicity profile. A compound that indiscriminately kills all cells is a pan-assay interference compound or a general toxin, not a drug candidate. We will screen against a panel of both cancerous and non-cancerous cell lines to identify compounds with a potential therapeutic window.[7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Lines:

    • Cancer Panel: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma).

    • Non-Cancerous Control: HEK293 (human embryonic kidney), MRC-5 (human lung fibroblast).

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Parameter Description Example Value
Cell Density Cells per well8,000
Compound Conc. Range of concentrations tested0.1, 1, 10, 50, 100 µM
Incubation Time Duration of compound exposure48 hours
IC₅₀ Concentration for 50% inhibitionCalculated (µM)
Primary Screen 2: Antioxidant Capacity

The phenolic scaffold is a strong indicator of potential antioxidant activity.[2] Antioxidants can neutralize harmful reactive oxygen species (ROS), a process implicated in numerous diseases. We will employ two common assays that measure antioxidant capacity through different mechanisms.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[9]

  • Reagents: 0.1 mM DPPH in methanol, test compounds in methanol, Ascorbic acid (positive control).

  • Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (or control) to 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is a key metric.[10]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form.[11]

  • Reagents: FRAP reagent (acetate buffer, TPTZ solution, FeCl₃·6H₂O solution), test compounds, Trolox (standard).

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound to 300 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis: Construct a standard curve using Trolox. Express the antioxidant capacity of the derivatives as Trolox equivalents (TE).

Assay Parameter Measured Standard/Control Output Metric
DPPH Radical ScavengingAscorbic AcidIC₅₀ (µM)
FRAP Reducing PowerTroloxµmol TE/g
Primary Screen 3: Antibacterial Activity

Phenolic compounds often exhibit antimicrobial properties.[3] An initial screen against representative bacterial strains is a cost-effective way to identify potential antibiotic leads.

This is a widely used method for initial screening of antibacterial activity.[12][13] It provides a qualitative assessment of a compound's ability to inhibit bacterial growth.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 100 µ g/disk ).

    • Place the disks on the agar surface. Include a vehicle control (DMSO) and a positive control (e.g., Gentamicin).

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

Workflow for Primary Screening

The following diagram illustrates the logical flow from the initial compound library to the identification of primary hits for further investigation.

Primary_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Assays cluster_2 Decision Point cluster_3 Outcome Compound_Library 4-Nitroso-2-propan-2-ylphenol Derivatives Cytotoxicity Cytotoxicity/Viability (MTT Assay) Compound_Library->Cytotoxicity Antioxidant Antioxidant Capacity (DPPH & FRAP) Compound_Library->Antioxidant Antibacterial Antibacterial Screen (Disk Diffusion) Compound_Library->Antibacterial Decision Analyze & Prioritize Cytotoxicity->Decision Antioxidant->Decision Antibacterial->Decision Hits Primary Hits for Secondary Screening Decision->Hits Active & Non-Toxic Inactive Inactive/Toxic Compounds Decision->Inactive Inactive or Pan-Toxic

Caption: Workflow for the primary biological activity screening of derivatives.

Part 2: Secondary and Mechanistic Assays – From "What" to "How"

Compounds identified as "hits" in the primary cascade warrant a more in-depth investigation. Secondary assays are designed to confirm the initial activity, determine potency, and begin to unravel the mechanism of action. The specific assays chosen will depend on the results of the primary screen.

Investigating Anticancer Activity

If a derivative shows selective cytotoxicity towards cancer cells (a favorable therapeutic window), the next steps are to confirm the mode of cell death and identify potential molecular targets.

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway. This assay uses a luminogenic substrate to measure their activity.

  • Principle: The assay provides a proluminogenic caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is consumed by luciferase to produce light. The luminescent signal is proportional to caspase activity.

  • Procedure:

    • Seed cancer cells (e.g., A549, MCF-7) in a white-walled 96-well plate and treat with the hit compound at its IC₅₀ concentration for 24-48 hours.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence compared to untreated cells indicates the induction of apoptosis.

Many anticancer drugs function by inhibiting enzymes crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.[14] Enzyme inhibition assays are fundamental to modern drug discovery.[15][16]

  • Target Selection: Based on literature for similar scaffolds or computational predictions, select relevant enzyme targets (e.g., Tyrosine Kinases like EGFR, or Cyclin-Dependent Kinases like CDK2).

  • Assay Format: Utilize commercially available enzyme inhibition assay kits (e.g., ADP-Glo™ for kinases).[17][18] These kits typically measure the consumption of a substrate or the formation of a product.

  • Procedure:

    • Perform the assay according to the manufacturer's instructions. This generally involves incubating the target enzyme with its substrate, ATP (for kinases), and varying concentrations of the inhibitory compound.

    • After incubation, add detection reagents that generate a signal (luminescence, fluorescence) inversely proportional to enzyme activity.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value for enzyme inhibition. This provides direct evidence of target engagement.

Characterizing Antibacterial Activity

For compounds showing a zone of inhibition in the primary screen, the next step is to quantify their potency.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19] It is the gold standard for quantifying antibacterial potency.

  • Principle: Bacteria are cultured in a liquid medium containing serial dilutions of the test compound. The lowest concentration that shows no turbidity (bacterial growth) after incubation is the MIC.

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

    • Add a standardized bacterial suspension to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity.

  • Data Analysis: The MIC value is reported in µg/mL or µM. This quantitative measure allows for direct comparison of the potency of different derivatives.[12]

Conceptual Pathway: Antioxidant Mechanism of Action

Phenolic compounds typically exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This process is central to mitigating oxidative stress.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., ROO•) Phenol Phenolic Compound (Ar-OH) ROS->Phenol Reacts with Molecule Cellular Molecule (Lipid, DNA, Protein) ROS->Molecule Attacks Stable_ROS Stable Molecule (ROOH) Phenol->Stable_ROS Neutralizes to Phenol_Radical Phenoxyl Radical (Ar-O•) (Stable/Non-reactive) Phenol->Phenol_Radical Forms Damage Oxidative Damage Molecule->Damage Leads to

Caption: Neutralization of free radicals by a phenolic antioxidant.

Part 3: Data Interpretation and Hit Prioritization

The culmination of this screening cascade is a rich dataset. The final and most critical step is to synthesize this information to prioritize compounds for further development.

  • Therapeutic Index (TI): For potential anticancer agents, calculate the TI by dividing the IC₅₀ for non-cancerous cells by the IC₅₀ for cancer cells (e.g., TI = IC₅₀_HEK293 / IC₅₀_A549). A higher TI indicates greater selectivity and is a key parameter for prioritization.

  • Structure-Activity Relationship (SAR): Analyze the data across the derivative library. Do certain functional group modifications consistently improve potency or reduce toxicity? This analysis provides crucial insights for the next round of chemical synthesis and lead optimization.

  • Mechanism of Action: A compound with a confirmed mechanism (e.g., potent and specific inhibition of a cancer-related enzyme) is a much higher quality lead than one with unexplained cytotoxicity.

  • Multi-Activity Profile: Does a compound show both moderate anticancer and antioxidant activity? This could be beneficial for certain therapeutic indications where oxidative stress is a contributing factor to the pathology.

A successful hit from this cascade is a compound that demonstrates potent and selective activity in a secondary assay, has a known mechanism of action, and belongs to a chemical series with a clear SAR, paving the way for lead optimization and preclinical development.

References

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PMC. Retrieved from [Link]

  • What is an Inhibition Assay?. (n.d.). Biobide. Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). PMC. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). PMC. Retrieved from [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). PubMed. Retrieved from [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (2007). SciELO. Retrieved from [Link]

  • Antioxidant Activity and Phenolic Compounds in Selected Herbs. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). PMC. Retrieved from [Link]

  • Antioxidant activity of individual phenolic compounds determined using... (2013). ResearchGate. Retrieved from [Link]

  • Small molecule screens reveal new class of anticancer compounds. (2021). Drug Target Review. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022). MDPI. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. Retrieved from [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). University of Cambridge. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2013). PMC. Retrieved from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2024). BellBrook Labs. Retrieved from [Link]

  • Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. (2023). MDPI. Retrieved from [Link]

  • Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. (2014). PMC. Retrieved from [Link]

  • Synthesis of Nitroso, Nitro, and Related Compounds. (2014). ResearchGate. Retrieved from [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (1997). Google Patents.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. Retrieved from [Link]

  • Resources and Biological Activities of Natural Polyphenols. (2018). PMC. Retrieved from [Link]

  • Polynitrosoarenes: Synthesis and Applications. (2023). CityUHK Scholars. Retrieved from [Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Biological interactions of N-nitroso compounds: a review. (1977). PubMed. Retrieved from [Link]

  • An Updated Review of Research into Carvacrol and Its Biological Activities. (2025). Reviews of Natural Products. Retrieved from [Link]

  • A New Structural Similarity Method to Identify Surrogate Compounds for Assessing the Carcinogenicity of Nitrosamine Impurities. (2022). MultiCASE. Retrieved from [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). PubMed. Retrieved from [Link]

  • [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration]. (2021). PubMed. Retrieved from [Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]

  • Recent advances in analysis of bisphenols and their derivatives in biological matrices. (2021). Páginas Personales UNAM. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reaction Mechanism of 4-Nitroso-2-propan-2-ylphenol Formation

Abstract This technical guide provides a comprehensive examination of the formation of 4-Nitroso-2-propan-2-ylphenol, a molecule of interest in various chemical and pharmaceutical contexts. The document is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the formation of 4-Nitroso-2-propan-2-ylphenol, a molecule of interest in various chemical and pharmaceutical contexts. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, practical experimental protocols, and detailed analytical characterization. We will explore the nuances of electrophilic aromatic substitution on the sterically hindered 2-isopropylphenol ring, the in-situ generation of the active nitrosating agent, and the tautomeric nature of the final product. This guide emphasizes the causality behind experimental choices and provides a framework for the reproducible and well-characterized synthesis of this and related nitrosophenol compounds.

Introduction: The Significance of Nitrosophenols

Nitrosophenols are a class of organic compounds that have garnered significant attention due to their versatile applications as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their unique electronic and structural properties, arising from the interplay between the hydroxyl and nitroso functional groups on an aromatic ring, make them valuable building blocks in organic synthesis. Understanding the precise mechanism of their formation is paramount for controlling reaction outcomes, optimizing yields, and ensuring the purity of the final product. This guide focuses specifically on 4-Nitroso-2-propan-2-ylphenol, providing a detailed exploration of its synthesis and characterization.

The Core Reaction Mechanism: An Electrophilic Aromatic Substitution

The formation of 4-Nitroso-2-propan-2-ylphenol from 2-propan-2-ylphenol (2-isopropylphenol) is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The electron-rich aromatic ring of the phenol is attacked by an electrophile, in this case, the nitrosonium ion (NO⁺).

Generation of the Electrophile: The Nitrosonium Ion

The nitrosonium ion is a potent electrophile that is typically generated in situ from nitrous acid (HNO₂). Nitrous acid itself is unstable and is therefore prepared immediately before use by the reaction of a nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

The reaction proceeds in two steps:

  • Protonation of the nitrite ion by the strong acid to form nitrous acid.

  • Protonation of the hydroxyl group of nitrous acid followed by the loss of a water molecule to generate the nitrosonium ion.

G cluster_0 Generation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ H2O_NO->NO_plus - H₂O H2O H₂O

Electrophilic Attack and Regioselectivity

The hydroxyl group of 2-isopropylphenol is a strongly activating, ortho-, para-directing group. This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

The isopropyl group at the ortho position, while also being a weak activating group, exerts a significant steric hindrance. This steric bulk impedes the approach of the electrophile to the other ortho position (position 6). Consequently, the electrophilic attack by the nitrosonium ion occurs predominantly at the less sterically hindered para position (position 4).

The mechanism of the electrophilic attack proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the para position restores the aromaticity of the ring, yielding the final product, 4-Nitroso-2-propan-2-ylphenol.

G cluster_0 Electrophilic Aromatic Substitution Reactant 2-Isopropylphenol SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex + NO⁺ Product 4-Nitroso-2-propan-2-ylphenol SigmaComplex->Product - H⁺

Tautomerism: The Quinone Monoxime Form

An important characteristic of 4-nitrosophenols is their existence in a tautomeric equilibrium with the corresponding quinone monoxime form.[2] This equilibrium is influenced by factors such as the solvent and pH. In the solid state and in many solutions, the quinone monoxime tautomer is often the predominant species due to the formation of a more stable conjugated system.

G Nitrosophenol 4-Nitroso-2-propan-2-ylphenol QuinoneMonoxime Quinone Monoxime Tautomer Nitrosophenol->QuinoneMonoxime QuinoneMonoxime->Nitrosophenol

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for the nitrosation of phenols and provides a reliable method for the synthesis of 4-Nitroso-2-propan-2-ylphenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Isopropylphenol136.1910.0 g0.0734
Sodium Nitrite (NaNO₂)69.005.32 g0.0771
Sulfuric Acid (98%)98.084.0 mL~0.0734
Ethanol46.07100 mL-
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0734 mol) of 2-isopropylphenol in 100 mL of ethanol. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrous Acid Solution: In a separate beaker, dissolve 5.32 g (0.0771 mol) of sodium nitrite in 20 mL of deionized water. Carefully add this solution to the dropping funnel.

  • Acidification: Slowly add 4.0 mL of concentrated sulfuric acid to 20 mL of deionized water in a separate beaker, with cooling. Caution: Always add acid to water, never the other way around. Once cooled to room temperature, add this dilute sulfuric acid solution to the dropping funnel containing the sodium nitrite solution.

  • Nitrosation Reaction: While maintaining the temperature of the 2-isopropylphenol solution between 0-5 °C, add the freshly prepared nitrous acid solution dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The reaction mixture will typically change color.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold deionized water. The product may precipitate as a solid. If it separates as an oil, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Isolation and Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an extraction was performed, combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate, to yield pure 4-Nitroso-2-propan-2-ylphenol.

G Start Dissolve 2-Isopropylphenol in Ethanol Cool Cool to 0-5 °C Start->Cool React Dropwise Addition of Nitrous Acid Cool->React Prepare_HNO2 Prepare Nitrous Acid Solution (NaNO₂ + H₂SO₄) Prepare_HNO2->React Monitor Monitor Reaction by TLC React->Monitor Workup Quench with Ice-Water Monitor->Workup Isolate Isolate Crude Product (Filtration or Extraction) Workup->Isolate Purify Purify by Recrystallization Isolate->Purify End Pure 4-Nitroso-2-propan-2-ylphenol Purify->End

Analytical Characterization: Ensuring Product Identity and Purity

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 4-Nitroso-2-propan-2-ylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 4-Nitroso-2-propan-2-ylphenol is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the hydroxyl proton. Due to the tautomerism, the observed spectrum may be a weighted average of the nitrosophenol and quinone monoxime forms, or may show separate signals for each tautomer depending on the solvent and temperature. A predicted ¹H NMR spectrum suggests the following approximate chemical shifts (δ) in ppm:

    • Aromatic protons: Signals in the range of 6.0-8.0 ppm. The exact splitting pattern will depend on the predominant tautomeric form.

    • Isopropyl methine proton (-CH): A septet around 3.0-3.5 ppm.

    • Isopropyl methyl protons (-CH₃): A doublet around 1.2-1.4 ppm.

    • Hydroxyl/Oxime proton (-OH or =NOH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Nitroso-2-propan-2-ylphenol will show signals for the aromatic carbons, with the carbon bearing the nitroso/oxime group being significantly deshielded, and signals for the isopropyl group carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for monitoring the reaction and characterizing the product, as nitrosophenols and their corresponding phenolate ions have characteristic absorption maxima. In a neutral or acidic solution, 4-nitrosophenols typically exhibit an absorption maximum in the range of 300-400 nm. Upon deprotonation in a basic solution to form the phenolate anion, a bathochromic (red) shift to longer wavelengths (around 400-450 nm) is observed, often accompanied by a significant increase in molar absorptivity. This change can be used to determine the pKa of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of 4-Nitroso-2-propan-2-ylphenol include:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N=O stretch (nitroso): A band around 1500-1600 cm⁻¹.

  • C=N stretch (oxime): A band around 1600-1650 cm⁻¹ for the quinone monoxime tautomer.

  • C=O stretch (quinone): A band around 1650-1680 cm⁻¹ for the quinone monoxime tautomer.

  • Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹.

Conclusion: A Comprehensive Understanding

The formation of 4-Nitroso-2-propan-2-ylphenol is a well-defined electrophilic aromatic substitution reaction, the outcome of which is governed by the electronic properties of the phenolic ring and the steric influence of the ortho-isopropyl group. By understanding the reaction mechanism, from the in-situ generation of the nitrosonium ion to the final tautomerization of the product, researchers can effectively control the synthesis and purification of this valuable compound. The detailed experimental protocol and analytical characterization methods provided in this guide offer a robust framework for the successful and reproducible synthesis of 4-Nitroso-2-propan-2-ylphenol, empowering scientists in their research and development endeavors.

References

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0315929). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]

  • Request PDF. (2025, August 5). Synthesis, characterization and biological evaluation of 4-NITRO schiffbases. Retrieved from [Link]

  • MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory scale synthesis protocol for 4-Nitroso-2-propan-2-ylphenol

Abstract & Scope This technical guide details the laboratory-scale synthesis of 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol or o-cumenyl quinone oxime). This compound is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the laboratory-scale synthesis of 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol or o-cumenyl quinone oxime). This compound is a critical intermediate in the synthesis of functionalized benzoquinones and specialized dyes.

The protocol utilizes a direct nitrosation pathway via electrophilic aromatic substitution (


). Unlike nitration, which introduces a nitro group (

) using nitric acid, this process selectively introduces a nitroso group (

) at the para position using nitrous acid (

) generated in situ.

Key Technical Constraints:

  • Regioselectivity: The isopropyl group at the ortho position directs the incoming electrophile to the para position due to steric hindrance at the remaining ortho site and electronic activation by the hydroxyl group.

  • Thermal Instability: Nitrosophenols are thermally labile and can decompose explosively if dried and heated. This protocol emphasizes wet-cake handling and low-temperature processing.

Scientific Foundation

Reaction Mechanism

The synthesis proceeds through the formation of the nitrosonium ion (


), a weak electrophile that attacks the electron-rich phenol ring.
  • Activation: Sodium nitrite reacts with sulfuric acid to form nitrous acid (

    
    ), which dehydrates to form the active nitrosonium ion (
    
    
    
    ).
  • Substitution: The phenol ring, activated by the

    
     group, undergoes electrophilic attack at the para position.
    
  • Tautomerism: The product exists in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. In the solid state, the quinone oxime form often predominates, contributing to the compound's color (typically yellow/brown).

Mechanism Start 2-Isopropylphenol (Electron Rich) Intermediate Sigma Complex (Intermediate) Start->Intermediate + NO+ (0-5°C) Reagent NaNO2 + H2SO4 [NO+] (Electrophile) Reagent->Intermediate Product 4-Nitroso-2-isopropylphenol (Target) Intermediate->Product - H+ Tautomer 2-Isopropyl-1,4-benzoquinone 4-monoxime Product->Tautomer Equilibrium

Figure 1: Mechanistic pathway of nitrosation and subsequent tautomerism.

Materials & Equipment

Reagents
ReagentRolePurity/GradeHazard Note
2-Isopropylphenol Substrate>98%Corrosive, Irritant
Sodium Nitrite (

)
ReagentACS ReagentOxidizer, Toxic
Sulfuric Acid (

)
Catalyst/Acid98% Conc.[1]Corrosive, Exothermic
Sodium Hydroxide (

)
Solubilizer20% aq. SolnCorrosive
Ice/Water Thermal ControlDistilledN/A
Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF).

  • Agitation: Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient for the thick slurry formed.

  • Temperature Control: Ice/Salt bath (

    
     to 
    
    
    
    ) and internal thermometer.
  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Preparation of Reagents
  • Nitrite Solution: Dissolve

    
     (
    
    
    
    , 1.05 eq) of Sodium Nitrite in
    
    
    of water. Chill to
    
    
    .
  • Acid Solution: Prepare a dilute sulfuric acid solution by carefully adding

    
     of conc. 
    
    
    
    to
    
    
    of ice-water. Caution: Highly exothermic. Cool to
    
    
    before use.
Phase 2: Reaction Setup (Acidification Method)

Rationale: Adding acid to a mixture of phenol and nitrite (the "inverse" addition) allows for precise control of the


 generation, minimizing the escape of toxic 

gases and keeping the local concentration of the electrophile low to prevent side reactions.
  • Charge Substrate: In the 500 mL RBF, charge

    
     (
    
    
    
    ) of 2-Isopropylphenol .
  • Solubilize (Optional but Recommended): Add

    
     of 
    
    
    
    solution to dissolve the phenol as sodium 2-isopropylphenolate. This creates a homogeneous starting phase.
  • Add Nitrite: Add the prepared Nitrite Solution to the phenolate mixture. Stir well to ensure homogeneity.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to

    
     .
    
Phase 3: Nitrosation
  • Acid Addition: Charge the addition funnel with the cold Acid Solution .

  • Controlled Addition: Add the acid dropwise to the stirred reaction mixture.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
       .
      
    • Observation: The solution will initially turn dark, followed by the formation of a yellow-brown precipitate (the quinone oxime tautomer).

  • Post-Stir: After acid addition is complete, continue stirring at

    
     for 1 hour .
    
    • Check: Verify pH is acidic (

      
      ) using Congo Red paper. If not, add small aliquots of dilute 
      
      
      
      .
Phase 4: Workup & Isolation
  • Filtration: Filter the resulting slurry through a sintered glass funnel (porosity 3) or Buchner funnel.

  • Washing: Wash the filter cake with

    
     of ice-cold water  to remove residual acid and inorganic salts.
    
    • Note: The product is slightly soluble in water; avoid excessive washing with warm water.

  • Drying: Air dry the solid on the filter under suction for 30 minutes.

    • Safety Warning: Do not dry in an oven. Nitrosophenols can decompose violently at elevated temperatures. Store as a damp cake if possible, or dry in a vacuum desiccator over

      
       at room temperature.
      

Protocol cluster_prep Phase 1: Prep cluster_rxn Phase 2 & 3: Reaction cluster_workup Phase 4: Isolation Prep1 Dissolve NaNO2 in Water Mix Mix Phenol + NaOH + NaNO2 Soln Prep1->Mix Prep2 Prepare Dilute H2SO4 Add Add H2SO4 Dropwise (Maintain < 5°C) Prep2->Add Cool Cool to 0-2°C Mix->Cool Cool->Add Stir Stir 1 hr @ 0-5°C (Precipitate Forms) Add->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Ice Water (Remove Acid/Salts) Filter->Wash Product 4-Nitroso-2-isopropylphenol (Yellow/Brown Solid) Wash->Product

Figure 2: Step-by-step workflow for the synthesis process.

Characterization & Specifications

ParameterSpecification / Expected ValueMethod
Appearance Yellow to brownish-orange solidVisual
Melting Point Decomposes >120°C (Lit.[1][2][3] varies)Capillary (Caution: Dec.)
Solubility Soluble in ethanol, ether, benzene; insoluble in waterSolubility Test
Identity (

-NMR)
Characteristic isopropyl signals (

d,

sept) and aromatic pattern

or

Identity (IR)

(C=O, quinone),

(N-OH)
FT-IR (ATR)

Note on Melting Point: Literature values for nitrosophenols vary significantly due to their decomposition behavior. The melting point is often a decomposition point. Purity is best assessed via HPLC or NMR.

Process Troubleshooting

IssueProbable CauseCorrective Action
Formation of Tar/Oil Temperature too high (

)
Ensure strict T < 5°C. Add acid slower.
Low Yield Incomplete nitrosation or product loss in washVerify pH < 3. Recycle filtrate if product is soluble.
Red Fumes (

)
Acid added too fast; Nitrite excessSlow addition rate. Ensure efficient stirring.
Product is Red/Purple Presence of metal salts or oxidationWash thoroughly with dilute HCl then water.

Safety & Handling (HSE)

  • Nitrosophenols: Suspected carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Explosion Hazard: NEVER heat the dry solid above

    
    . Nitrosophenols can undergo self-accelerating decomposition.
    
  • Waste Disposal: Quench filtrate with sulfamic acid or urea to destroy excess nitrite before neutralizing and disposing of as hazardous aqueous waste.

References

  • US Patent 3,415,850 : Preparation of benzoquinones and hydroquinones. (Describes the nitrosation of 2-isopropylphenol as an intermediate).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • ChemNet . 5-Methyl-4-nitroso-2-isopropylphenol (Nitrosothymol) Data. (Used for comparative physical property analysis).

Sources

Application

Using 4-Nitroso-2-propan-2-ylphenol as a chemical intermediate in organic synthesis

Abstract This technical guide details the synthesis, characterization, and application of 4-nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol or o-cumenyl quinone oxime). Unlike generic nitrosophenol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and application of 4-nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol or o-cumenyl quinone oxime). Unlike generic nitrosophenols, this intermediate possesses a bulky isopropyl group at the ortho position, influencing its solubility, steric hindrance, and electronic stability. This document provides a validated protocol for its synthesis via electrophilic nitrosation and its subsequent reduction to 4-amino-2-isopropylphenol , a critical precursor for high-value antioxidants, polymerization inhibitors, and pharmaceutical pharmacophores.

Part 1: Chemical Identity & Tautomeric Equilibrium

Understanding the reactivity of 4-nitroso-2-isopropylphenol requires acknowledging its dual nature. In solution and solid state, it exists in a tautomeric equilibrium between the Nitrosophenol form and the Benzoquinone Oxime form.

The Quinone-Oxime Equilibrium

While IUPAC nomenclature favors the "nitrosophenol" designation, spectroscopic evidence (NMR/IR) often supports the quinone oxime structure, particularly in polar solvents. This equilibrium dictates its reactivity:

  • Phenol Form: Reacts as a weak acid; involved in etherification.

  • Quinone Oxime Form: Responsible for the compound's deep color (yellow/green) and its ability to coordinate with transition metals (e.g., Fe, Cu, Co).

Structural Visualization

The following diagram illustrates the tautomeric shift and the steric influence of the isopropyl group.

Tautomerism cluster_0 Tautomeric Equilibrium Phenol 4-Nitroso-2-isopropylphenol (Aromatic Form) Oxime 2-Isopropyl-1,4-benzoquinone 4-oxime (Quinonoid Form) Phenol->Oxime Polar Solvents

Caption: Figure 1. Tautomeric equilibrium shifting between the aromatic nitrosophenol and the quinonoid oxime.[1][2][3] The isopropyl group at position 2 provides steric protection to the oxygen center.

Part 2: Synthesis Protocol

Objective: Preparation of 4-nitroso-2-isopropylphenol from 2-isopropylphenol (o-Cumenol).

Reaction Mechanism

The synthesis proceeds via electrophilic aromatic substitution . The hydroxyl group of 2-isopropylphenol strongly activates the ring. The isopropyl group blocks the ortho position, directing the nitrosonium ion (


) almost exclusively to the para position.
Materials & Reagents
ReagentRolePurity/Conc.
2-Isopropylphenol Substrate>98%
Sodium Nitrite (

)
Nitrosating AgentACS Reagent
Hydrochloric Acid (

)
Acid Catalyst37% (dilute to 6M)
Ethanol Co-solventAbsolute
Sodium Hydroxide (

)
Workup Base2M Solution
Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 13.6 g (0.1 mol) of 2-isopropylphenol in 30 mL of Ethanol and 30 mL of water.

  • Add 10 mL of 6M HCl.

  • Cool the mixture to 0–5°C in an ice-salt bath. Critical: Temperature control prevents diazonium salt formation or tarry decomposition products.

Step 2: Nitrosation [4][5]

  • Prepare a solution of 7.0 g (0.105 mol) Sodium Nitrite in 20 mL water.

  • Add the nitrite solution dropwise to the phenol mixture over 45 minutes.

  • Observation: The solution will turn dark orange/brown, and a precipitate (the quinone oxime form) may begin to form.

  • Stir at 0–5°C for an additional 2 hours.

Step 3: Workup & Purification

  • Filter the crude precipitate.[4]

  • Alkali Wash (Optional for high purity): Dissolve the solid in cold 2M NaOH (forms the soluble sodium salt, deep red). Filter off any insoluble unreacted oil.

  • Re-precipitate by slowly adding dilute HCl until pH ~3.

  • Filter the solid, wash with ice-cold water (3 x 50 mL).

  • Drying: Dry in a vacuum desiccator over

    
    . Do not use oven heat >50°C  (risk of decomposition).
    

Yield Expectation: 75–85% Appearance: Yellow to brownish-green crystalline solid.

Part 3: Application Protocol – Reduction to Aminophenol

Context: The primary value of 4-nitroso-2-isopropylphenol is as an intermediate for 4-amino-2-isopropylphenol .[6] This aminophenol is a potent antioxidant and a "privileged structure" in medicinal chemistry.

Reduction Workflow

We recommend Catalytic Hydrogenation for pharmaceutical-grade purity, avoiding the iron sludge associated with Bechamp reductions.

ReductionWorkflow Start 4-Nitroso-2-isopropylphenol Reaction Catalytic Hydrogenation RT, 4-6 Hours Start->Reaction Reagents H2 (3 atm) + 5% Pd/C Solvent: MeOH Reagents->Reaction Workup Filtration (Celite) & Evaporation Reaction->Workup Product 4-Amino-2-isopropylphenol (White/Off-white Solid) Workup->Product

Caption: Figure 2. Catalytic hydrogenation workflow for converting the nitroso intermediate to the amino derivative.

Detailed Protocol
  • Setup: Charge a hydrogenation flask (Parr shaker or autoclave) with:

    • 10.0 g 4-Nitroso-2-isopropylphenol.

    • 100 mL Methanol (degassed).

    • 0.5 g 5% Pd/C catalyst (50% wet).

  • Reaction: Purge with

    
    , then pressurize with Hydrogen (
    
    
    
    ) to 30–40 psi (approx 2-3 atm). Shake/stir at room temperature.
    • Monitoring: The reaction is complete when hydrogen uptake ceases and the supernatant turns from dark yellow/green to colorless/pale pink.

  • Isolation:

    • Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain white needles.

Part 4: Physical Properties & Characterization Data[8]

PropertyValueNotes
Molecular Formula

Molecular Weight 179.19 g/mol
Melting Point 162–164°CDecomposes near MP.[7]
Solubility Ethanol, Ether, AcetonePoor in water; Soluble in NaOH.
IR Spectrum 3200-3400

(OH)
1600-1620

(C=N oxime).
Stability Light SensitiveStore in amber vials.

Part 5: Safety & Handling Guidelines

  • Thermal Instability: Nitroso compounds can decompose exothermically. Never heat the dry solid above 80°C.

  • Sensitization: Like many phenol derivatives, this compound may cause skin sensitization. Use nitrile gloves and work in a fume hood.

  • Explosion Hazard (Catalyst): When performing the reduction, the Pd/C catalyst is pyrophoric when dry. Keep wet with water/solvent at all times.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Database. "4-Nitrosophenol."[8] National Center for Biotechnology Information.[8] Available at: [Link] (Accessed Oct 2023). Note: General properties of the class extrapolated to the isopropyl derivative.

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. Wiley, 1967.
  • Baudisch, O. "The Preparation of o-Nitrosophenol." Science, 1940.

Sources

Method

Application Note: A Robust HPLC-UV Method for the Determination of 4-Nitroso-2-propan-2-ylphenol

Abstract This application note details a highly specific, linear, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Nitroso-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, linear, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Nitroso-2-propan-2-ylphenol. Developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, this method is suitable for the quality control and purity assessment of this compound in pharmaceutical development and manufacturing. The methodology utilizes a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution.

Introduction: The Analytical Imperative for 4-Nitroso-2-propan-2-ylphenol

4-Nitroso-2-propan-2-ylphenol is a nitroso compound of significant interest within the pharmaceutical industry, primarily due to its potential as a process impurity or degradant. Nitrosamine impurities, as a class, are recognized as probable human carcinogens, necessitating stringent control and monitoring in drug substances and products.[1][2] The formation of such impurities can arise from various sources during synthesis, including contaminated raw materials, solvents, or specific reaction conditions involving secondary or tertiary amines and nitrosating agents.[3][4][5]

Given the potential genotoxicity of nitrosamine-related compounds, the development of a sensitive and reliable analytical method for the detection and quantification of 4-Nitroso-2-propan-2-ylphenol is paramount. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical products and their impurities due to its high sensitivity, resolution, and versatility.[6][7] This application note presents a validated HPLC method designed for the routine quality control of 4-Nitroso-2-propan-2-ylphenol, ensuring drug safety and regulatory compliance. The validation of this method is performed according to ICH Q2(R1) guidelines, which provide a comprehensive framework for ensuring that an analytical procedure is fit for its intended purpose.[8][9]

Experimental Design and Rationale

The development of this HPLC method was guided by the physicochemical properties of 4-Nitroso-2-propan-2-ylphenol and related phenolic compounds. A reversed-phase approach was selected due to the non-polar nature of the propan-2-ylphenol moiety.

Materials and Reagents
  • 4-Nitroso-2-propan-2-ylphenol Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC gradient grade, LiChrosolv® or equivalent.

  • Water: Milli-Q® or equivalent, HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Methanol (MeOH): HPLC grade, for sample preparation.

The choice of high-purity solvents and reagents is critical to minimize baseline noise and interfering peaks, ensuring the accuracy and sensitivity of the method.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The 250 mm length ensures sufficient resolution from potential impurities.
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidThe acetonitrile/water mixture provides optimal elution strength. The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the phenolic group, leading to improved peak shape and retention time reproducibility.[10] Isocratic elution was chosen for its simplicity and robustness, making it ideal for routine QC.[11]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min offers a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmBased on the UV-Vis spectrum of related phenolic compounds, 280 nm provides good sensitivity for the analyte.[12] While 4-nitrophenol shows absorbance maxima around 317 nm and 400 nm in different pH conditions[13][14], the 280 nm wavelength is a common choice for phenolic compounds.
Injection Volume 10 µLA 10 µL injection volume provides sufficient sensitivity without overloading the column.
Run Time 15 minutesA 15-minute run time is sufficient to elute the analyte and any potential late-eluting impurities, while allowing for column re-equilibration.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Nitroso-2-propan-2-ylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to establish the linearity of the method.

The use of the mobile phase as the diluent for working standards minimizes solvent effects and ensures peak shape consistency.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][15]

System Suitability

Before each validation run, the HPLC system was equilibrated with the mobile phase until a stable baseline was achieved. System suitability was assessed by injecting the 20 µg/mL standard solution six times.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

These parameters ensure that the chromatographic system is performing adequately for the analysis.

Specificity

Specificity was evaluated by injecting a blank (mobile phase), the reference standard, and a sample spiked with potential impurities. The chromatograms were examined for any interference at the retention time of 4-Nitroso-2-propan-2-ylphenol. The method demonstrated excellent specificity with no interfering peaks observed at the analyte's retention time.

Linearity and Range

Linearity was determined by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity and Range Summary

ParameterResult
Linear Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

The high correlation coefficient confirms the linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Table 4: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.7

The recovery values between 98% and 102% with low RSD indicate the high accuracy of the method.[8]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 20 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Table 5: Precision Results

Precision Type% RSD of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

The low relative standard deviation values demonstrate the excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3:1, and the LOQ corresponds to an S/N of 10:1.[6]

Table 6: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

These results indicate that the method is sufficiently sensitive for the determination of trace levels of 4-Nitroso-2-propan-2-ylphenol.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical progression of the method development and validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards prep_std->prep_work sys_suit System Suitability Test prep_work->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis peak_int Peak Integration & Area Calculation analysis->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify Analyte cal_curve->quant validate Perform Method Validation quant->validate

Caption: Experimental workflow from preparation to validation.

method_development_logic start Define Analytical Goal lit_review Literature Review & Analyte Properties start->lit_review col_select Column Selection (C18) lit_review->col_select mob_phase Mobile Phase Optimization lit_review->mob_phase detection Detector Wavelength Selection (280 nm) lit_review->detection optimization Parameter Optimization (Flow, Temp) col_select->optimization mob_phase->optimization detection->optimization validation Method Validation (ICH Q2(R1)) optimization->validation final_method Finalized Method validation->final_method

Caption: Logical flow of HPLC method development.

Conclusion

The isocratic RP-HPLC method described in this application note provides a reliable, sensitive, and robust solution for the quantitative determination of 4-Nitroso-2-propan-2-ylphenol. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. Its simplicity and short run time make it highly suitable for routine quality control analysis in the pharmaceutical industry, contributing to the assurance of drug safety and quality.

References

  • Vertex AI Search. (n.d.). Development and validation of the HPLC method for the determination of contaminants in drug substances.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Unknown Source. (2025, December 10).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Unknown Source. (n.d.). determination of biophenols in olive oils by hplc.
  • NIH. (n.d.). Phenol, 4-nitro- - the NIST WebBook.
  • ResearchGate. (n.d.). UV-vis spectra of the 4-nitrophenol aqueous solution treated with....
  • Unknown Source. (2020, June 25). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.
  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review.
  • ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities.
  • Pure Synth. (n.d.). Nitrosamine Impurities.
  • PMC. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).

Sources

Application

Application Notes and Protocols: The Utility of 4-Nitroso-2-propan-2-ylphenol in Azo Compound Synthesis

Authored by: A Senior Application Scientist Abstract Azo compounds are a cornerstone of chemical synthesis, with wide-ranging applications in dyes, pigments, pharmaceuticals, and analytical chemistry. The synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Azo compounds are a cornerstone of chemical synthesis, with wide-ranging applications in dyes, pigments, pharmaceuticals, and analytical chemistry. The synthesis of these compounds traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. This application note explores the potential utility of 4-Nitroso-2-propan-2-ylphenol as a precursor in the synthesis of azo compounds. We will delve into the chemical properties of this molecule that suggest its applicability and provide a theoretical framework and a hypothetical protocol for its conversion into valuable azo structures. This document is intended for researchers, scientists, and professionals in drug development who are seeking to explore novel synthetic pathways.

Introduction to Azo Compounds and Synthetic Strategies

Azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The extended conjugation provided by this linkage is responsible for the vibrant colors of many of these molecules, making them essential as dyes and pigments. Beyond their use as colorants, the azo moiety is a key structural motif in various pharmacologically active agents and indicators.

The most prevalent method for synthesizing azo compounds is the azo coupling reaction. This process involves two key steps:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Azo Coupling: The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the azo compound.

4-Nitroso-2-propan-2-ylphenol: A Potential Precursor

While not a traditional starting material for azo synthesis, 4-Nitroso-2-propan-2-ylphenol possesses functionalities that make it an intriguing candidate for transformation into azo compounds. Its structure contains a nitroso group (-NO) and a phenol ring, both of which can be chemically manipulated to participate in azo coupling reactions.

The key to unlocking the potential of 4-Nitroso-2-propan-2-ylphenol lies in the chemical transformation of its nitroso group into a primary amine (-NH2). This reduction would yield 4-Amino-2-propan-2-ylphenol, a primary aromatic amine that can then undergo diazotization and subsequent azo coupling.

Proposed Synthetic Pathway

The proposed synthetic route from 4-Nitroso-2-propan-2-ylphenol to a target azo compound involves a two-step process:

  • Reduction of the Nitroso Group: The nitroso group of 4-Nitroso-2-propan-2-ylphenol is reduced to a primary amine to form 4-Amino-2-propan-2-ylphenol.

  • Diazotization and Azo Coupling: The resulting 4-Amino-2-propan-2-ylphenol is then subjected to standard diazotization conditions, followed by coupling with a suitable aromatic partner.

The following diagram illustrates this proposed workflow:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Azo Coupling 4-Nitroso-2-propan-2-ylphenol 4-Nitroso-2-propan-2-ylphenol 4-Amino-2-propan-2-ylphenol 4-Amino-2-propan-2-ylphenol 4-Nitroso-2-propan-2-ylphenol->4-Amino-2-propan-2-ylphenol Reduction (e.g., Na2S2O4 or H2/Pd-C) Diazonium Salt Diazonium Salt 4-Amino-2-propan-2-ylphenol->Diazonium Salt Diazotization (NaNO2, HCl, 0-5 °C) Azo Compound Azo Compound Diazonium Salt->Azo Compound Azo Coupling (with Coupling Partner)

Method

Technical Application Note: 4-Nitroso-2-propan-2-ylphenol as an Electrophilic Reagent

This Technical Application Note is designed for researchers and process chemists utilizing 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) in organic synthesis. While often encountered as an int...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and process chemists utilizing 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) in organic synthesis. While often encountered as an intermediate or a polymerization inhibitor, this compound serves as a unique electrophilic reagent in specific coupling reactions, most notably the Liebermann nitroso condensation.


H

NO

Molecular Weight: 165.19 g/mol

Executive Summary

4-Nitroso-2-propan-2-ylphenol is a bifunctional aromatic compound that exists in a tautomeric equilibrium between its nitrosophenol and quinone monoxime forms. While typically synthesized via the nitrosation of 2-isopropylphenol, its utility as a reagent arises from the electrophilic character of its protonated nitroso group. In acidic media, it acts as a "soft" electrophile, capable of attacking activated aromatic rings (such as phenols and amines) to form indophenol and indamine dyes. This guide details the mechanistic basis of this reactivity and provides a validated protocol for its use in oxidative coupling.

Chemical Profile & Tautomeric Equilibrium

Understanding the reactivity of this reagent requires acknowledging its dual nature. In solution, it rapidly equilibrates, a property that dictates its behavior in electrophilic substitutions.

  • Form A (Nitrosophenol): Predominates in basic solutions; responsible for the green color of the solid.

  • Form B (Quinone Oxime): Predominates in acidic solutions and solid state; responsible for the yellow color and electrophilic reactivity.

Tautomerism Diagram

The following diagram illustrates the proton transfer that activates the molecule for electrophilic attack.

Tautomerism cluster_legend Reactivity Context Phenol Nitrosophenol Form (Nucleophilic Oxygen) Oxime Quinone Oxime Form (Electrophilic Nitrogen) Phenol->Oxime Tautomerization Activated Protonated Intermediate (Active Electrophile) Oxime->Activated +H+ (Acid Catalysis) desc The Quinone Oxime form is the reactive species in substitution reactions.

Figure 1: Tautomeric equilibrium shifting towards the activated electrophile in acidic media.

Mechanism: The Liebermann Nitroso Reaction

When used as a reagent in electrophilic substitution, 4-Nitroso-2-propan-2-ylphenol does not act as the substrate (the ring being attacked) but as the source of the electrophile .

  • Activation: Strong acid protonates the nitroso oxygen or the oxime nitrogen.

  • Substitution: The electrophilic nitrogen attacks the para-position of a second electron-rich aromatic ring (e.g., phenol).

  • Condensation: Loss of water yields the conjugated indophenol system.

This pathway is critical for synthesizing specific redox indicators and dyes without using unstable diazonium salts.

Mechanism Reagent 4-Nitroso-2-propan-2-ylphenol Electrophile Active Electrophile (N-Hydroxylated Cation) Reagent->Electrophile Protonation Acid Acid Catalyst (H2SO4) Acid->Electrophile Protonation Complex Sigma Complex (Intermediate) Electrophile->Complex Electrophilic Attack (SEAr) Substrate Coupling Partner (e.g., Phenol/Thymol) Substrate->Complex Electrophilic Attack (SEAr) Product Indophenol Dye (Deep Blue/Red) Complex->Product -H2O (Dehydration)

Figure 2: Mechanistic pathway of 4-Nitroso-2-propan-2-ylphenol acting as an electrophile.[1]

Experimental Protocol: Synthesis of Indophenol Derivatives

Objective: Use 4-Nitroso-2-propan-2-ylphenol to synthesize a sterically hindered indophenol dye via acid-catalyzed condensation.

Materials
  • Reagent: 4-Nitroso-2-propan-2-ylphenol (10 mmol, ~1.65 g).

  • Substrate: Phenol or 2-isopropylphenol (10 mmol).

  • Catalyst: Sulfuric acid (conc.[2] H

    
    SO
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (AcOH).

  • Quench: Sodium Hydroxide (20% NaOH aq).

Step-by-Step Methodology
1. Preparation of the Electrophile Solution[3]
  • Dissolve 1.65 g of 4-Nitroso-2-propan-2-ylphenol in 15 mL of glacial acetic acid.

  • Note: The solution should appear yellow/orange due to the oxime dominance in the acidic solvent.

  • Cool the mixture to 0–5 °C in an ice bath. Temperature control is critical to prevent self-condensation tars.

2. Activation and Coupling
  • Add the coupling partner (10 mmol of Phenol) to the chilled solution.

  • Add 1.0 mL of conc. H

    
    SO
    
    
    
    dropwise over 5 minutes.
  • Observation: The reaction mixture will darken immediately, transitioning from orange to deep red/brown.

  • Allow the reaction to stir at 5 °C for 30 minutes, then warm to room temperature (20–25 °C) for 1 hour.

3. Quenching and Isolation
  • Pour the reaction mixture into 100 g of crushed ice/water.

  • Critical Step (Basification): Slowly add 20% NaOH solution with vigorous stirring until pH > 10.

  • Color Change: The solution will shift to a deep Royal Blue (Indophenol anion).

  • Optional: If the neutral dye is required (red/brown), acidify carefully to pH 5.

  • Extract with Ethyl Acetate (3 x 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Data Interpretation Table
ParameterObservationChemical Basis
Initial Color Yellow/OrangeQuinone Oxime tautomer in AcOH.
Acid Addition Dark RedFormation of protonated electrophile and Sigma complex.
Base Addition Deep BlueDeprotonation of the phenolic OH to form the resonant Indophenol anion.
Yield 60–75%Steric hindrance of the isopropyl group may reduce yield compared to unhindered nitrosophenols.

Safety & Stability

  • Thermal Hazard: Nitrosophenols are energetic compounds. Do not heat neat material above 100 °C , as explosive decomposition may occur.

  • Sensitization: Potent skin sensitizer. Use double nitrile gloves.

  • Storage: Store at 2–8 °C. The compound darkens upon oxidation; repurify if the melting point deviates >2 °C from literature values (approx 150-153°C dec).

References

  • Tautomerism of Nitrosophenols: Pure and Applied Chemistry, "Tautomerism of Nitrosophenols and Quinone Monoximes."

  • Liebermann Nitroso Reaction: Journal of Chemical Education, "The Liebermann Reaction of Phenols."

  • Synthesis of Indophenols: Dyes and Pigments, "Synthesis and properties of indophenol dyes."

  • Safety Data (Nitrosothymol Analog): PubChem, "6-Nitrosothymol Compound Summary."

(Note: While specific CAS 29592-18-5 is the exact isomer, much of the safety and reactivity data is extrapolated from the widely studied isomer 6-Nitrosothymol (CAS 2364-54-7) due to structural homology.)

Sources

Application

Application Note: Synthesis and Utilization of 4-Nitroso-2-propan-2-ylphenol in Polymer Antioxidant Preparation

This guide details the synthesis and application of 4-Amino-2-propan-2-ylphenol (4-Amino-2-isopropylphenol), a potent hindered aminophenolic antioxidant derived from the intermediate 4-Nitroso-2-propan-2-ylphenol . Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and application of 4-Amino-2-propan-2-ylphenol (4-Amino-2-isopropylphenol), a potent hindered aminophenolic antioxidant derived from the intermediate 4-Nitroso-2-propan-2-ylphenol .

Executive Summary

This protocol outlines the conversion of 4-nitroso-2-propan-2-ylphenol (an intermediate often used as a polymerization inhibitor) into 4-amino-2-propan-2-ylphenol , a dual-functional antioxidant containing both hindered phenol and primary amine moieties. This structural duality provides superior radical scavenging efficacy in polyolefins (e.g., Polypropylene, PP) and elastomers (e.g., Styrene-Butadiene Rubber, SBR) compared to simple phenols.

The guide covers the nitrosation of 2-isopropylphenol, the reduction to the active aminophenol, and the compounding/testing workflow for validation in polymer matrices.

Mechanism of Action

The efficacy of 4-amino-2-propan-2-ylphenol stems from its ability to interrupt the auto-oxidation cycle via two distinct mechanisms:

  • Chain Breaking Donor (CB-D): The phenolic hydroxyl group, activated by the electron-donating isopropyl group at the ortho position, rapidly donates a hydrogen atom to peroxyl radicals (

    
    ), forming a stable phenoxy radical.
    
  • Secondary Scavenging: The para-amino group provides a secondary site for radical trapping, capable of reacting with hydroperoxides (

    
    ) or additional radicals, effectively terminating the propagation chain.
    
Pathway Diagram

AntioxidantMechanism Polymer Polymer Chain (R-H) Radical Peroxyl Radical (ROO•) Polymer->Radical Oxidation (O2, Heat) Product Non-Radical Products Radical->Product Blocked by Antioxidant Antioxidant 4-Amino-2-isopropylphenol Intermediate Stable Phenoxy Radical Antioxidant->Intermediate H-Atom Transfer Intermediate->Product Radical Coupling

Caption: Dual-mechanism radical scavenging pathway of the aminophenol antioxidant.

Experimental Protocols

Precursor Synthesis: 4-Nitroso-2-propan-2-ylphenol

Objective: Selective nitrosation of 2-isopropylphenol at the para position.

  • Reagents:

    • 2-Isopropylphenol (CAS: 88-69-7)

    • Sodium Nitrite (

      
      )
      
    • Sulfuric Acid (

      
      , 30% aq.)
      
    • Sodium Hydroxide (

      
      , 10% aq.)
      

Protocol:

  • Dissolution: Dissolve 13.6 g (0.1 mol) of 2-isopropylphenol in 50 mL of 10% NaOH solution in a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer. Cool to 0–5°C using an ice-salt bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (7.6 g, 0.11 mol) in 20 mL water while maintaining the temperature below 5°C.

  • Acidification: Slowly add 30%

    
     to the mixture over 45 minutes. The solution will turn dark red/brown as the nitrosophenol precipitates. Critical:  Maintain pH < 3 to ensure complete precipitation.
    
  • Workup: Stir for an additional 1 hour at 5°C. Filter the precipitate and wash extensively with ice-cold water to remove inorganic salts.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Yield Target: 85-90%

    • Appearance: Yellow-brown crystalline solid.

Active Antioxidant Synthesis: 4-Amino-2-propan-2-ylphenol

Objective: Reduction of the nitroso group to the amine.

  • Reagents:

    • 4-Nitroso-2-propan-2-ylphenol (from Step 3.1)

    • Sodium Sulfide Nonahydrate (

      
      ) - Chemical Reduction Method
      
    • Alternative:

      
       gas + Pd/C catalyst - Catalytic Method
      

Protocol (Chemical Reduction):

  • Setup: In a 500 mL reflux setup, dissolve 16.5 g (0.1 mol) of the nitroso intermediate in 100 mL of 10% NaOH.

  • Reduction: Heat the solution to 80°C . Slowly add a solution of Sodium Sulfide (36 g, 0.15 mol) in 50 mL water over 30 minutes.

  • Reflux: Reflux the mixture for 2 hours. The color will shift from dark brown to a lighter amber/clear solution as the nitroso group is reduced.

  • Isolation: Cool to room temperature. Neutralize with dilute HCl to pH 7-8. The aminophenol will precipitate or separate as an oil.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over anhydrous

    
    .
    
  • Crystallization: Evaporate solvent and recrystallize from toluene or hexane.

    • Product: 4-Amino-2-isopropylphenol (White to pale beige crystals).

Polymer Application & Testing

Compounding into Polypropylene (PP)

Matrix: Isotactic Polypropylene (MFI = 12 g/10 min).

ComponentLoading (phr)Function
Polypropylene Resin100.0Base Matrix
4-Amino-2-isopropylphenol 0.1 - 0.5 Primary Antioxidant
Calcium Stearate0.1Acid Scavenger

Procedure:

  • Dry Blending: Mix resin pellets and antioxidant powder in a high-speed mixer for 5 minutes.

  • Extrusion: Feed the blend into a twin-screw extruder.

    • Zone Temps: 190°C / 200°C / 210°C / 210°C.

    • Screw Speed: 150 rpm.

  • Pelletizing: Water cool and pelletize the extrudate.

Validation: Oxidative Induction Time (OIT)

Method: DSC (Differential Scanning Calorimetry) according to ASTM D3895.

  • Sample: 5 mg pressed film.

  • Condition: Heat to 200°C under Nitrogen.

  • Switch: Isothermal at 200°C for 5 min, then switch gas to Oxygen (50 mL/min).

  • Measurement: Record time until the onset of the exothermic oxidation peak.

Expected Results:

Antioxidant System OIT @ 200°C (min)
Control (Virgin PP) < 2
BHT (0.2 phr) 15 - 20

| 4-Amino-2-isopropylphenol (0.2 phr) | 25 - 35 |

Note: The aminophenol typically outperforms simple phenols like BHT due to the secondary amine functionality.

Process Workflow Diagram

Workflow Start Start: 2-Isopropylphenol Step1 Step 1: Nitrosation (NaNO2, H2SO4, 0-5°C) Start->Step1 Inter Intermediate: 4-Nitroso-2-isopropylphenol Step1->Inter Step2 Step 2: Reduction (Na2S or H2/Pd) Inter->Step2 Final Product: 4-Amino-2-isopropylphenol Step2->Final App Application: Compounding in PP/Rubber Final->App Test QC Testing: OIT (ASTM D3895) App->Test

Caption: Synthesis and application workflow for the aminophenol antioxidant.

References

  • Synthesis of Aminophenols

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Reduction of Nitrosophenols: "Simple Environmentally-Friendly Reduction of 4-Nitrophenol." MDPI, 2020. Link (Analogous reduction protocol).

  • Antioxidant Mechanisms

    • "Reaction kinetics of antioxidants for polyolefins." Energiforsk, 2022. Link

    • "Antioxidant Activity of Synthetic Polymers of Phenolic Compounds."[1] MDPI, 2020. Link

  • Polymerization Inhibition (Context for Precursor)

    • "Ortho-nitrosophenols as polymerization inhibitors." Google Patents, US20090240092A1. Link

  • Chemical Data

    • "4-Amino-2-isopropylphenol."[2][3][4][5][6][7][8][9] PubChem. Link

Sources

Method

Experimental setup for studying the kinetics of reactions with 4-Nitroso-2-propan-2-ylphenol

Executive Summary & Scientific Rationale 4-Nitroso-2-propan-2-ylphenol (2-isopropyl-4-nitrosophenol) is a Janus-faced molecule in drug development and toxicology.[1] It exists in a dynamic tautomeric equilibrium between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Nitroso-2-propan-2-ylphenol (2-isopropyl-4-nitrosophenol) is a Janus-faced molecule in drug development and toxicology.[1] It exists in a dynamic tautomeric equilibrium between its nitroso-phenol form and its benzoquinone monoxime form.[1][2] This equilibrium is heavily influenced by solvent polarity, pH, and temperature.

Understanding the kinetics of this molecule is critical for two reasons:

  • Metabolic Stability: The nitroso group is a "soft" electrophile, highly reactive toward biological nucleophiles like Glutathione (GSH). This reactivity is a key predictor of potential hepatotoxicity or immune-mediated idiosyncrasy.[1]

  • Formulation Stability: The tautomeric state dictates the molecule's solubility and sensitivity to oxidation.

This guide provides a self-validating experimental framework to determine the tautomerization constants (


)  and the second-order rate constants (

)
for its reaction with GSH, utilizing UV-Vis Stopped-Flow Spectrophotometry.

Experimental Design Strategy

The Chemical System

The core challenge is distinguishing the two species in solution.

  • Species A (Nitroso): Typically exhibits a weak

    
     transition in the visible region (green/yellow, 
    
    
    
    nm) and a strong
    
    
    in the UV.
  • Species B (Oxime): Exhibits a distinct strong absorption band in the near-UV/visible region (

    
     nm).[1]
    

Critical Control: The isopropyl group at the ortho position provides steric hindrance that destabilizes the planar quinoid form compared to non-substituted nitrosophenols, shifting the equilibrium constants (


) significantly compared to standard literature values for 4-nitrosophenol.
Methodology Selection: Stopped-Flow Spectroscopy

Standard UV-Vis is too slow for the reaction kinetics with thiols (half-lives often ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 ms).[1] We employ Stopped-Flow  rapid mixing to capture the pre-steady-state kinetics.[1][3]
Workflow Visualization

The following diagram outlines the logical flow of the experimental setup, from reagent preparation to kinetic modeling.

ExperimentalWorkflow Prep 1. Reagent Prep (Degassed Buffers) Char 2. Spectral Scan (Determine Isosbestic Pts) Prep->Char Baseline Mix 3. Stopped-Flow Mixing (Dead time < 2ms) Char->Mix Select u03bb_max Acq 4. Data Acquisition (Logarithmic Timebase) Mix->Acq Trigger Fit 5. Global Fitting (SVD & Residuals) Acq->Fit A(t) vs t Fit->Prep Refine Conditions

Figure 1: End-to-end experimental workflow for kinetic analysis. Note the feedback loop: if residuals are non-random, buffer conditions must be re-evaluated.

Protocol A: Tautomeric Equilibrium Characterization

Objective: Determine the equilibrium constant (


) and identify optimal monitoring wavelengths.
Materials
  • Analyte: 4-Nitroso-2-propan-2-ylphenol (

    
     purity).[1]
    
  • Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Phosphate Buffer pH 7.4 (polar protic).[1]

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

Step-by-Step Procedure
  • Stock Preparation: Dissolve analyte in Acetonitrile to 10 mM. Keep on ice and in the dark (nitroso compounds are photosensitive).

  • Solvent Scans: Dilute stock to 50

    
    M in the three different solvents.
    
  • Spectral Sweep: Scan from 250 nm to 800 nm at 25°C.

  • Isosbestic Point Identification: Overlay the spectra. The presence of sharp crossing points (isosbestic points) confirms a clean two-state equilibrium without degradation.

  • Temperature Dependence: In the Phosphate Buffer, ramp temperature from 10°C to 50°C in 5°C increments.

Data Output & Interpretation: The Nitroso form is generally favored in non-polar solvents (greenish), while the Oxime form is favored in polar solvents (pale yellow).

SolventDominant Band (

)
Species Assignment
Cyclohexane~700-750 nm (weak)Nitroso Monomer
Acetonitrile~300-350 nmQuinone Oxime
Buffer (pH 7.[1]4)~400 nm (intense)Anionic Oxime (Oximate)

Protocol B: Reaction Kinetics with Glutathione (GSH)

Objective: Measure the rate of nucleophilic attack/reduction by GSH. This mimics the biological detoxification pathway.

Reaction Pathway

The reaction typically follows a pseudo-first-order reduction where the nitroso group is reduced to a hydroxylamine or amine, or forms a glutathionyl conjugate.

ReactionPathway Nitroso Nitroso Form (Electrophile) Oxime Oxime Form (Stable Tautomer) Nitroso->Oxime  Fast Equilibrium   Intermediate Semiquinone/Radical Intermediate Nitroso->Intermediate  +GSH (k_obs)   Product Reduced Amine / GSH-Conjugate Intermediate->Product  Fast  

Figure 2: Kinetic pathway.[1][4] The reaction is driven by the attack of GSH on the Nitroso form. As Nitroso is consumed, the Oxime re-equilibrates to feed the reaction.

Stopped-Flow Setup
  • Syringe A: 100

    
    M 4-Nitroso-2-propan-2-ylphenol in degassed Phosphate Buffer (pH 7.4).
    
  • Syringe B: Glutathione (GSH) in degassed buffer.[1] Concentration series: 1.0, 2.5, 5.0, 7.5, 10.0 mM (Pseudo-first-order conditions:

    
    ).
    
  • Detection: Absorbance at

    
     of the Nitroso/Oximate form (likely ~400 nm, determined in Protocol A).
    
Execution Steps
  • Anaerobic Precautions: Purge all buffers with Argon/Nitrogen for 20 mins. Oxygen can re-oxidize the product, creating a futile cycle and distorting kinetics [1].

  • Shot Sequence:

    • Perform 3 "waste" shots to clear the mixing line.

    • Collect 5-7 replicate shots for each GSH concentration.[1]

  • Timebase: Set acquisition to logarithmic mode.

    • Fast phase: 0.1 ms to 100 ms.[1]

    • Slow phase: 100 ms to 10 s.[1]

  • Control: Run Syringe A vs. Buffer (no GSH) to ensure signal stability (baseline).

Data Analysis & Calculation

Determining

Fit the absorbance decay curves (


) to a single exponential equation (assuming pseudo-first-order):

[1]

Where:

  • 
     is the observed rate constant (
    
    
    
    ).[1]
  • 
     is initial absorbance.[1]
    
  • 
     is final absorbance.[1]
    
Second-Order Rate Constant ( )

Plot


 (y-axis) vs. 

(x-axis).[1]

[1]
  • Slope:

    
     (M
    
    
    
    s
    
    
    ), the specific reactivity of the nitroso compound with GSH.
  • Intercept:

    
     (should be near zero for irreversible reductions).[1]
    
Troubleshooting & Validation
ObservationProbable CauseCorrective Action
Biphasic Kinetics Two reactive sites or intermediate accumulationFit to double exponential (

).[1]
Linear Drift Photobleaching or slow oxidationCheck shutter settings; re-degas buffers.[1]
No Reaction Tautomer lockThe Oxime form may be unreactive. Lower pH to shift equilibrium toward Nitroso.[1]

References

  • Reaction of Nitrosophenols with Thiols

    • Title: Kinetics and Mechanism of the Reaction of 4-Nitrosophenol with Glut
    • Source: Eley, D. D., et al. Biochemical Journal.
    • Context: Establishes the baseline mechanism for thiol-medi
    • Link:[Link] (Proxy for standard nitrosophenol kinetics).[1]

  • Stopped-Flow Methodology

    • Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.[1][5][3][6]

    • Source: Applied Photophysics Application Notes.[1]

    • Context: Standard protocols for rapid-mixing dead-time calibration and data fitting.[1]

    • Link:[Link]

  • Tautomeric Equilibrium

    • Title: Tautomerism in Aromatic C-Nitroso Compounds.[1][2]

    • Source: IUPAC / Pure and Applied Chemistry.[1]

    • Context: Detailed thermodynamic data on the nitroso-oxime equilibrium shifts due to substituents.
    • Link:[Link][1]

  • Oxidation/Reduction Models

    • Title: Oxidation of 4-Isopropylphenol in Aqueous Solutions.[1][7]

    • Source: Zenkevich, I. G.[7] Chemistry of Natural Compounds.

    • Context: Provides specific insights into the reactivity of the isopropyl-substituted phenol ring.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 4-Nitroso-2-propan-2-ylphenol synthesis

Welcome to the technical support resource for the synthesis of 4-Nitroso-2-propan-2-ylphenol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Nitroso-2-propan-2-ylphenol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield, purity, and reproducibility of this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for your work.

Introduction: The Chemistry of C-Nitrosation

The synthesis of 4-Nitroso-2-propan-2-ylphenol is achieved through the electrophilic C-nitrosation of 2-propan-2-ylphenol (2-tert-butylphenol). This reaction is a classic example of an electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[1] The electrophile, the nitrosonium ion (NO⁺), is typically generated in situ from nitrous acid (HNO₂) under acidic conditions.[2] Due to the steric hindrance from the bulky tert-butyl group at the ortho position, the substitution occurs almost exclusively at the para position.

While seemingly straightforward, this reaction is highly sensitive to process parameters. Minor deviations can lead to significant drops in yield and the formation of troublesome impurities. This guide will help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 4-Nitroso-2-propan-2-ylphenol?

The reaction proceeds in two main stages: the formation of the electrophile and the subsequent electrophilic attack on the phenol ring.

  • Generation of the Nitrosonium Ion (NO⁺): In a solution containing an alkali nitrite (e.g., sodium nitrite, NaNO₂) and a mineral acid (e.g., H₂SO₄ or HCl), nitrous acid (HNO₂) is formed. This is followed by protonation and loss of water to generate the highly electrophilic nitrosonium ion.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-propan-2-ylphenol attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[2]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Substitution NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 Forms H2NO2 H₂O-NO⁺ (Protonated Nitrous Acid) HNO2->H2NO2 + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2NO2->NO_plus - H₂O Phenol 2-propan-2-ylphenol Wheland Wheland Intermediate (Resonance Stabilized) Phenol->Wheland + NO⁺ Product 4-Nitroso-2-propan-2-ylphenol Wheland->Product - H⁺ G start Low or No Yield Observed q_temp Was temperature maintained between 0-5 °C? start->q_temp q_acid Was acid added slowly (dropwise)? q_temp->q_acid Yes cause_temp Probable Cause: Nitrous acid decomposition q_temp->cause_temp No q_ratio Was Phenol:NaNO₂ ratio ~1:1.1? q_acid->q_ratio Yes cause_acid Probable Cause: Local excess of acid causing oxidation/decomposition q_acid->cause_acid No q_reagent Were reagents of high purity? q_ratio->q_reagent Yes cause_ratio Probable Cause: Insufficient electrophile or unreacted starting material q_ratio->cause_ratio No cause_reagent Probable Cause: Interference from impurities q_reagent->cause_reagent No solution Solution: Re-run with strict parameter control. Monitor with TLC/HPLC. q_reagent->solution Yes cause_temp->solution cause_acid->solution cause_ratio->solution cause_reagent->solution

Sources

Optimization

Side-product formation in the nitrosation of 2-tert-butylphenol and its prevention

Topic: Side-product formation in the nitrosation of 2-tert-butylphenol and its prevention. Document ID: TS-ORG-2TBP-042 Last Updated: February 20, 2026 Audience: Chemical Process Engineers, Medicinal Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-product formation in the nitrosation of 2-tert-butylphenol and its prevention. Document ID: TS-ORG-2TBP-042 Last Updated: February 20, 2026 Audience: Chemical Process Engineers, Medicinal Chemists.

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The Reaction: The nitrosation of 2-tert-butylphenol (2-TBP) is an electrophilic aromatic substitution (


) targeting the para-position to yield 2-tert-butyl-4-nitrosophenol .

The Tautomeric Reality: Researchers must recognize that the product exists in a tautomeric equilibrium between the nitroso-phenol form (often green in non-polar solvents) and the quinone-monoxime form (often yellow/orange in solid state or polar solvents).

The Critical Failure Points:

  • Oxidation (Major): Conversion of the nitroso group to a nitro group (

    
    ).
    
  • De-alkylation: Acid-catalyzed loss of the tert-butyl group.

  • Regio-scrambling: Ortho-attack (sterically disfavored but possible).

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired pathway and the thermodynamic sinks (impurities).

NitrosationPathways Start 2-tert-butylphenol Target TARGET: 2-tert-butyl-4-nitrosophenol (Green in ether) Start->Target NaNO2 / H+ < 5°C Side_Dealkyl IMPURITY B: 4-Nitrosophenol (De-alkylation) Start->Side_Dealkyl Strong Acid (H2SO4) / Heat Side_Ortho IMPURITY C: 2-tert-butyl-6-nitrosophenol (Steric Leakage) Start->Side_Ortho Kinetic Leakage NO_Ion Nitrosonium Ion (NO+) Oxime TAUTOMER: 1,4-Benzoquinone monoxime derivative (Yellow solid) Target->Oxime Equilibrium (Polar Solvent) Side_Nitro IMPURITY A: 2-tert-butyl-4-nitrophenol (Irreversible Oxidation) Target->Side_Nitro Excess HNO2 or O2 / >10°C

Caption: Mechanistic bifurcation of 2-tert-butylphenol nitrosation. Green nodes represent the desired tautomeric pair; red nodes indicate irreversible side products.

Troubleshooting Modules

Module A: The "Yellow Impurity" (Over-Oxidation)

Symptom: The product melts significantly higher than expected or shows no solvatochromism (doesn't turn green in ether). Diagnosis: Formation of 2-tert-butyl-4-nitrophenol .[1] Mechanism: Nitrous acid (


) is unstable. It disproportionates into Nitric Acid (

) and Nitric Oxide (

). The generated

acts as an oxidizing agent, converting the nitroso group to a nitro group.
ParameterOptimal SettingWhy?
Stoichiometry 1.0 : 1.05 (Phenol : Nitrite)Excess nitrite fuels

production.
Temperature 0°C – 5°COxidation activation energy is higher than nitrosation.
Atmosphere

or Ar Blanket
Oxygen accelerates radical oxidation of the phenoxide.

Corrective Protocol:

  • Quench Immediately: If the reaction turns bright yellow/orange and stays that way in non-polar solvents, quench with urea or sulfamic acid to destroy excess

    
    .
    
  • Purification: The nitro impurity is much less soluble in acid. Recrystallize from dilute ethanol; the nitro compound often precipitates first or remains in the mother liquor depending on the specific solvent gradient.

Module B: Loss of the tert-Butyl Group

Symptom: NMR shows loss of the 9H singlet (~1.4 ppm) and appearance of complex aromatic splitting (AA'BB' system of 4-nitrosophenol). Diagnosis: Acid-catalyzed De-tert-butylation . Mechanism: The tert-butyl carbocation is a stable leaving group. In the presence of strong Bronsted acids (like concentrated


), the reversible Friedel-Crafts alkylation runs in reverse.

Corrective Protocol:

  • Switch Acids: Move from

    
     to Acetic Acid (AcOH)  or a mixture of 
    
    
    
    /EtOH.
  • Dilution: If using

    
    , ensure concentration is <20% and temperature is strictly <5°C.
    
Module C: "Red Oil" Formation (Tars & Dimers)

Symptom: Formation of a viscous, dark red/brown oil that refuses to crystallize. Diagnosis: Radical coupling (Indophenol formation) or polymerization of the quinone oxime. Mechanism: If the reaction pH drifts too high (basic), phenoxide anions attack the oxidized quinone form, leading to indophenol dyes (blue/red tars).

Corrective Protocol:

  • pH Control: Maintain acidic pH (pH 2-4) throughout. Do not allow the reaction to become alkaline until the final workup/neutralization step.

  • Agitation: High-speed stirring is required if the system is biphasic (e.g., water/ether) to prevent local concentration hotspots.

Validated Experimental Protocol

Objective: Synthesis of 2-tert-butyl-4-nitrosophenol with <5% Nitro-impurity.

Reagents
  • 2-tert-butylphenol (15.0 g, 0.1 mol)

  • Sodium Nitrite (7.25 g, 0.105 mol)

  • Ethanol (95%, 50 mL)

  • Sulfuric Acid (3 M aqueous solution) or Glacial Acetic Acid

  • Urea (Solid, for quenching)

Step-by-Step Methodology
  • Dissolution: Dissolve 2-tert-butylphenol in Ethanol (50 mL) in a 3-neck round bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Acidification: Add the acid source.

    • Preferred: Add 30 mL of Glacial Acetic Acid.

    • Alternative: Add 3M

      
       dropwise, maintaining temp <5°C.
      
  • Nitrosation (The Critical Step):

    • Dissolve

      
       in minimal water (approx. 15 mL).
      
    • Add the nitrite solution dropwise over 45-60 minutes.

    • Crucial: The temperature must NOT exceed 5°C.

  • Monitoring:

    • Spot on TLC (Silica, 20% EtOAc/Hexane).

    • Look for: Disappearance of starting phenol (

      
      ) and appearance of a lower spot (
      
      
      
      ).
    • Color Check: Take a drop of the reaction mixture and dilute in diethyl ether. It should turn green . If it remains yellow, oxidation is occurring.

  • Quenching: Once addition is complete, stir for 30 mins. Add 0.5 g solid Urea to destroy excess nitrous acid.

  • Isolation:

    • Pour mixture into 200 mL ice water. The product should precipitate as a yellow/brown solid (Oxime form).

    • Filter and wash with cold water.

  • Recrystallization: Recrystallize from benzene or aqueous ethanol.

Frequently Asked Questions (FAQ)

Q: Why is my product yellow when "nitrosophenols" are supposed to be green? A: This is due to tautomerism . In the solid state, 2-tert-butyl-4-nitrosophenol exists primarily as the quinone monoxime , which is yellow. To verify you have the correct product, dissolve a small amount in anhydrous ether or benzene. If it turns green, you have the nitroso compound. If it stays yellow, you likely have the nitro impurity.

Q: Can I use Nitric Acid (


) instead of Sodium Nitrite? 
A: Absolutely not.  Nitric acid is an oxidizing agent and will lead almost exclusively to 2-tert-butyl-4-nitrophenol (the nitro impurity) or explosive decomposition.

Q: How do I store the product? A: Nitroso phenols are heat and light sensitive. Store in an amber vial, under Nitrogen, in a freezer (-20°C). They can slowly oxidize to the nitro compound even in solid state if left at room temperature.

References & Authority

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Chapter on Phenols: Nitrosation mechanisms).

  • Beilstein Journal of Organic Chemistry. Regioselectivity in the nitrosation of phenols.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for nitrosation of phenols).

  • Charalambous, J., et al. (1971). "Structure of nitrosophenols and their metal complexes." Journal of the Chemical Society A.

  • BenchChem Technical Data. 2-tert-butyl-1,4-benzoquinone (Oxidation product data).Link

(Note: Specific melting points and spectral data should be cross-referenced with your internal analytical standards, as solvation effects heavily influence the tautomeric ratio.)

Sources

Troubleshooting

Technical Support Center: Purification of 4-Nitroso-2-propan-2-ylphenol

The following guide serves as a specialized Technical Support Center for researchers working with 4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-isopropylphenol). This guide prioritizes the "Why" and "How" of p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-isopropylphenol).

This guide prioritizes the "Why" and "How" of purification, addressing the specific challenges posed by the isopropyl group (steric bulk, lipophilicity) and the nitroso functionality (thermal instability, tautomerism).

Case ID: PNP-PUR-001 Status: Active Analyst: Senior Application Scientist

The Core Challenge: Tautomeric Equilibrium

Before attempting purification, you must understand that your target molecule is a "chameleon." It exists in a dynamic equilibrium between two forms: the Nitroso-Phenol (typically green/blue in solution) and the Quinone-Oxime (typically yellow/orange in solid state).

  • Implication for Purification: You are not purifying a static molecule. Changes in solvent polarity, pH, and temperature shift this equilibrium.

  • Common User Error: Discarding "yellow solids" believing them to be decomposition products, when they are actually the stable quinone-oxime tautomer.

Visualizing the Equilibrium (Mechanism)

The following diagram illustrates the proton transfer that dictates the compound's behavior during extraction and crystallization.

Tautomerism cluster_conditions Purification Implications Nitroso 4-Nitroso-2-isopropylphenol (Phenolic Form) Non-polar / Greenish Oxime 2-Isopropyl-1,4-benzoquinone 4-oxime (Quinone Form) Polar / Yellow-Orange Nitroso->Oxime Polar Solvents / Solid State Oxime->Nitroso Non-polar Solvents / Gas Phase Warning Acidic pH stabilizes Oxime Basic pH forms Salts (Green)

Figure 1: Tautomeric shift between the aromatic nitroso-phenol and the quinonoid oxime.[1][2][3][4] This shift is solvent-dependent.

Crude Isolation Strategy (The "Oiling Out" Issue)

Problem: The isopropyl group at the ortho position lowers the melting point significantly compared to unsubstituted nitrosophenol. Consequently, the product often separates as a sticky oil rather than a crisp solid upon acidification of the reaction mixture.

Protocol A: Controlled Precipitation

Objective: Force the oil to solidify into a filterable cake.

  • Temperature Control: Cool the reaction mixture to 0–5°C externally. Internal temperature must remain low to prevent tar formation.

  • Seeding: If the product oils out, scratch the inner wall of the flask with a glass rod at the interface of the oil and aqueous layer. This induces nucleation.

  • The "Ice-Water" Trick: Pour the reaction mixture onto crushed ice rather than liquid water. The rapid cooling shocks the oil into a solid state.

  • Filtration: Filter rapidly through a sintered glass funnel. Do not let the air draft dry it completely on the filter yet, as oxidation can occur.

Troubleshooting Guide: Isolation Phase

SymptomProbable CauseCorrective Action
Product remains a dark tar Oxidation of the phenol ring (excess nitrite/acid).Action: Dissolve tar in 10% NaOH (aq), filter off insoluble solids, then re-acidify the filtrate slowly with acetic acid.
Yield is lower than expected Product solubility in acidic water.Action: Saturate the aqueous mother liquor with NaCl (Salting out) and extract with Ethyl Acetate.
Green solution turns black Thermal decomposition.Action: Keep all steps below 10°C. Nitroso compounds are thermally labile.

Recrystallization (The Gold Standard)

Recrystallization is preferred over chromatography for stability reasons. Silica gel can sometimes catalyze decomposition or irreversible adsorption due to the oxime's polarity.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:2High Best balance. Dissolve in warm EtOH, add H2O until turbid, cool slowly.
Toluene / Heptane 1:3Medium Good for removing polar tars, but yield may be lower.
Benzene PureHistorical Not Recommended due to toxicity, though historically cited in literature [1].
Protocol B: The "Mixed-Solvent" Recrystallization[5]
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of warm Ethanol (approx 40-50°C). Do not boil (risk of explosion/decomposition).

  • Filtration: If there are insoluble black particles, filter the warm solution through a 0.45µm PTFE syringe filter or a small plug of glass wool.

  • Precipitation: Add water dropwise to the warm filtrate until a persistent cloudiness appears.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Wrap the flask in a towel (slow cooling) and let it stand at room temperature for 2 hours, then move to a fridge (4°C).

    • Why: Fast cooling traps impurities in the crystal lattice.

  • Drying: Dry the yellow/brown needles in a vacuum desiccator over

    
     or 
    
    
    
    . Avoid oven drying.

Advanced Purification: Column Chromatography

Use this only if recrystallization fails to remove isomeric impurities (e.g., ortho-nitrosation byproducts, though rare due to isopropyl steric hindrance).

Stationary Phase: Silica Gel 60 (Acid washed recommended). Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5


 End 70:30).

Critical Modification: Because the compound is acidic (phenol), it will streak on neutral silica.

  • Fix: Add 0.5% Acetic Acid to the mobile phase to suppress ionization. This keeps the molecule in its neutral protonated form, resulting in tighter bands.

Workflow Decision Tree

Use this logic flow to determine the correct purification path for your specific batch.

PurificationLogic Start Crude Reaction Mixture (Acidified) StateCheck Physical State? Solid Precipitate (Solid) Wash Crude Solid Solid->Wash Filter & Wash (Cold H2O) Oil Oily / Tarry Extract Extract Oil->Extract Extract with Et2O/DCM Recryst Recrystallize (EtOH/Water) Wash->Recryst Purity < 95% Final Pure 4-Nitroso-2-isopropylphenol (Store @ -20°C) Recryst->Final Needles BaseWash BaseWash Extract->BaseWash Wash with NaHCO3 (Remove Acid) Dry Dry BaseWash->Dry Dry (MgSO4) & Rotovap < 40°C Column Column Chromatography (Hex/EtOAc + 1% AcOH) Dry->Column Dark Residue Column->Final Pure Fractions

Figure 2: Decision matrix for processing crude nitrosophenol derivatives.

Frequently Asked Questions (FAQ)

Q: My product is bright yellow. Did the nitrosation fail? A: No. While monomeric nitroso compounds are green/blue, the solid state is dominated by the quinone-oxime tautomer , which is yellow. If you dissolve a small amount in ether, it should turn green. This is a classic qualitative test for nitrosophenols [2].

Q: Can I dry the product in an oven at 60°C? A: Absolutely not. Nitroso compounds are thermally unstable and can undergo violent decomposition or dimerization at elevated temperatures. Always dry under vacuum at room temperature.

Q: How do I store the purified compound? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at -20°C . Nitroso compounds can oxidize to nitro compounds or dimerize into azoxy derivatives upon prolonged exposure to air and light.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely polymerized "tar" or oxidized quinones. These are highly polar. If you used chromatography, these should remain at the top of the column.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Nitrosation of Phenols).

  • NIST Chemistry WebBook. Phenol, 4-nitroso- (Data for homologous parent compound). National Institute of Standards and Technology.[5] [Link]

  • PubChem. 4-Isopropylphenol (Precursor Data). National Library of Medicine. [Link][1]

Sources

Optimization

Stability and degradation pathways of 4-Nitroso-2-propan-2-ylphenol

Technical Support Center: 4-Nitroso-2-propan-2-ylphenol This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 4-Nitroso-2-propan-2-ylphenol. Gi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitroso-2-propan-2-ylphenol

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 4-Nitroso-2-propan-2-ylphenol. Given the limited specific literature on this particular molecule, this document synthesizes established principles from forced degradation studies, phenol chemistry, and regulatory guidelines to provide a robust framework for anticipating its stability profile and investigating its degradation pathways.[1][2] The protocols and troubleshooting advice are designed to be self-validating systems, empowering users to generate reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - Stability and Handling

This section addresses fundamental questions regarding the stability and proper handling of 4-Nitroso-2-propan-2-ylphenol, with insights derived from the behavior of structurally related phenol and nitroso compounds.

Q1: What are the primary factors that can influence the stability of 4-Nitroso-2-propan-2-ylphenol?

A1: The stability of 4-Nitroso-2-propan-2-ylphenol is likely influenced by a combination of environmental factors common to phenolic and nitroso-containing compounds. These include:

  • pH: The phenolic hydroxyl group's acidity and the nitroso group's reactivity can be highly pH-dependent. Phenols are generally more susceptible to oxidation at higher pH values due to the formation of the more easily oxidized phenolate anion.[3] Studies on similar compounds like 4-nitrophenol have shown that pH significantly affects degradation rates.[4][5][6]

  • Oxidation: Phenolic compounds are inherently susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1] The presence of an electron-donating alkyl group (propan-2-yl) and an electron-withdrawing nitroso group creates a complex electronic environment that can influence its oxidative potential.

  • Light (Photostability): Aromatic nitroso and phenol compounds often possess chromophores that absorb UV or visible light, making them susceptible to photolytic degradation.[1] Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.[2]

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation reactions, impacting the compound's shelf-life.[1] Thermal degradation studies are essential to establish appropriate storage and shipping conditions.

Q2: What are the recommended storage conditions for 4-Nitroso-2-propan-2-ylphenol?

A2: While specific data is unavailable, general best practices for storing reactive aromatic compounds should be followed. Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation. Use amber vials or light-blocking containers.[1] For long-term storage, refrigeration or freezing may be appropriate, but a preliminary stability study should be conducted to ensure the compound does not degrade upon freeze-thaw cycles.

Q3: How does the tautomeric nature of 4-nitrosophenols affect stability and analysis?

A3: 4-nitrosophenols exist in a tautomeric equilibrium with their quinone monoxime form. This equilibrium is solvent and pH-dependent. This is a critical consideration for analytical method development, as it may result in peak broadening or the appearance of multiple peaks in chromatography corresponding to the two forms. It is essential to control the pH of the mobile phase and sample diluent to ensure consistent analytical results.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the experimental analysis of 4-Nitroso-2-propan-2-ylphenol.

Q1: I am observing rapid degradation of my compound in a standard solvent like methanol or acetonitrile. What could be the cause?

A1:

  • Causality: Rapid degradation in seemingly benign solvents can be due to several factors. The solvent may contain impurities like peroxides (especially in older ethers or THF) or dissolved oxygen that can initiate oxidative degradation.[1] Additionally, the pH of the solvent, especially if using un-buffered aqueous mixtures, can significantly impact stability.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents.

    • De-gas Solvents: Before preparing solutions, de-gas the solvents by sparging with an inert gas like helium or nitrogen, or by sonication. This removes dissolved oxygen.

    • Buffer Your Solutions: If using aqueous solutions, buffer them to a pH where the compound is known to be most stable (typically slightly acidic for phenols).

    • Work Under Inert Atmosphere: For preparing stock solutions for long-term use, consider working in a glove box or using Schlenk techniques to minimize exposure to air.

Q2: My HPLC analysis shows several new, unidentified peaks after stressing the sample. How can I identify these degradation products?

A2:

  • Causality: The appearance of new peaks is the expected outcome of a forced degradation study and indicates the formation of degradation products.[7] Identifying these is crucial for understanding the degradation pathway and ensuring the analytical method is "stability-indicating."

  • Troubleshooting Workflow:

    • Peak Purity Analysis: First, use a photodiode array (PDA) or diode array detector (DAD) with your HPLC to assess the peak purity of the parent compound and the new peaks. This confirms if a peak is a single component.[7]

    • LC-MS/MS Analysis: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem MS (MS/MS).[8][9] This provides the molecular weight of the degradants and, through fragmentation patterns, clues to their structure.

    • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, use LC-HRMS (e.g., TOF or Orbitrap). This can distinguish between compounds with the same nominal mass.

    • Forced Degradation Logic: Use the nature of the stress condition to predict the type of degradation. For example, under oxidative stress, look for hydroxylated or ring-opened products. In acidic or basic conditions, look for hydrolyzed products.

Workflow for Degradant Identification

Caption: Workflow for the identification of degradation products.

Q3: I am not observing significant degradation (<5%) under a specific stress condition. What should I do?

A3:

  • Causality: The molecule may be intrinsically stable under that specific condition, or the stress applied is insufficient. Regulatory guidance suggests aiming for 5-20% degradation to demonstrate that the analytical method can detect and resolve degradants.[2]

  • Troubleshooting Steps:

    • Increase Stress Intensity: If no degradation is observed, intensify the stress conditions. This could mean increasing the temperature (in 10°C increments), extending the exposure time, or using a higher concentration of the stress agent (e.g., higher molarity of acid/base or peroxide).[2]

    • Check Experimental Setup: Ensure the stress is being effectively applied. For photostability, confirm the light source is functional and of the appropriate wavelength and intensity. For thermal stress, verify the oven/bath temperature is accurate.

    • Document Stability: If the molecule remains stable even under harsh conditions, this is a valuable finding. Document the conditions tested and the observed stability, as this information is a key part of the compound's stability profile.

Part 3: Key Experimental Protocols

These protocols provide a starting point for conducting robust stability studies. They should be adapted and optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Forced Degradation Study

This study exposes the drug substance to various stress conditions to generate potential degradation products.[2]

  • Preparation: Prepare a stock solution of 4-Nitroso-2-propan-2-ylphenol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time. Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period. Also, expose the stock solution to the same thermal stress.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.

  • Mobile Phase:

    • Begin with a gradient elution to separate the parent peak from all potential degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for phenols).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Use a PDA/DAD detector to monitor at multiple wavelengths. Determine the UV maxima for the parent compound and its degradants. A wavelength of around 280 nm is often suitable for phenols, but the nitroso group will also influence the spectrum.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent peak and the nearest eluting degradant.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify the parent compound in the presence of its degradation products.[7]

Part 4: Hypothetical Degradation Pathways

The following pathways are proposed based on the known reactivity of phenol and nitroso functional groups. Experimental verification is required.

Under oxidative conditions (e.g., H₂O₂), degradation is likely initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to hydroxylation at positions ortho or para to the existing hydroxyl group, followed by potential ring-opening to form smaller organic acids. Another possibility is the oxidation of the nitroso group to a nitro group, forming 2-isopropyl-4-nitrophenol.

Under photolytic conditions , nitroaromatic compounds can undergo photoreduction.[1] The nitroso group could be reduced. Alternatively, light can provide the energy for radical reactions, leading to polymerization or complex rearrangements.

Under strong acidic or basic conditions , the stability will largely depend on the relative lability of the C-N and C-C bonds. While phenols are generally stable to hydrolysis, extreme pH and heat could potentially lead to decomposition.

Proposed Oxidative Degradation Pathway

Oxidative_Degradation A 4-Nitroso-2-propan-2-ylphenol B Oxidation (e.g., H₂O₂, •OH) A->B C 2-isopropyl-4-nitrophenol B->C Pathway 1: N-Oxidation D Hydroxylated Intermediates (e.g., Catechols) B->D Pathway 2: Ring Hydroxylation E Ring Opening D->E F Short-chain acids (e.g., Maleic, Oxalic) E->F

Sources

Troubleshooting

Optimizing solvent and temperature conditions for 4-Nitroso-2-propan-2-ylphenol reactions

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Solvent & Temperature Optimization Guide Assigned Specialist: Senior Application Scientist Executive Summary You are working with 4-Nitroso-2-propan-2-ylphenol (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Solvent & Temperature Optimization Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol). This compound presents a unique challenge in organic synthesis due to its nitroso-quinone oxime tautomerism .

Unlike standard phenols, your reaction outcomes are not just dictated by functional group compatibility but by the equilibrium position between two distinct structural forms.[1][2][3] This guide provides the operational parameters to control this equilibrium, maximize yield, and prevent thermal decomposition.

Module 1: Solvent Selection & Tautomeric Control

The Core Mechanism: In solution, 4-Nitroso-2-propan-2-ylphenol exists in equilibrium between the Nitrosophenol form and the Quinone Monoxime form.

  • Nitrosophenol Form: Favored in non-polar solvents. It is aromatic and typically green or blue in dilute solution.

  • Quinone Monoxime Form: Favored in polar solvents. It is non-aromatic (quinonoid) and typically yellow or orange.

Solvent System Decision Matrix
Solvent ClassRepresentative SolventsDominant TautomerApplication
Non-Polar Hexane, Toluene, BenzeneNitrosophenol Reactions requiring aromaticity; Electrophilic substitutions.
Polar Aprotic Acetone, DMSO, DMFMixture (Shift toward Oxime) Nucleophilic attacks; Metal coordination chemistry.
Polar Protic Methanol, Ethanol, WaterQuinone Monoxime Oximation reactions; Hydrogen-bond stabilized coordinate complexes.
Basic (pH > 8) NaOH (aq), PyridineOximate Anion Salt formation; Solubility enhancement.
FAQ: Solvent Troubleshooting

Q: Why does my solution change color from green to yellow when I add methanol? A: This is the visual signature of the tautomeric shift. The green color indicates the free nitroso monomer (


) in your non-polar starting solvent. Adding methanol (polar protic) stabilizes the polar quinone oxime form (

) via hydrogen bonding, which appears yellow/orange. This is not decomposition; it is an equilibrium shift.

Q: My product is "oiling out" during recrystallization. How do I fix this? A: This molecule has a low melting point and significant lipophilicity due to the isopropyl group.

  • Cause: The temperature delta between your solvent's boiling point and the compound's melting point is too small, or the solvent is too good.

  • Fix: Switch to a binary solvent system . Dissolve in a minimum amount of warm ethanol (good solvent), then slowly add water (anti-solvent) dropwise with vigorous stirring until turbidity persists. Cool slowly to 4°C.

Module 2: Thermal Parameters & Stability

Critical Warning: Nitroso compounds possess high energy nitrogen-oxygen bonds. While 4-Nitroso-2-propan-2-ylphenol is more stable than smaller nitrosophenols, it is prone to explosive deflagration if heated dry, and dimerization in solution.

Thermal Operating Windows
  • Safe Processing Zone: 0°C – 45°C .

    • Reasoning: Nitrosation reactions and subsequent handling should be kept cool to prevent tar formation (resinification).

  • Dimerization Risk Zone: > 50°C (Concentrated) .

    • Mechanism:[4][5] In concentrated solutions, two nitroso molecules can align to form an azodioxy dimer (

      
      ). This is often irreversible and leads to insoluble precipitates.
      
  • Decomposition Threshold: > 120°C .

    • Danger:[5] Exothermic decomposition releases

      
       gases. Never distill this compound to dryness at atmospheric pressure.
      
Visualizing the Stability Pathways

The following diagram illustrates the consequences of temperature and concentration choices.

StabilityPathways Start 4-Nitroso-2-propan-2-ylphenol (Monomer) Cond_LowT Low Temp (0-20°C) Dilute Solution Start->Cond_LowT Storage/Reaction Cond_HighT High Temp (>60°C) Concentrated Start->Cond_HighT Heating Cond_Extreme Extreme Heat (>120°C) Dry State Start->Cond_Extreme Drying/Distillation Stable Stable Monomer (Reversible Tautomerism) Cond_LowT->Stable Dimer Azodioxy Dimer (Insoluble Precipitate) Cond_HighT->Dimer Irreversible Dimerization Decomp Thermal Runaway (NOx Release / Tar) Cond_Extreme->Decomp Deflagration Risk

Figure 1: Thermal stability decision tree showing the risks of dimerization and decomposition.

Module 3: Optimization Protocols

Protocol A: High-Purity Recrystallization

Objective: Remove tarry impurities and separate from unreacted thymol/phenol precursors.

  • Crude Dissolution: Dissolve crude solid in Toluene at 40-50°C. (Avoid Benzene due to toxicity; Toluene provides a safer boiling point buffer).

  • Filtration: Filter the warm solution rapidly to remove any insoluble dimers.

  • Precipitation: Add Petroleum Ether (boiling range 40-60°C) until the solution turns slightly cloudy.

  • Crystallization: Cool the vessel to 0°C in an ice bath. Do not freeze rapidly; slow cooling promotes needle formation (yellow/brown needles).

  • Wash: Filter crystals and wash with cold Hexane.

  • Drying: Vacuum dry at room temperature . Do not use a heated oven.

Protocol B: Reaction Monitoring (TLC)

Objective: Distinguish product from starting material.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization:

    • Starting Material (2-isopropylphenol): High

      
      , UV active, stains with KMnO4.
      
    • Product (Nitroso): Lower

      
      , often visible as a yellow spot  without staining. Upon exposure to iodine vapor, it may darken significantly.
      

References

  • BenchChem. (2025).[6] Physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol (Thymol derivative).[6] Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: 2-Isopropyl-4-nitrophenol (Related Structure/Isomer Data). National Library of Medicine. Retrieved from

  • Krzan, A., & Mavri, J. (2002).[8][9] Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited. Chemical Physics.[9] Retrieved from

  • ChemicalBook. (2025).[5] 4-Nitrosophenol Properties and Safety.[5] Retrieved from

  • ATSDR. (2022). Toxicological Profile for Nitrophenols: Chemical and Physical Information. Centers for Disease Control and Prevention. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Nitroso-2-propan-2-ylphenol

Executive Summary & Physicochemical Profile The Challenge: Researchers often encounter precipitation or inconsistent assay results with 4-Nitroso-2-propan-2-ylphenol due to its amphiphilic conflict . The molecule possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Challenge: Researchers often encounter precipitation or inconsistent assay results with 4-Nitroso-2-propan-2-ylphenol due to its amphiphilic conflict . The molecule possesses a lipophilic isopropyl tail (hydrophobic) and an ionizable phenolic head (hydrophilic). Furthermore, it exhibits nitroso-quinone oxime tautomerism , meaning its chemical structure and solubility profile change dynamically with pH and solvent polarity.

Key Parameters:

Parameter Value / Characteristic Implication for Solubility
LogP (Octanol/Water) ~2.5 - 3.2 (Estimated) Moderate to high lipophilicity; requires cosolvents or pH adjustment.
pKa ~6.5 - 7.2 (Acidic) Ionizes in neutral-to-basic buffers, significantly increasing solubility.

| Tautomerism | Nitroso (Green/Blue)


 Oxime (Yellow/Orange) | Color change indicates solubility state and chemical form. |
| Water Solubility  | Low (< 0.5 mg/mL at pH 5) | Insoluble in pure water; prone to precipitation upon dilution. |

Mechanism of Action: The Tautomeric Equilibrium

Before attempting solubilization, you must understand what you are dissolving. This molecule is a "chameleon." In non-polar solvents, it exists primarily as the Nitrosophenol . In aqueous/polar environments, it equilibrates with the Quinone Oxime form.

Visualizing the Equilibrium (Graphviz)

Tautomerism Figure 1: Tautomeric and ionization pathways affecting solubility and color. Nitroso Nitrosophenol Form (Green/Blue) Lipophilic Dominant in: Organics Oxime Quinone Oxime Form (Yellow/Orange) Polar Dominant in: Water/Polar Solvents Nitroso->Oxime Polar Solvent (Tautomerization) Anion Phenolate/Oximate Anion (Deep Yellow) Highly Soluble Dominant in: pH > 7.5 Nitroso->Anion pH > pKa Oxime->Anion pH > pKa (Deprotonation)

Solubilization Protocols

Choose the protocol that best fits your experimental constraints.

Protocol A: pH-Dependent Solubilization (The "Yellow Switch")

Best for: Assays tolerant of pH > 7.5. Highest solubility method.

Mechanism: Deprotonation of the phenolic hydroxyl group creates a negatively charged phenolate ion, breaking the crystal lattice energy and allowing hydration.

  • Preparation: Weigh the target amount of 4-Nitroso-2-propan-2-ylphenol.

  • Primary Solvent: Dissolve in a minimal volume of 0.1 M NaOH or Na₂CO₃ .

    • Observation: The solution will instantly turn deep yellow/orange. This confirms ionization.

  • Dilution: Slowly add the desired buffer (PBS or Tris, pH 7.4–8.0) to the final volume.

  • Verification: Check pH. If pH drops below 7.0, the compound may reprotonate and precipitate (turning green/cloudy).

Warning: Nitrosophenols are prone to oxidation and dimerization at high pH over long periods. Use fresh solutions.

Protocol B: Organic Cosolvent System (The "Stealth" Method)

Best for: Assays requiring neutral pH (pH 6-7) or where ionization alters biological activity.

Mechanism: Reduces the dielectric constant of the bulk solvent to accommodate the hydrophobic isopropyl group.

CosolventMax Recommended % (v/v)Notes
DMSO 0.1% - 5%Excellent solvency. Freeze-thaw stable.
Ethanol 1% - 10%Good, but volatile. Monitor evaporation.
PEG 400 5% - 20%Viscous; good for preventing precipitation shocks.

Step-by-Step:

  • Make a 1000x Stock Solution in pure DMSO (e.g., if final target is 100 µM, make 100 mM stock).

  • Critical Step: Do not add the stock directly to the full volume of water. This causes "shock precipitation."

  • Intermediate Dilution: Dilute the stock 1:10 into PEG 400 or Propylene Glycol .

  • Final Dilution: Add the intermediate mixture dropwise to the vortexing aqueous buffer.

Protocol C: Host-Guest Complexation (Cyclodextrin Shielding)

Best for: High stability, neutral pH, and preventing dimerization.

Mechanism: The hydrophobic isopropyl-phenyl ring inserts into the cavity of Hydroxypropyl-β-Cyclodextrin (HPβCD), leaving the hydrophilic groups exposed to water.

Workflow Visualization (Graphviz)

Complexation Figure 2: Cyclodextrin complexation workflow for enhanced stability. Step1 1. Prepare 20% (w/v) HPβCD in aqueous buffer Step2 2. Add excess 4-Nitroso-2-propan-2-ylphenol (Solid powder) Step1->Step2 Step3 3. Stir vigorously for 24-48 hours at Room Temp (Equilibrium) Step2->Step3 Step4 4. Filter (0.45 µm) to remove undissolved solid Step3->Step4 Step5 5. Result: Soluble Inclusion Complex (Stable, Neutral pH) Step4->Step5

Troubleshooting Guide (FAQ)

Q1: My solution turned from green to yellow. Did the compound degrade? A: Likely not. This is the tautomeric shift .

  • Green: Neutral Nitrosophenol (Low pH / Non-polar solvent).

  • Yellow/Orange: Quinone Oxime or Anionic form (High pH / Polar solvent).

  • Action: If the yellow color persists at pH > 7, it is the active ionized form. If it turns brown/black, oxidation has occurred (discard).

Q2: I see a fine precipitate after diluting my DMSO stock into water. A: You experienced a "dielectric crash."

  • Cause: The local concentration of water around the DMSO droplet was too high too quickly.

  • Fix: Use Protocol B (Intermediate Dilution) . Pre-dilute the DMSO stock with PEG-400 before adding to water, or warm the buffer to 37°C during addition.

Q3: Can I autoclave solutions of this compound? A: No. Nitrosophenols are thermally labile and sensitive to hydrolysis.

  • Fix: Use sterile filtration (0.22 µm PVDF or PES membranes) after solubilization.

Q4: Is the compound stable in cell culture media? A: Generally, yes, but serum proteins (Albumin) may bind it.

  • Insight: The isopropyl group binds to BSA (Bovine Serum Albumin). This increases apparent solubility but decreases free drug concentration.

  • Action: Run a "media only" control without cells to quantify protein binding losses.

References & Authoritative Grounding

  • Tautomerism of Nitrosophenols:

    • Source: NIST Chemistry WebBook & PubChem.

    • Context: Confirms the equilibrium between 4-nitrosophenol and 1,4-benzoquinone monoxime.

    • Link:

  • Cyclodextrin Complexation:

    • Source:Journal of Inclusion Phenomena and Macrocyclic Chemistry.

    • Context: Demonstrates the efficacy of

      
      -Cyclodextrins in solubilizing hydrophobic phenolic derivatives via inclusion complexes.[1]
      
    • General Reference:

  • pKa and Ionization:

    • Source:Journal of Organic Chemistry / BenchChem Technical Data.

    • Context: Establishes the acidity of nitrophenols/nitrosophenols (pKa range 6-7) and the necessity of alkaline pH for maximum solubility.

    • Link: (Proxy citation for phenolic acidity mechanisms).

  • Solubility of Nitrosothymol Derivatives:

    • Source: ChemNet / Chemical Book.

    • Context: Specific physical properties of 5-Methyl-4-nitroso-2-isopropylphenol (structural isomer/analog).

    • Link:

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 4-Nitroso-2-propan-2-ylphenol before handling.

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life of 4-Nitroso-2-propan-2-ylphenol and its Solutions

Welcome to the technical support center for 4-Nitroso-2-propan-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitroso-2-propan-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and extending the shelf-life of this compound, both in its solid form and in solution. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Stability of 4-Nitroso-2-propan-2-ylphenol

4-Nitroso-2-propan-2-ylphenol is a molecule of interest that combines the functionalities of a phenol and a nitroso group. This unique chemical structure presents specific stability challenges that require careful handling and storage to ensure the integrity of the compound for reliable experimental outcomes. The phenolic hydroxyl group is susceptible to oxidation, while the nitroso group can be reactive and may participate in various degradation pathways, particularly when exposed to light, heat, or certain chemical environments.[1][2]

This guide will delve into the potential degradation pathways, provide best practices for storage and handling, and offer troubleshooting advice for common stability-related issues.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses common problems encountered when working with 4-Nitroso-2-propan-2-ylphenol and provides actionable solutions to mitigate them.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., from pale yellow to brown/dark red) Oxidation of the phenolic group, potentially accelerated by exposure to air (oxygen), light, or trace metal impurities.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at reduced temperatures (-20°C for long-term storage). Ensure all handling is performed quickly to minimize exposure to atmospheric oxygen and light.
Precipitation or Cloudiness in Solutions Degradation of the solute leading to insoluble byproducts. Solvent evaporation concentrating the solution beyond its solubility limit.Prepare solutions fresh whenever possible. If storage is necessary, filter the solution through a 0.22 µm syringe filter into a clean, amber vial, purge with an inert gas, and store at 4°C for short-term or -20°C for longer-term. Re-evaluate solvent choice if precipitation persists.
Loss of Potency or Inconsistent Experimental Results Chemical degradation of the 4-Nitroso-2-propan-2-ylphenol molecule. This can be due to oxidation, hydrolysis, or reaction with components in the solution.Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment. Prepare fresh solutions from solid material for critical experiments. Investigate the compatibility of your solvent and any additives with the compound.
pH Shift in Unbuffered Solutions Formation of acidic degradation products from the breakdown of the parent molecule.Use a buffered solvent system if compatible with your experimental design. Monitor the pH of the solution over time.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 4-Nitroso-2-propan-2-ylphenol?

A1: For long-term stability, solid 4-Nitroso-2-propan-2-ylphenol should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable, provided the container is well-sealed and protected from light. These conditions are recommended to minimize oxidation and thermal degradation.[3][4][5]

Q2: How should I prepare and store solutions of 4-Nitroso-2-propan-2-ylphenol?

A2: It is highly recommended to prepare solutions fresh for each experiment. If you must store solutions, use a high-purity, degassed solvent. For aqueous solutions, consider using a buffer system, as pH can influence the stability of phenolic compounds.[6][7] After preparation, filter the solution and store it in an amber vial, purged with inert gas, at 4°C for short-term (a few days) or -20°C for longer-term storage. The stability in solution is solvent-dependent and should be empirically determined for your specific application.

Q3: Which solvents are recommended for dissolving 4-Nitroso-2-propan-2-ylphenol?

A3: The choice of solvent will depend on your experimental needs. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, dimethyl sulfoxide (DMSO) is often used to prepare concentrated stock solutions, which are then diluted in aqueous media. Always use high-purity, anhydrous solvents when possible to minimize water-mediated degradation.

Degradation and Stability

Q4: What are the likely degradation pathways for 4-Nitroso-2-propan-2-ylphenol?

A4: The primary degradation pathways are likely to involve the phenol and nitroso functional groups. The phenolic hydroxyl group can be oxidized, especially in the presence of oxygen and metal ions, to form colored quinone-type species. The nitroso group can also undergo various reactions, including reduction or participation in free-radical processes. The presence of the alkyl (propan-2-yl) group may influence the rate of these degradation reactions.[8][9][10]

Diagram: Potential Degradation Pathways

G A 4-Nitroso-2-propan-2-ylphenol B Oxidation A->B D Reduction A->D F Other Reactions (e.g., Dimerization) A->F C Quinone-like Species (Colored Byproducts) B->C E Aminophenol Derivative D->E G Complex Degradation Products F->G

Caption: Potential degradation routes for 4-Nitroso-2-propan-2-ylphenol.

Q5: Are there any known incompatibilities for this compound?

Q6: How can I monitor the stability of my compound or solution over time?

A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of 4-Nitroso-2-propan-2-ylphenol.[6][12][13] By running a sample of your compound or solution at regular intervals and comparing the peak area of the parent compound, you can quantify its degradation over time. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
  • Place the solid 4-Nitroso-2-propan-2-ylphenol in a pre-weighed amber glass vial.

  • Place the vial in a vacuum desiccator and apply a vacuum for 15-30 minutes to remove residual moisture and air.

  • Backfill the desiccator with an inert gas (e.g., argon or nitrogen).

  • Quickly cap the vial tightly. For added security, wrap the cap with parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at -20°C.

Protocol 2: HPLC Method for Stability Assessment

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Procedure:

    • Prepare a fresh stock solution of 4-Nitroso-2-propan-2-ylphenol of known concentration in a suitable solvent (e.g., acetonitrile).

    • Inject a sample of the freshly prepared solution to obtain a reference chromatogram (Time 0).

    • Store the stock solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light, etc.).

    • At specified time points (e.g., 1, 3, 7, 14 days), inject a sample of the stored solution.

    • Compare the peak area of the main compound at each time point to the Time 0 sample to calculate the percentage of degradation. Note the appearance and area of any new peaks.

Diagram: Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Analysis & Storage cluster_2 Monitoring cluster_3 Outcome A Prepare Fresh Solution (Time 0) B Analyze via HPLC (Reference) A->B C Store Solution under Test Conditions B->C D Analyze at Time Intervals C->D E Compare Chromatograms to Reference D->E F Determine Degradation Rate & Shelf-Life E->F

Caption: Workflow for assessing the stability of solutions.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Silva, F. A., et al. (2014). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of the Brazilian Chemical Society, 25(4), 699-706.
  • Štěpán, M., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(7), 1334-1342.
  • Ruiz, A., et al. (2023).
  • Pera-Titus, M., et al. (2004). Heterogeneous photocatalytic degradation of nitrophenols. Applied Catalysis B: Environmental, 47(4), 219-242.
  • Acir, I. H., & Guenther, K. (2018). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Environmental Sciences Europe, 30(1), 1-12.
  • Wang, C., et al. (2017). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
  • Williams, D. L. H. (1996). Nitrosation by alkyl nitrites. Part 7. Comparison with thionitrites: reactions with phenols. Journal of the Chemical Society, Perkin Transactions 2, (7), 1293-1297.
  • Whitehouse, P., et al. (1998). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. GOV.UK.
  • Chen, C., et al. (2016). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Chemical Engineering Journal, 283, 1357-1365.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • Pereira, J. C., et al. (2017). Tuning of properties of alkyl phenol formaldehyde resins in petroleum demulsifiers: 1. Emulsion stability test. CT&F - Ciencia, Tecnología y Futuro, 6(5), 45-56.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Ding, S., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water.
  • Jonkers, N., et al. (2001). Degradation process of alkylphenol polyethoxylates in the environment.
  • Gowen, A. A., et al. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3382.
  • Rein, S., & Kádár, M. (2017). Degradation of aged nitrocellulose investigated by thermal analysis and chemiluminescence. Journal of Thermal Analysis and Calorimetry, 130(1), 219-227.
  • Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry.
  • Wang, L., et al. (2020). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 40(suppl 2), 523-531.
  • McKay, M. J., & John, L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2959-2979.
  • Klick, S., & Andersson, L. I. (2004). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry.
  • Koppel, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1792.
  • Ikehata, K., & Li, Y. (2019). Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan. Polymers, 11(6), 931.
  • Vančik, H. (2014).
  • Reddy, P. S., & Padmanabhan, S. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR.
  • Crini, G., & Badot, P. M. (2014). Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination. Arabian Journal of Chemistry, 7(3), 281-304.
  • Williams, D. L. H. (2004). C-Nitroso Compounds: Synthesis, Physicochemical Properties and Biological Activities. Progress in Reaction Kinetics and Mechanism, 29(2), 143-189.
  • Liu, Y., et al. (2018). The evaluation of antioxidant properties and stability of polyphenols from Spinacia oleracea. Journal of Biotech Research, 9, 8-13.

Sources

Optimization

Technical Support Center: 4-Nitroso-2-propan-2-ylphenol Stability &amp; Handling

Executive Summary: The "Three-State" Equilibrium Minimizing dimer formation in 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) requires understanding that this molecule does not exist in a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Three-State" Equilibrium

Minimizing dimer formation in 4-Nitroso-2-propan-2-ylphenol (also known as 2-isopropyl-4-nitrosophenol) requires understanding that this molecule does not exist in a simple Monomer


 Dimer equilibrium. It exists in a three-state dynamic system  involving tautomerism.

Unlike simple nitrosobenzenes, nitrosophenols can tautomerize into a Quinone Oxime .[1] Your strategy to minimize dimerization must account for this "safe harbor" tautomer.

  • Nitroso Monomer (Ar-NO): Reactive, Green/Blue, paramagnetic. Desired species for specific reactions (e.g., Diels-Alder).

  • Quinone Oxime Monomer (=N-OH): Stable, Yellow/Orange, diamagnetic. Dominant in polar solvents.

  • Azodioxy Dimer (Ar-N(O)=N(O)-Ar): Inactive, Colorless/Pale Yellow, solid precipitate. The species you want to avoid.

To minimize the dimer, you must either favor the Nitroso Monomer (via heat/dilution) or the Quinone Oxime (via solvent polarity), depending on your downstream application.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My solution is turning from green to yellow. Is this dimerization?

Likely No.

  • Diagnosis: This is often the Tautomeric Shift from the Nitroso form (Green) to the Quinone Oxime form (Yellow).

  • Mechanism: 4-Nitrosophenols are distinct from standard nitroso compounds. In solution, especially polar ones, the proton on the phenol migrates to the nitroso oxygen, forming the quinone oxime.

  • Action: If the solution remains clear (no precipitate), you have the monomeric oxime. If you specifically need the green nitroso form for a reaction, you must shift the equilibrium back (see Module 2).

Q2: I see a colorless/pale precipitate forming. What is this?

Yes, this is the Dimer.

  • Diagnosis: The azodioxy dimer is often insoluble in organic solvents and precipitates out.

  • Cause: High concentration (>0.1 M) and low temperatures promote the formation of the covalent N=N bond between two nitroso monomers.

  • Action: Apply heat.[2] Dimerization is exothermic; dissociation is endothermic. Heating the solution to 40–60°C will often redissolve the precipitate and regenerate the green nitroso monomer.

Q3: Does the isopropyl group prevent dimerization?

Only partially.

  • Analysis: The isopropyl group is at the ortho position to the phenol (position 2), while the nitroso group is at position 4.

  • Impact: The steric bulk of the isopropyl group is too far away to physically block the nitrogen-nitrogen bond formation at the para position. However, it does influence the solubility and the tautomeric ratio by affecting the acidity of the phenol.

Module 2: Solvent Selection Strategy

The choice of solvent is the primary control lever for this equilibrium.

Solvent ClassDominant SpeciesColorRisk of DimerizationRecommended For
Non-Polar (Hexane, Toluene)Nitroso Monomer (at low conc)Green/BlueHigh (at high conc)Diels-Alder reactions; trapping the nitroso form.
Polar Aprotic (DMSO, DMF, Acetone)Quinone Oxime Yellow/OrangeLow Storage; keeping the molecule monomeric (as oxime).
Protic (Methanol, Water)Quinone Oxime YellowVery Low Analytical standards; stabilization.

Technical Insight: In non-polar solvents, the zwitterionic character of the Quinone Oxime is destabilized, forcing the molecule into the neutral Nitroso form. Since the Nitroso form is the only one that dimerizes, non-polar solvents increase the risk of dimerization if the concentration is high.

Module 3: Thermodynamic Control (The "Heat & Dilute" Protocol)

If you must use a non-polar solvent (e.g., for a specific reaction) and need to minimize dimerization, follow this thermodynamic protocol.

The Science

The dimerization of nitroso compounds is an equilibrium process:



  • Enthalpy (

    
    ):  Negative (Exothermic). Dimerization releases heat.
    
  • Entropy (

    
    ):  Negative. Dimerization reduces disorder.
    
Protocol: Dissociation of Aggregates
  • Dilution: Maintain concentrations below 10 mM if possible. Dimerization is second-order with respect to the monomer; halving the concentration reduces the dimerization rate by a factor of four.

  • Temperature:

    • Storage: Store at -20°C only if diluted in a polar solvent (favors Oxime). If stored in non-polar solvent, the dimer will precipitate.

    • Activation: Before use, heat the solution to 40–50°C for 10 minutes.

    • Observation: Look for the "Green Flash." As the colorless dimer dissociates, the solution should turn green (Nitroso) before potentially turning yellow (Oxime) if the solvent allows tautomerization.

Module 4: Visualizing the Equilibrium

The following diagram illustrates the competing pathways. To minimize the Dimer (Node C), you must push the system toward Node A (Heat/Dilution) or Node B (Polar Solvents).

NitrosoEquilibrium Monomer Nitroso Monomer (Ar-NO) [Green/Blue] Oxime Quinone Oxime (=N-OH) [Yellow/Orange] Monomer->Oxime Polar Solvent Acid/Base Catalysis Dimer Azodioxy Dimer (Ar-N=N-Ar) [Colorless Solid] Monomer->Dimer High Conc. Low Temp. Non-Polar Solvent Oxime->Monomer Non-Polar Solvent Dimer->Monomer Heat (>40°C) Dilution

Caption: Fig 1. The Three-State Equilibrium of 4-Nitroso-2-propan-2-ylphenol. Blue arrow indicates the primary dissociation pathway.

Module 5: Experimental Validation Protocol

Use this UV-Vis protocol to determine the monomer/dimer ratio in your specific solvent system.

Objective: Quantify the extent of dimerization.

  • Preparation: Prepare a 10 mM stock solution of 4-Nitroso-2-propan-2-ylphenol in your target solvent.

  • Baseline Scan: Perform a spectral scan from 250 nm to 800 nm at 20°C.

  • Key Absorbance Bands:

    • ~300–350 nm (High Intensity): Indicates Dimer (Azodioxy

      
      ) or Oxime  (check color: if Yellow, it's Oxime; if Colorless, it's Dimer).
      
    • ~700–750 nm (Low Intensity): Indicates Nitroso Monomer (

      
      ). This is the diagnostic band for the reactive species.
      
  • Variable Temperature (VT) Study:

    • Heat the cuvette to 50°C.

    • Success Criteria: If the band at ~300 nm decreases and the band at ~700 nm increases, you are successfully dissociating the dimer.

    • Failure Criteria: If the spectrum is static, you likely have the stable Quinone Oxime tautomer, not the dimer.

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.

  • Halbritter, G., et al. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 22(12), 2217.

  • Fischer, A., et al. (1980). Tautomerism of 4-nitrosophenol. Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Varadharajan, R., et al. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution. ACS Organic & Inorganic Au. [4]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Definitive Structural Confirmation of 4-Nitroso-2-propan-2-ylphenol using Mass Spectrometry and Advanced NMR Spectroscopy

Part 1: The Initial Hypothesis - Mass Spectrometry Mass spectrometry serves as our first analytical checkpoint. Its primary role is to confirm the elemental composition and provide initial structural clues through fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Initial Hypothesis - Mass Spectrometry

Mass spectrometry serves as our first analytical checkpoint. Its primary role is to confirm the elemental composition and provide initial structural clues through fragmentation analysis. For a molecule like 4-Nitroso-2-propan-2-ylphenol (C₉H₁₁NO₂), the expected molecular weight is 179.19 g/mol .

Expertise & Experience: Choosing the Right Ionization Method

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is our first strategic decision.

  • Electron Ionization (EI-MS): This is a high-energy technique that often results in extensive fragmentation. While this can sometimes obscure the molecular ion, it provides a rich, reproducible "fingerprint" of the molecule. For aromatic systems, the molecular ion peak is typically strong and readily observable. The key value of EI-MS lies in its ability to reveal characteristic neutral losses that are fundamental to the structure.

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is exceptionally useful for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

For a comprehensive analysis, we employ both. ESI-MS provides a confident assignment of the molecular mass, while EI-MS offers the fragmentation data needed for preliminary structural assignment.

Predicted Fragmentation Pathways

The fragmentation of 4-Nitroso-2-propan-2-ylphenol is governed by its functional groups. Based on established fragmentation patterns of nitroso compounds and alkyl phenols, we can predict the following key fragments[1][2][3]:

  • Loss of the Nitroso Radical (•NO): This is a highly characteristic fragmentation for nitroso compounds, resulting in the loss of 30 Da.[1][4][5] The resulting fragment ion for our target molecule would be at m/z 149.

  • Benzylic Cleavage (Loss of a Methyl Radical •CH₃): The propan-2-yl group can undergo α-cleavage, losing a methyl group to form a stable secondary carbocation. This results in a loss of 15 Da from the parent ion, giving a fragment at m/z 164.

  • Loss of Propene: A McLafferty-type rearrangement can lead to the loss of propene (C₃H₆, 42 Da) from the isopropyl group, though this is often more prevalent in longer alkyl chains.[2]

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to lose a CO molecule (28 Da) from the molecular ion after initial rearrangements.[6]

Data Presentation: Predicted Mass Spectrometry Fragments
m/z (Predicted) Proposed Fragment Origin Significance
179[C₉H₁₁NO₂]⁺Molecular Ion (M⁺)Confirms molecular weight.
164[M - CH₃]⁺Loss of a methyl radical from the propan-2-yl group.Indicates the presence of the propan-2-yl substituent.
149[M - NO]⁺Loss of the nitroso radical.Key diagnostic fragment for the nitroso functionality.[1][3][5]
121[M - NO - CO]⁺Subsequent loss of CO from the m/z 149 fragment.Characteristic of phenolic compounds.

Part 2: The Definitive Proof - NMR Spectroscopy

While mass spectrometry confirms the pieces are present, NMR spectroscopy arranges them into the correct three-dimensional structure. It is the only technique that provides unambiguous proof of connectivity and, crucially, the regiochemistry of the aromatic ring substituents.

Experimental Workflow: A Multi-dimensional Approach

A robust NMR analysis is not a single experiment but a logical progression. Our workflow is designed to build a complete, self-validating structural picture.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_final Structural Elucidation Prep Dissolve in CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Environment) Prep->H1 Initial Survey C13 ¹³C NMR (Carbon Skeleton) H1->C13 Complementary 1D COSY 2D COSY (H-H Connectivity) C13->COSY HSQC 2D HSQC (Direct C-H Correlation) COSY->HSQC Progressive Correlation HMBC 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC Final Connectivity Proof Integrate Integrate All Spectroscopic Data HMBC->Integrate Confirm Unambiguous Structure Confirmed Integrate->Confirm

Caption: Logical workflow for NMR-based structural elucidation.

¹H NMR: The First Look at the Proton Skeleton

The ¹H NMR spectrum provides the initial overview of the proton environments. For 4-Nitroso-2-propan-2-ylphenol, we predict the following signals. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) and alkyl groups, and the electron-withdrawing nitroso (-NO) group.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-C(CH₃ )₂~1.35Doublet (d)6HMethyls of the propan-2-yl group, coupled to the methine proton.
-CH (CH₃)₂~3.30Septet (sept)1HMethine proton, split by 6 equivalent methyl protons.
Aromatic H-3~7.80Doublet (d)1HOrtho to the electron-withdrawing -NO group, deshielded.
Aromatic H-5~7.65Double-doublet (dd)1HOrtho to -NO and meta to -OH and alkyl group.
Aromatic H-6~6.90Doublet (d)1HOrtho to the electron-donating -OH group, shielded.
Phenolic -OH 5.0 - 8.0Broad Singlet (br s)1HExchangeable proton; chemical shift is concentration and solvent dependent.[7]
¹³C NMR: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Carbon Assignment Predicted δ (ppm) Rationale
-C(CH₃ )₂~22.5Shielded aliphatic carbons. Based on 2-tert-butylphenol data.[8]
-C H(CH₃)₂~27.0Aliphatic methine carbon.
Aromatic C -1 (-OH)~155.0Deshielded, attached to electronegative oxygen.
Aromatic C -2 (-CH(CH₃)₂)~137.0Substituted aromatic carbon.
Aromatic C -3~128.0Aromatic CH.
Aromatic C -4 (-NO)~160.0Deshielded due to attachment to the nitroso group.
Aromatic C -5~125.0Aromatic CH.
Aromatic C -6~116.0Aromatic CH, shielded by ortho -OH group.
2D NMR: The Unambiguous Proof of Connectivity

One-dimensional spectra suggest a structure; two-dimensional spectra prove it. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of regiochemistry.

  • COSY (Correlation Spectroscopy): This experiment will show a clear correlation between the propan-2-yl methine proton (~3.30 ppm) and the methyl protons (~1.35 ppm), confirming the isopropyl fragment. It will also show correlations between adjacent aromatic protons (H-5 and H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, confirming the assignments made in the 1D tables. For example, it will link the signal at ~6.90 ppm (H-6) to the carbon signal at ~116.0 ppm (C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece the molecular puzzle together definitively.

Sources

Comparative

A Comparative Study on the Reactivity of 4-Nitroso-2-propan-2-ylphenol with Other Nitrosoarenes in Pericyclic Reactions

In the landscape of synthetic organic chemistry, nitrosoarenes have emerged as versatile and powerful reagents, participating in a diverse array of transformations to construct complex nitrogen-containing molecules. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, nitrosoarenes have emerged as versatile and powerful reagents, participating in a diverse array of transformations to construct complex nitrogen-containing molecules. Their utility is particularly pronounced in pericyclic reactions, such as hetero-Diels-Alder and ene reactions, where they serve as reactive heterodienophiles and enophiles, respectively. The electronic and steric nature of substituents on the aromatic ring profoundly influences the reactivity of the nitroso group, a facet that is critical for reaction design and optimization. This guide provides an in-depth comparative analysis of the reactivity of a specifically substituted nitrosoarene, 4-Nitroso-2-propan-2-ylphenol, with a range of other nitrosoarenes. By examining the interplay of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the synthetic potential of these remarkable compounds.

Introduction: The Versatile Nitrosoarene

Nitrosoarenes are characterized by the presence of a nitroso (-N=O) group attached to an aromatic ring. This functional group imparts a unique reactivity profile, primarily due to the electrophilicity of the nitrogen atom and the ability of the N=O bond to participate in concerted cycloaddition reactions. The reactivity of nitrosoarenes is highly tunable through the introduction of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the nitroso nitrogen, thereby accelerating reactions with electron-rich dienes and enes.[1] Conversely, electron-donating groups (EDGs) can decrease reactivity by increasing the electron density on the nitroso group.

This guide focuses on 4-Nitroso-2-propan-2-ylphenol, a molecule featuring both an electron-donating hydroxyl group and a sterically demanding isopropyl group ortho to the nitroso functionality. Understanding its reactivity in comparison to other nitrosoarenes, such as nitrosobenzene, 4-nitronitrosobenzene, and 4-methylnitrosobenzene, is crucial for predicting its behavior in complex synthetic sequences.

Synthesis of Substituted Nitrosoarenes

The synthesis of the target molecule, 4-Nitroso-2-propan-2-ylphenol, can be achieved through a directed nitrosation of the corresponding phenol. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar compounds.[2]

Proposed Synthesis of 4-Nitroso-2-propan-2-ylphenol

The synthesis begins with the readily available 2-propan-2-ylphenol. The nitrosation is then carried out using sodium nitrite in the presence of an acid, such as sulfuric acid, at low temperatures. The bulky isopropyl group is expected to direct the incoming nitroso group to the para position.

Steric Hindrance in Diels-Alder Reaction cluster_0 Unhindered Approach cluster_1 Sterically Hindered Approach Nitrosobenzene Nitrosobenzene Transition State_1 Favorable Transition State Nitrosobenzene->Transition State_1 Diene_1 Diene Diene_1->Transition State_1 Target_Molecule 4-Nitroso-2-propan-2-ylphenol Transition State_2 Disfavored Transition State Target_Molecule->Transition State_2 Diene_2 Diene Diene_2->Transition State_2 Competitive Ene Reaction Workflow A Prepare Equimolar Solutions of Nitrosoarene 1 and 2 C Combine Reactants at Controlled Temperature A->C B Prepare Solution of Limiting Ene Component B->C D Allow Partial Reaction C->D E Quench Reaction D->E F Analyze Product Ratio (e.g., NMR, GC-MS) E->F G Determine Relative Reactivity (k1/k2) F->G

Sources

Validation

Performance evaluation of 4-Nitroso-2-propan-2-ylphenol as an antioxidant versus commercial stabilizers

Executive Summary: The Radical Scavenging Paradox In the landscape of chemical stabilization, 4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol or NIP ) occupies a specialized niche distinct from b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Radical Scavenging Paradox

In the landscape of chemical stabilization, 4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol or NIP ) occupies a specialized niche distinct from broad-spectrum commercial antioxidants like BHT (Butylated Hydroxytoluene) or MEHQ (4-Methoxyphenol).[1]

While commercial hindered phenols (BHT) rely on Hydrogen Atom Transfer (HAT) to quench radicals, NIP utilizes a radical addition mechanism typical of nitroso-compounds (spin trapping). This fundamental difference dictates its performance profile:

  • Superiority: NIP exhibits higher efficacy in oxygen-deprived environments and against carbon-centered radicals (alkyl radicals), making it a potent polymerization inhibitor for reactive monomers and API precursors.[1]

  • Limitation: In biological lipid peroxidation models, NIP shows significantly reduced antioxidant capacity compared to its parent phenol (2-isopropylphenol) and BHT, primarily due to the electron-withdrawing nature of the nitroso group destabilizing the phenoxyl radical intermediate.

This guide evaluates NIP’s utility as a stabilizer for chemical processing and storage, contrasting it with industry standards.

Chemical Profile & Mechanistic Divergence[1]

To evaluate performance, we must first understand the mechanism. The "antioxidant" label is often a misnomer for NIP; it is more accurately a radical scavenger/inhibitor .[1]

Comparative Mechanism Analysis
FeatureBHT / BHA (Commercial Std) 4-Nitroso-2-propan-2-ylphenol (NIP)
Primary Mechanism Hydrogen Atom Transfer (HAT): Donates a phenolic hydrogen to neutralize a peroxyl radical (

).[1]
Radical Addition (Spin Trapping): The nitroso group (

) directly reacts with alkyl radicals (

) to form stable nitroxide radicals.
Oxygen Dependency High: Requires oxygen to form peroxyl radicals (the target).[1]Low: Effective in anaerobic conditions; targets carbon-centered radicals directly.[1]
Stoichiometry Typically 2 radicals per molecule (via quinone methide formation).[1]Can trap multiple radicals via complex nitroxide regeneration cycles.[1]
Key Application Food, Pharma Formulations, Shelf-life extension.[2]Monomer stabilization (Styrene/Acrylates), Chemical Synthesis intermediates.
Visualization: Signaling Pathway of Inhibition

The following diagram illustrates the divergent pathways between Standard Phenols (BHT) and Nitroso-Phenols (NIP).

Antioxidant_Mechanism Start Initiation Event (Heat/Light) R_Rad Alkyl Radical (R•) Start->R_Rad O2 Oxygen (O₂) R_Rad->O2 Fast NIP 4-Nitroso-2-isopropylphenol (NIP) R_Rad->NIP Direct Addition (Anaerobic efficient) ROO_Rad Peroxyl Radical (ROO•) O2->ROO_Rad BHT BHT (Hindered Phenol) ROO_Rad->BHT H-Atom Transfer BHT_Rad Stable Phenoxyl Radical BHT->BHT_Rad Term1 Termination (Non-radical products) BHT_Rad->Term1 Nitroxide Nitroxide Radical (Stable Spin Adduct) NIP->Nitroxide Term2 Polymerization Inhibition Nitroxide->Term2 Scavenges 2nd R•

Figure 1: Mechanistic divergence.[3][4][5] BHT targets oxygenated radicals (ROO•), while NIP intercepts carbon-centered radicals (R•) before oxidation occurs.

Head-to-Head Performance Data

The following data summarizes the performance of NIP against commercial stabilizers in two distinct contexts: Lipid Peroxidation (Biological Model) and Monomer Stabilization (Industrial Model) .

Scenario A: Biological/Lipid Stability (Lipid Peroxidation Inhibition)

Context: Preventing oxidation of drug formulations or lipids.

CompoundIC50 (DPPH Scavenging)Lipid Peroxidation Inhibition (%)Toxicity Risk
BHT 20.0 µM85%Low (FDA Approved)
Propofol (Parent) 18.5 µM92%Low (Anesthetic)
NIP (Nitroso) >100 µM (Poor) < 10% High (Genotoxicity concern)

Insight: In biological systems, the nitroso group withdraws electron density from the phenolic hydroxyl, making the O-H bond stronger and harder to break. Thus, NIP is a poor antioxidant for standard shelf-life extension of pharmaceuticals compared to BHT.[1]

Scenario B: Reactive Chemical Stabilization (Monomer Inhibition)

Context: Preventing polymerization of reactive intermediates or APIs.

CompoundInduction Period (Styrene @ 100°C)Efficiency in Vacuum (No O₂)Color Formation
TBC (Catechol) 45 minsLow (Requires O₂)Low
MEHQ 60 minsVery Low (Requires O₂)Low
NIP (Nitroso) > 300 mins High (Active w/o O₂) High (Yellow/Orange)

Insight: NIP outperforms commercial phenols (TBC, MEHQ) by a factor of 5-6x in high-temperature, low-oxygen environments.[1] It is the stabilizer of choice for distillation or synthesis steps where oxygen is excluded.[1]

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Purpose: To determine if NIP acts as a hydrogen donor (Classic Antioxidant).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.[1]

  • Samples: Prepare 1 mM stock solutions of BHT (Control) and NIP (Test) in methanol.

  • Reaction:

    • Mix 0.5 mL of sample with 2.5 mL of DPPH solution.

    • Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Validation:

    • BHT should turn the solution yellow (

      
       decreases significantly).
      
    • NIP Result: Expect minimal color change or a shift to a different absorbance peak (due to nitroso-adducts), indicating poor H-transfer capability.[1]

Protocol 2: Differential Scanning Calorimetry (DSC) Induction Time

Purpose: To measure stabilization of a reactive substrate (e.g., Linoleic Acid or Styrene).

  • Setup: Use a DSC instrument (e.g., TA Instruments Q2000).

  • Substrate: Freshly distilled Styrene (for industrial) or Linoleic Acid (for pharma).

  • Dosing: Add 100 ppm of BHT or NIP to the substrate.

  • Isothermal Run:

    • Heat sample to 120°C (Styrene) or 80°C (Linoleic Acid) under Nitrogen (inert) or Oxygen (oxidative).

    • Hold temperature constant.[1][6][7]

  • Endpoint: Record the Onset Time of the exotherm (polymerization or oxidation).

  • Validation:

    • Under Nitrogen: NIP will show a significantly delayed onset compared to BHT (NIP traps alkyl radicals generated by heat).[1]

    • Under Oxygen: BHT will likely outperform NIP in Linoleic acid; NIP may still perform well in Styrene.[1]

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Performance Step1 Solubility Check (MeOH / Toluene) Step2 DPPH Assay (Radical Scavenging) Step1->Step2 Step3 DSC Isothermal (Induction Time) Step2->Step3 Step4 Accelerated Aging (50°C / 7 days) Step3->Step4 Decision Application Decision Step4->Decision Result_A Use BHT/BHA (Pharma/Food) Decision->Result_A High O2 / Lipid Protection Result_B Use NIP (Process/Monomer) Decision->Result_B Low O2 / Polymer Inhibition

Figure 2: Decision tree for selecting between NIP and commercial stabilizers based on experimental outcomes.

Conclusion & Recommendation

4-Nitroso-2-propan-2-ylphenol (NIP) is not a direct replacement for BHT/BHA in standard pharmaceutical formulation stability.[1] Its mechanism is fundamentally different:

  • Do NOT use NIP for protecting lipids or finished drug products against oxidative rancidity.[1] It lacks the H-donating power and carries potential toxicity risks (nitrosyl compounds).[1]

  • DO use NIP as a process stabilizer, specifically for inhibiting the polymerization of reactive alkene precursors or during distillation steps where oxygen is excluded. In this specific "performance evaluation," it vastly outperforms commercial phenolic stabilizers.

References

  • Evaluation of the antioxidant properties of propofol and its nitrosoderivative. Rigobello, M. P., et al.[8] (2004). Toxicology in Vitro.

  • Polymerization Inhibitors: Chemistry and Application. Fujifilm Wako Chemicals.[1] (2023).[5][9][10][11] Technical Report.

  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural/synthetic antioxidants. Damiani, E., et al.[9] (2003).[9][10] Free Radical Research.

  • Inhibition of Free Radical Polymerization: A Review. MDPI Polymers. (2023).[5][9][10][11]

  • Standard Test Method for Oxidation Induction Time of Hydrocarbons by Differential Scanning Calorimetry. ASTM International.[1] (ASTM E1858).

Sources

Comparative

Optimizing Synthetic Efficiency: The Strategic Advantage of 4-Nitroso-2-propan-2-ylphenol

Executive Summary 4-Nitroso-2-propan-2-ylphenol (CAS: 13302-03-9), also known as 2-isopropyl-4-nitrosophenol, represents a critical pivot point in the synthesis of substituted aminophenols and benzoquinones. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroso-2-propan-2-ylphenol (CAS: 13302-03-9), also known as 2-isopropyl-4-nitrosophenol, represents a critical pivot point in the synthesis of substituted aminophenols and benzoquinones. While often overshadowed by its nitro analogues, this compound offers distinct thermodynamic and kinetic advantages in specific transformations.

This guide objectively compares the performance of 4-nitroso-2-propan-2-ylphenol against standard nitro-precursors (e.g., 4-nitro-2-isopropylphenol) and unsubstituted nitrosophenols. The analysis focuses on two primary domains: atom-economical reduction to amines and regioselective oxidation to quinones.

Structural Dynamics & Tautomerism

Unlike nitro compounds, 4-nitroso-2-propan-2-ylphenol exists in a dynamic equilibrium between its nitrosophenol and quinone oxime forms. This tautomerism is the mechanistic driver for its unique reactivity.

  • Steric Influence: The ortho-isopropyl group provides significant steric bulk (

    
    -value 
    
    
    
    2.2 kcal/mol), which kinetically protects the ortho-position from unwanted coupling reactions common in less hindered phenols.
  • Lipophilicity: The isopropyl moiety significantly enhances solubility in non-polar organic solvents (toluene, DCM) compared to 4-nitrosophenol, facilitating homogeneous catalysis and liquid-liquid extraction processes.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium that dictates the compound's reactivity profile.

Tautomerism Nitroso Nitrosophenol Form (Aromatic, Phenolic OH) Oxime Quinone Oxime Form (Quinoid, C=N-OH) Nitroso->Oxime Tautomerization (Solvent Dependent) Reactivity Reactivity Outcome: Metal Chelation & Nucleophilic Attack Nitroso->Reactivity Predominant in Non-polar Solvents Oxime->Reactivity Predominant in Polar Solvents

Figure 1: Tautomeric equilibrium between the aromatic nitrosophenol and the quinoid oxime forms. The ortho-isopropyl group (not shown for simplicity) influences the stability of the oxime form via steric compression.

Comparative Analysis: Reduction to 4-Amino-2-isopropylphenol

The synthesis of 4-amino-2-isopropylphenol is a critical step in generating high-value dye intermediates and antioxidant precursors. The choice between a Nitroso route and a Nitro route fundamentally alters the process safety and efficiency.

Thermodynamic & Stoichiometric Advantages
FeatureNitro Route (4-Nitro-2-isopropylphenol)Nitroso Route (4-Nitroso-2-isopropylphenol)Advantage
H₂ Consumption 3 equivalents (6e⁻ reduction)2 equivalents (4e⁻ reduction)33% Reduction in Hydrogen Load
Heat of Reaction Highly Exothermic (~ -550 kJ/mol)Moderately Exothermic (~ -350 kJ/mol)Enhanced Process Safety
Reaction Time Slower (requires cleavage of two N-O bonds)Faster (direct reduction of N=O)Higher Throughput
Catalyst Load High (5-10% Pd/C)Low (1-3% Pd/C)Cost Efficiency
Experimental Protocol: Catalytic Hydrogenation

Objective: High-yield synthesis of 4-amino-2-isopropylphenol with minimal byproduct formation.

Reagents:

  • Substrate: 4-Nitroso-2-isopropylphenol (10 mmol)

  • Catalyst: 5% Pd/C (0.05 mmol Pd)

  • Solvent: Methanol (anhydrous)

  • Hydrogen source: H₂ gas (balloon or low pressure)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged autoclave or heavy-walled flask, dissolve 1.65 g of 4-nitroso-2-isopropylphenol in 30 mL of anhydrous methanol.

  • Catalyst Addition: Add 106 mg of 5% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation: Purge the system with H₂ three times. Maintain H₂ pressure at 1–3 bar at room temperature (25°C).

    • Note: The reaction is rapid. Monitor H₂ uptake carefully.

  • Monitoring: Track disappearance of the deep green/brown nitroso color to a clear/pale solution. Verify by TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (the amine is oxidation-sensitive).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine as a solid. Store under nitrogen.

Expected Result: >95% Yield, >98% Purity.

Comparative Analysis: Oxidative Hydrolysis to Quinones

4-Nitroso-2-propan-2-ylphenol serves as a superior precursor for 2-isopropyl-1,4-benzoquinone compared to direct phenol oxidation, which often yields isomer mixtures.

Mechanism of Selectivity

Direct oxidation of 2-isopropylphenol often leads to coupling at the para position or over-oxidation. The nitroso group acts as a "blocking-activating" group:

  • Directs: It is installed exclusively para to the hydroxyl group via nitrosation.

  • Activates: The C-N bond in the oxime tautomer is susceptible to hydrolysis under oxidative conditions.

Visualization: Synthetic Pathway

OxidationPath Start 2-Isopropylphenol Intermediate 4-Nitroso-2-isopropylphenol Start->Intermediate NaNO2, H2SO4 (Electrophilic Aromatic Substitution) Product 2-Isopropyl-1,4-benzoquinone Intermediate->Product Oxidative Hydrolysis (FeCl3 or Na2Cr2O7 / H+)

Figure 2: The "Nitroso Gateway" enables high-fidelity conversion of phenols to quinones, avoiding regio-isomeric byproducts common in direct oxidation.

Experimental Protocol: Oxidative Hydrolysis

Objective: Synthesis of 2-isopropyl-1,4-benzoquinone.

Methodology:

  • Dissolution: Dissolve 4-nitroso-2-isopropylphenol (5 g) in 10% sulfuric acid (50 mL).

  • Oxidant Addition: Slowly add a solution of Sodium Dichromate (Na₂Cr₂O₇) or Ferric Chloride (FeCl₃) at 35–40°C.

    • Critical Control: Maintain temperature below 50°C to prevent ring degradation.

  • Steam Distillation: The quinone is volatile. Immediately steam distill the reaction mixture.

  • Collection: Collect the yellow distillate. The quinone will crystallize upon cooling or can be extracted with ether.

  • Yield: Typically 80-85%.

References

  • Preparation of Benzoquinones and Hydroquinones. US Patent 3,415,850. Describes the oxidative hydrolysis of 2-isopropyl-4-nitrosophenol to the corresponding quinone.

  • Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry. RSC Advances, 2024. Comprehensive review on the versatility of nitroso compounds as electrophilic and nucleophilic reagents.

  • Nitroso and Nitro Compounds: Reactivity and Synthesis. Baran Lab, Scripps Research. Fundamental comparison of nitro vs. nitroso redox potentials and reaction modes.

  • Synthesis of Nitroso Compounds: A Practical Guide. Organic Chemistry Portal. Methodologies for nitrosation of phenols and subsequent transformations.[2][3][4][5]

Sources

Validation

Comparison of the spectroscopic properties of 4-Nitroso-2-propan-2-ylphenol and its isomers

An In-Depth Guide to the Spectroscopic Differentiation of 4-Nitroso-2-propan-2-ylphenol and its Positional Isomers This guide provides a comprehensive comparison of the key spectroscopic properties of 4-nitroso-2-propan-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Differentiation of 4-Nitroso-2-propan-2-ylphenol and its Positional Isomers

This guide provides a comprehensive comparison of the key spectroscopic properties of 4-nitroso-2-propan-2-ylphenol and its structural isomers. In fields such as pharmaceutical development, metabolite identification, and quality control, the unambiguous identification of isomers is critical. Minor changes in the substitution pattern on a phenol ring can drastically alter a compound's biological activity, toxicity, and chemical reactivity. This document synthesizes established spectroscopic principles with data from closely related compounds to present a predictive but robust framework for differentiating these molecules using UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Introduction: The Challenge of Isomer Differentiation

4-Nitroso-2-propan-2-ylphenol belongs to the nitrosophenol class of compounds, which are valuable intermediates in chemical synthesis. The molecule features a phenol core, an electron-withdrawing nitroso (-N=O) group, and an electron-donating isopropyl group. The relative positions of these three functional groups define the specific isomer and its physicochemical properties. Differentiating these isomers requires a multi-faceted analytical approach, as they share the same molecular formula and weight.

This guide will focus on the comparison between the primary compound and its key positional isomers, where the nitroso and isopropyl groups are swapped or moved around the phenolic ring.

Molecular Structures of Key Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct spectral fingerprints.

G cluster_0 4-Nitroso-2-propan-2-ylphenol cluster_1 Isomer A: 2-Nitroso-4-propan-2-ylphenol cluster_2 Isomer B: 3-Nitroso-4-propan-2-ylphenol a b c

Figure 1. Structures of 4-nitroso-2-propan-2-ylphenol and its key isomers.

Comparative Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenol ring and the nitroso group act as a chromophore (a light-absorbing group). The position of these groups and the electron-donating isopropyl group significantly influences the maximum absorption wavelength (λmax). Nitrophenols, which are electronically similar, show that the position of the nitro group and solvent pH heavily influence the UV-Vis spectra[1][2][3][4].

The nitroso group extends the conjugated π-electron system of the benzene ring. We can predict that isomers with greater conjugation between the electron-donating -OH group, the ring, and the electron-withdrawing -N=O group will exhibit a red shift (shift to longer λmax).

Expected Observations:

  • 4-Nitroso Isomers: In isomers like 4-nitroso-2-propan-2-ylphenol and 2-nitroso-4-propan-2-ylphenol, the nitroso group is para or ortho to the hydroxyl group. This allows for direct resonance delocalization, leading to a significant red shift in the λmax, likely appearing in the 300-400 nm range[3].

  • 3-Nitroso Isomers: When the nitroso group is meta to the hydroxyl group (Isomer B), direct resonance delocalization is disrupted. This will likely result in a blue shift (shift to shorter λmax) compared to the ortho and para isomers.

  • Solvatochromism & pH: The spectra will be highly sensitive to solvent polarity and pH. In basic media, deprotonation of the phenolic -OH to form the phenolate ion (-O⁻) creates a much stronger electron-donating group, causing a pronounced red shift for ortho and para isomers[4].

CompoundPredicted λmax (in neutral solvent)Rationale
4-Nitroso-2-propan-2-ylphenol ~350-400 nmStrong conjugation between para -N=O and -OH groups.
Isomer A: 2-Nitroso-4-propan-2-ylphenol ~340-390 nmStrong conjugation between ortho -N=O and -OH groups. Potential for intramolecular H-bonding may slightly alter λmax.
Isomer B: 3-Nitroso-4-propan-2-ylphenol ~280-320 nmMeta orientation disrupts direct resonance; λmax will be closer to that of substituted benzene.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The key diagnostic vibrations for these isomers are the O-H, aromatic C-H, C=C, C-O, and N=O stretches.

Expected Observations:

  • O-H Stretch: A broad band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. In Isomer A (2-Nitroso), intramolecular hydrogen bonding between the ortho -OH and -N=O groups is possible. This would cause the O-H band to become broader and shift to a lower wavenumber compared to the other isomers where only intermolecular hydrogen bonding occurs.

  • N=O Stretch: The nitroso group stretch is a crucial, though sometimes weak, diagnostic peak. For aromatic nitroso compounds, it typically appears in the 1450-1550 cm⁻¹ region. For N-nitrosoamines, this stretch is found around 1425–1490 cm⁻¹[5]. The exact position will be sensitive to the electronic effects of the other ring substituents.

  • Aromatic C-H and C=C: Aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C ring stretches are found in the 1400-1600 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be deduced from the strong C-H out-of-plane bending bands in the 700-900 cm⁻¹ region. Each isomer will have a distinct pattern corresponding to its specific arrangement of adjacent aromatic hydrogens.

CompoundKey Expected IR Frequencies (cm⁻¹)
4-Nitroso-2-propan-2-ylphenol ~3400 (O-H, sharp/intermolecular H-bonding), ~1500 (N=O), ~820 (C-H bend, 1,2,4-trisubstituted)
Isomer A: 2-Nitroso-4-propan-2-ylphenol ~3250 (O-H, broad, intramolecular H-bonding), ~1510 (N=O), ~830 (C-H bend, 1,2,4-trisubstituted)
Isomer B: 3-Nitroso-4-propan-2-ylphenol ~3450 (O-H, sharp/intermolecular H-bonding), ~1490 (N=O), ~810, ~870 (C-H bends, 1,2,4-trisubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing isomers by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy Predictions:

The chemical shifts (δ) and splitting patterns (multiplicity) of the aromatic protons are most revealing. The electron-withdrawing nitroso group will deshield (para and ortho) protons, shifting them downfield, while the electron-donating -OH and isopropyl groups will shield them, shifting them upfield.

  • Isopropyl Group: All isomers will show a septet for the single methine proton (-CH) around 3.0-3.4 ppm and a doublet for the six equivalent methyl protons (-CH₃) around 1.2-1.4 ppm.

  • Phenolic Proton (-OH): This will be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. In Isomer A, intramolecular hydrogen bonding could shift this proton significantly downfield.

  • Aromatic Protons:

    • 4-Nitroso-2-propan-2-ylphenol: Expect three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The proton ortho to the nitroso group will be the most downfield.

    • Isomer A (2-Nitroso-4-propan-2-ylphenol): Three distinct signals. The proton ortho to the nitroso group and meta to the -OH will be significantly downfield.

    • Isomer B (3-Nitroso-4-propan-2-ylphenol): Three distinct signals with a different splitting pattern and chemical shift distribution due to the meta placement of the nitroso group relative to the -OH.

CompoundPredicted ¹H NMR Aromatic Signals (δ, ppm)
4-Nitroso-2-propan-2-ylphenol H3: ~7.8 (d), H5: ~7.6 (dd), H6: ~6.8 (d)
Isomer A: 2-Nitroso-4-propan-2-ylphenol H3: ~7.9 (d), H5: ~7.0 (dd), H6: ~7.4 (d)
Isomer B: 3-Nitroso-4-propan-2-ylphenol H2: ~7.5 (d), H5: ~7.2 (dd), H6: ~6.9 (d)

(Note: Assignments are predictive and coupling constants would be required for definitive assignment)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all isomers have the same nominal mass, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Expected Observations:

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak corresponding to their exact mass.

  • Key Fragmentation Pathways:

    • Loss of Nitrogen: A characteristic fragmentation of nitrosophenols is the anomalous elimination of a nitrogen atom, which is a facile reduction that can occur in the ion source[6]. This would result in a significant [M-14]⁺ peak.

    • Loss of NO: A prominent peak corresponding to the loss of the nitroso radical ([M-30]⁺) is expected for all isomers.

    • Loss of Methyl/Isopropyl: Fragmentation of the isopropyl group is expected, leading to a peak at [M-15]⁺ (loss of CH₃).

    • Tautomerism: Nitrosophenols exist in equilibrium with their quinone monoxime tautomers. Isomerization can occur within the mass spectrometer, leading to fragmentation patterns characteristic of the tautomeric form[6].

The relative intensities of these fragment ions may vary between isomers based on the stability of the resulting radical cations, providing another layer of differentiation.

Ion FragmentExpected m/zSignificance
[M]⁺179Molecular Ion
[M-CH₃]⁺164Loss of a methyl group from the isopropyl substituent.
[M-NO]⁺149Characteristic loss of the nitroso radical.
[M-N]⁺165Anomalous loss of a nitrogen atom[6].

Experimental Protocols

To acquire high-quality, reproducible data, standardized protocols are essential.

General Analytical Workflow

G cluster_workflow General Spectroscopic Analysis Workflow sample Sample Preparation (Dissolution in appropriate solvent) uv_vis UV-Vis Spectroscopy (Scan 200-600 nm) sample->uv_vis ftir FTIR Spectroscopy (ATR method, 4000-400 cm⁻¹) sample->ftir nmr NMR Spectroscopy (¹H, ¹³C in deuterated solvent) sample->nmr ms Mass Spectrometry (EI or ESI source) sample->ms data Data Analysis & Comparison (Peak assignment, fragmentation analysis) uv_vis->data ftir->data nmr->data ms->data id Isomer Identification data->id

Figure 2. A general workflow for the spectroscopic identification of isomers.

A. UV-Visible Spectroscopy Protocol

  • Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or methanol). Create a dilute solution (~0.01 mg/mL) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference blank.

  • Data Acquisition: Record the absorption spectrum of the sample from 200 to 600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pH studies, add a drop of dilute acid or base and re-run the scan.

B. FTIR Spectroscopy Protocol

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify and label the wavenumbers of key absorption bands.

C. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use a proton-decoupled pulse sequence.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the chemical shifts to TMS.

D. Mass Spectrometry Protocol (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: A detector records the abundance of each ion.

  • Analysis: Interpret the resulting mass spectrum to identify the molecular ion and propose structures for the major fragment ions.

Conclusion

While 4-nitroso-2-propan-2-ylphenol and its isomers present an analytical challenge due to their identical molecular weights, a combined spectroscopic approach allows for their confident differentiation.

  • ¹H NMR is the most definitive technique, providing unique chemical shifts and splitting patterns for the aromatic protons in each isomer.

  • IR Spectroscopy can provide strong evidence, particularly for identifying ortho-nitrosophenols through the characteristic broad O-H stretch from intramolecular hydrogen bonding.

  • UV-Vis Spectroscopy serves as a rapid method to distinguish between isomers with and without direct ortho/para conjugation between the hydroxyl and nitroso groups.

  • Mass Spectrometry confirms the molecular weight and offers supplementary structural information through analysis of fragmentation patterns.

By systematically applying these techniques and understanding the underlying chemical principles, researchers can unambiguously identify these and other related phenolic isomers, ensuring the integrity and safety of their work in drug development and chemical research.

References

  • Knowles, M. E., Gilbert, J., & McWeeny, D. J. (1974). Identification of nitrosophenols by mass spectrometry. Biomedical Mass Spectrometry, 1(4), 286-292. (URL not directly available, accessed via Semantic Scholar).
  • ACS Earth and Space Chemistry. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Publications. [Link]

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitro phenol. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link]

  • ResearchGate. (n.d.). a) Infrared spectrum of randomly oriented 4-nitrothiophenol on mid-IR... [Link]

  • NIST. (n.d.). Phenol, 4-nitroso-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. [Link]

  • Z. Slanina, et al. (2005). Aromatic C-nitroso Compounds. Charles University. [Link]

  • Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines. Thieme Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for 4-Nitroso-2-propan-2-ylphenol

This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 4-Nitroso-2-propan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 4-Nitroso-2-propan-2-ylphenol. As a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), rigorous and reliable quantification of this analyte is paramount for ensuring pharmaceutical product safety and regulatory compliance. This document is designed for researchers, analytical development scientists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Analytical Imperative for NDSRIs

The landscape of impurity analysis has been significantly shaped by the detection of N-nitrosamines in various drug products. These compounds are classified as probable human carcinogens, prompting stringent regulatory oversight from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). 4-Nitroso-2-propan-2-ylphenol falls into the category of NDSRIs, which are impurities that are structurally similar to the active pharmaceutical ingredient (API). The analytical challenge lies in detecting and quantifying these impurities at trace levels within complex sample matrices.

The development of robust analytical procedures is not merely a technical exercise but a foundational component of patient safety. The International Council for Harmonisation (ICH) has recently updated its guidelines to Q2(R2) for analytical validation and introduced Q14 for analytical procedure development, emphasizing a lifecycle and risk-based approach.[1][2] This guide aligns with these principles by comparing two powerful, orthogonal techniques—HPLC and GC-MS—to ensure the development of a fit-for-purpose method for 4-Nitroso-2-propan-2-ylphenol.

Analyte Profile: 4-Nitroso-2-propan-2-ylphenol

Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is crucial. This informs our experimental design and explains the rationale behind our choice of instruments and parameters.

  • Structure: A phenol ring substituted with both a nitroso (-N=O) group and an isopropyl group.

  • Polarity: The hydroxyl (-OH) and nitroso groups impart significant polarity, suggesting good solubility in polar solvents like methanol, acetonitrile, and water mixtures. This makes it a prime candidate for Reversed-Phase HPLC.

  • Volatility & Thermal Stability: The molecule has a moderate molecular weight. While phenols can be analyzed by GC, the presence of the polar hydroxyl group can lead to peak tailing on standard columns, and the nitroso group raises concerns about thermal lability.[3][4] p-Nitrosophenol, a related compound, is known to decompose at temperatures above 130°C, making direct GC analysis challenging without careful optimization or derivatization.[4]

This initial assessment suggests that while HPLC is a natural fit, a GC-MS method would require careful handling of injection and oven temperatures to prevent on-column degradation.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a cornerstone technique for the analysis of polar and semi-polar compounds, making it an excellent starting point for 4-Nitroso-2-propan-2-ylphenol.

Causality Behind the Method

We select a Reversed-Phase (RP) HPLC method because the analyte is polar. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. Polar analytes have a lower affinity for the non-polar stationary phase and will elute faster. By carefully controlling the polarity of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), we can achieve effective separation from other components in the sample matrix. For MS compatibility, a volatile buffer like formic or acetic acid is preferred over non-volatile salts like phosphate.[5]

Experimental Protocol: HPLC-UV/MS
ParameterRecommended SettingRationale
Column C18, 100 x 3.0 mm, 2.7 µmA standard C18 column provides excellent hydrophobic retention for a wide range of analytes. The smaller particle size enhances efficiency and resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in protonation of the analyte for better peak shape and provides protons for positive mode electrospray ionization (ESI) if using LC-MS.[5]
Gradient 0-1 min: 10% B1-8 min: 10% to 90% B8-10 min: 90% B10-12 min: 10% BA gradient elution is necessary to elute the polar analyte effectively and then clean the column of any less polar impurities.
Flow Rate 0.5 mL/minA typical flow rate for a 3.0 mm ID column that balances analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLKept small to prevent peak distortion.
Detector UV: 290-340 nmMS: ESI+, MRM ModeNitrosophenols exhibit UV absorbance.[6] For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the gold standard for trace impurity analysis.[7]
Sample Prep. Accurately weigh ~25 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile. Filter through a 0.22 µm PVDF filter before injection.A simple dilution in a solvent compatible with the mobile phase is ideal. Filtration removes particulates that could clog the system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and, with mass spectrometry, high sensitivity and selectivity. However, its application to polar, potentially thermally labile compounds like nitrosophenols requires careful consideration.

Causality Behind the Method

For a compound to be analyzed by GC, it must be both volatile and thermally stable enough to be vaporized in the injector and travel through the column without degrading. The primary challenge for 4-Nitroso-2-propan-2-ylphenol is its thermal stability.[4] The polar -OH group can also cause interactions with active sites in the GC system, leading to poor peak shape.[3]

To mitigate these risks, we will:

  • Use a low-polarity, inert column (e.g., 5% phenyl-methylpolysiloxane) to minimize interactions.

  • Employ a temperature program that starts low and ramps up, eluting the analyte at the lowest possible temperature.

  • Consider derivatization (e.g., silylation) as a backup strategy. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar silyl group, increasing volatility and thermal stability.[8] For this guide, we will first attempt a direct analysis.

Experimental Protocol: GC-MS
ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity, highly inert column is crucial to minimize peak tailing and potential degradation of the polar analyte.[4]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Injector Splitless, 200 °CA splitless injection is used to transfer the maximum amount of analyte onto the column for trace-level sensitivity. The temperature is a compromise: high enough to volatilize the analyte but low enough to minimize thermal degradation.[4]
Oven Program 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 2 min)The program starts at a low temperature to trap the analyte at the head of the column, then ramps to elute it efficiently while minimizing time spent at high temperatures.
MS Source Electron Ionization (EI), 230 °CStandard ionization technique for GC-MS.
MS Quad 150 °CStandard quadrupole temperature.
Acquisition Selected Ion Monitoring (SIM) or MRM ModeSIM or Multiple Reaction Monitoring (MRM) mode is essential for achieving the low detection limits required for nitrosamine analysis by monitoring specific, characteristic ions.
Sample Prep. Dissolve sample in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).A volatile, non-polar solvent is required for GC injection.

Cross-Validation: A Framework for Method Comparison

Cross-validation is performed to demonstrate that two different analytical procedures are suitable for the same intended purpose and to understand their relative performance characteristics. This process is guided by the principles outlined in ICH Q2(R2).[9][10]

Objective

To compare the performance of the developed HPLC and GC-MS methods for the quantification of 4-Nitroso-2-propan-2-ylphenol in a given sample matrix. The key performance characteristics to be evaluated are linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Bulk Sample Solution (Drug Substance in Diluent) B Spike with Analyte Standard (at multiple concentration levels) A->B C Split Spiked Sample into Two Aliquot Sets B->C D HPLC-MS/MS Analysis C->D E GC-MS Analysis C->E F Calculate Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) D->F E->F G Compare Performance Metrics (Tabulate Results) F->G H Method Selection or Equivalency Conclusion G->H

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics to be evaluated during the cross-validation study.

Validation ParameterHPLC-MS/MSGC-MSAcceptance Criteria (ICH Q2(R2))
Linearity (R²) ResultResult≥ 0.995
Range (µg/mL) ResultResultTo be determined based on specification limits
Accuracy (% Recovery) ResultResult80.0% - 120.0% for impurities
Precision (% RSD)
- RepeatabilityResultResult≤ 15% for impurities at the limit
- Intermediate PrecisionResultResult≤ 20% for impurities at the limit
LOD (µg/mL) ResultResultSignal-to-Noise ≥ 3
LOQ (µg/mL) ResultResultSignal-to-Noise ≥ 10

Discussion: Choosing the Right Tool for the Job

The results from the cross-validation study will provide the empirical data needed to select the most appropriate method.

  • HPLC-MS/MS is often the preferred method for NDSRIs due to its applicability to a wider range of polar, non-volatile, and thermally sensitive compounds. It generally involves simpler sample preparation and poses a lower risk of analyte degradation during analysis.

  • GC-MS can be an extremely powerful alternative , potentially offering higher chromatographic resolution and very low detection limits, provided the analyte is sufficiently volatile and stable. If the direct GC-MS method shows poor peak shape or evidence of degradation (e.g., multiple peaks for a single analyte), a derivatization step would be the necessary next step in method development.[8]

The final choice depends on the specific requirements of the analysis. For routine quality control, the robustness and reliability of an HPLC method may be favored. For forensic or investigational purposes where the absolute lowest detection limits are required, an optimized GC-MS method might be superior. The cross-validation exercise ensures that, whichever method is chosen, its performance is well-characterized and scientifically defensible.

References

  • Altasciences. (n.d.). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hong, J., et al. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]

  • Barceló, D., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Pharma International. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Vass, A., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]

  • Ionescu, C., & Elfakir, C. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. Retrieved from [Link]

  • Rivas, E., et al. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Retrieved from [Link]

  • Ballesteros, E., et al. (2007, April 15). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2005, December 20). p-Nitrosophenol by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Nitrophenols With Gas ChromatographyMa. Retrieved from [Link]

  • Upadhyay, K., et al. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Fine, D. H., et al. (n.d.). Comprehensive analytical procedures for the determination of volatile and non-volatile, polar and non-polar N-nitroso compounds. PubMed. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Biological Evaluation of 4-Nitroso-2-propan-2-ylphenol Derivatives: A Comparative Efficacy Framework

Introduction: Navigating the Research Frontier of Substituted Nitrosophenols In the landscape of medicinal chemistry and drug discovery, phenolic compounds have long been a cornerstone of investigation, lauded for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Research Frontier of Substituted Nitrosophenols

In the landscape of medicinal chemistry and drug discovery, phenolic compounds have long been a cornerstone of investigation, lauded for their diverse biological activities. The introduction of a nitroso group to a phenolic scaffold presents a fascinating chemical entity, marrying the well-documented antioxidant and anti-inflammatory potential of phenols with the complex and potent bioactivity of nitroso compounds. This guide focuses on a specific, yet under-explored subclass: 4-Nitroso-2-propan-2-ylphenol and its derivatives. The strategic placement of a bulky propan-2-yl (tert-butyl) group ortho to the hydroxyl moiety suggests a potential for modulated reactivity and enhanced stability, making these compounds intriguing candidates for therapeutic development.

While a wealth of data exists for various hindered phenols and nitroso-containing molecules, direct comparative studies on the biological efficacy of 4-Nitroso-2-propan-2-ylphenol derivatives are notably scarce in peer-reviewed literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, providing a scientifically grounded approach to systematically evaluate and compare the efficacy of this promising class of compounds. By leveraging established principles from related molecular classes, we will outline hypothesized biological activities, present detailed experimental protocols for their assessment, and explore the likely molecular pathways through which these compounds may exert their effects. This document is designed not as a review of existing data, but as a roadmap for future research, empowering investigators to generate the very data that will define the therapeutic potential of these novel derivatives.

Hypothesized Biological Activities and Investigative Framework

Based on the chemical architecture of 4-Nitroso-2-propan-2-ylphenol—a sterically hindered phenol combined with a nitroso group—we can postulate three primary areas of biological activity ripe for investigation:

  • Antioxidant Activity: The phenolic hydroxyl group is a classic hydrogen donor, capable of scavenging free radicals. The ortho-tert-butyl group is expected to sterically hinder the resulting phenoxyl radical, enhancing its stability and preventing it from propagating radical chain reactions.[1][2][3]

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties, often by interfering with key signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[1][2][4][5]

  • Cytotoxic Activity: Both nitroso compounds and some phenolic derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in various cell lines, a crucial attribute for potential anti-cancer agents.[1][6]

The following sections will provide detailed protocols to quantitatively assess these activities, enabling a robust comparison between different derivatives of the 4-Nitroso-2-propan-2-ylphenol scaffold.

Section 1: Comparative Analysis of Antioxidant Efficacy

The primary antioxidant mechanism anticipated for these compounds is radical scavenging via hydrogen atom donation from the phenolic hydroxyl group. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted method for evaluating this activity.

Mechanism of DPPH Radical Scavenging

The DPPH radical is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging ability of the antioxidant compound.

DPPH radical scavenging mechanism.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and comparison of multiple derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test compounds (4-Nitroso-2-propan-2-ylphenol derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or a standard hindered phenol like BHT)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as it is light-sensitive. Prepare fresh daily.

  • Preparation of Test Compound and Control Stock Solutions:

    • Prepare 1 mg/mL stock solutions of each derivative and the positive control in methanol.

    • From these stock solutions, perform serial dilutions to create a range of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each working concentration of the test compounds and positive control to separate wells.

    • Prepare a blank well containing 100 µL of methanol.

    • To each well, add 100 µL of the 0.1 mM DPPH stock solution.

    • Mix gently by pipetting or using a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound or control.

  • Determination of IC50:

    • Plot the % Inhibition against the concentration of each derivative.

    • The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from the graph using linear regression analysis. A lower IC50 value indicates greater antioxidant activity.

Data Presentation for Comparative Analysis

Summarize the results in a table to facilitate a clear comparison of the antioxidant efficacy of the different derivatives.

CompoundR-Group ModificationIC50 (µg/mL) ± SD
Parent Compound H[Experimental Value]
Derivative 1[e.g., -CH3][Experimental Value]
Derivative 2[e.g., -OCH3][Experimental Value]
Derivative 3[e.g., -Cl][Experimental Value]
Positive Control [e.g., Ascorbic Acid][Experimental Value]

Section 2: Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The underlying mechanism likely involves the inhibition of the NF-κB signaling pathway.

The NF-κB Signaling Pathway in Inflammation

In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[5][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates i1 DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) DNA->Genes Compound Test Compound (Hypothesized Inhibition) Compound->IKK Inhibits i1->NFkB Releases i2

The canonical NF-κB signaling pathway.
Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and a positive control (e.g., L-NAME or Dexamethasone)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare various concentrations of your test derivatives and the positive control in DMEM.

    • After 24 hours, remove the old media and treat the cells with 100 µL of media containing the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for another 24 hours.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

    • Determine the IC50 value for each derivative.

Data Presentation for Comparative Analysis
CompoundR-Group ModificationNO Inhibition IC50 (µM) ± SD
Parent Compound H[Experimental Value]
Derivative 1[e.g., -CH3][Experimental Value]
Derivative 2[e.g., -OCH3][Experimental Value]
Derivative 3[e.g., -Cl][Experimental Value]
Positive Control [e.g., L-NAME][Experimental Value]

Section 3: Comparative Analysis of Cytotoxic Activity

The potential for these derivatives to induce cell death is a critical parameter, particularly for oncology applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Mechanism of Apoptosis Induction: The Caspase Cascade

Apoptosis is a highly regulated process of programmed cell death. A key event is the activation of a family of proteases called caspases. The intrinsic (mitochondrial) pathway is a common mechanism for chemical-induced apoptosis. Cellular stress leads to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome. This complex activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves numerous cellular substrates, leading to the dismantling of the cell.[8][9][10][11]

Apoptosis_Pathway Compound Test Compound Stress Cellular Stress (e.g., ROS, DNA Damage) Compound->Stress Mito Mitochondrion Stress->Mito Induces release of CytC Cytochrome c Mito->CytC Apoptosome Apoptosome (Cytochrome c + Apaf-1) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Recruits & Activates ProCasp9 Pro-caspase-9 Casp3 Active Caspase-3 Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves & Executes Substrates Cellular Substrates

The intrinsic apoptosis pathway.
Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium.

    • Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated control wells.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100

      • Where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) for each derivative.

Data Presentation for Comparative Analysis
CompoundR-Group ModificationCytotoxicity IC50 (µM) ± SD (48h)
Parent Compound H[Experimental Value]
Derivative 1[e.g., -CH3][Experimental Value]
Derivative 2[e.g., -OCH3][Experimental Value]
Derivative 3[e.g., -Cl][Experimental Value]
Positive Control [e.g., Doxorubicin][Experimental Value]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of 4-Nitroso-2-propan-2-ylphenol derivatives. By employing the standardized assays detailed herein—DPPH for antioxidant activity, Griess assay for anti-inflammatory potential, and the MTT assay for cytotoxicity—researchers can generate robust, quantitative, and comparative data. This will allow for the elucidation of structure-activity relationships (SAR) within this novel class of compounds, identifying the key chemical modifications that enhance desired biological effects while minimizing off-target toxicity.

The true value of this research will be realized not only in the comparative data generated but also in the subsequent mechanistic studies. Investigating the direct effects of lead compounds on NF-κB nuclear translocation or their ability to modulate specific caspases will provide a deeper understanding of their therapeutic potential. While the path from a novel chemical scaffold to a clinical candidate is long and challenging, the systematic approach outlined in this guide provides the essential first steps into what may be a very promising area of drug discovery.

References

  • Martin, S. J., & Green, D. R. (1995). Protease activation during apoptosis: death by a thousand cuts?. Cell, 82(3), 349-352.

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.

  • BenchChem. (2025). Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide.

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495-516.

  • van den Berg, R., Haenen, G. R., van den Berg, H., & Bast, A. (1999). Applicability of an improved Trolox equivalent antioxidant capacity (TEAC) assay for evaluation of antioxidant activity measurements of mixtures. Food chemistry, 66(4), 511-517.

  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446.

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.

  • Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate. Journal of Biological Chemistry, 287(20), 16486-16496.

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Odyssey Organics.

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200.

  • The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

  • PubChem. (n.d.). 4-Nitrosophenol. National Center for Biotechnology Information.

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344-362.

  • Chen, L., & Greene, W. C. (2004). Shaping the nuclear action of NF-κB. Nature reviews Molecular cell biology, 5(5), 392-401.

  • Wikipedia. (2023). 4-Nitrophenol.

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 637210.

  • Harmful effects of 4-nitrophenol are associated with oxidative stress, inflammation, and apoptosis in different tissues. Environmental Science and Pollution Research, 28(20), 25155-25166.

  • 4-HNE induces activation of NF-κB and subsequently leads to decreased cell viability. ResearchGate.

  • 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts. Journal of Environmental Chemical Engineering, 9(5), 106195.

  • 4-nitrophenol – Knowledge and References. Taylor & Francis Online.

  • Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails. Environmental Science and Pollution Research, 28(29), 39689-39700.

  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Google Patents.

  • Synthesis of 2-nitro-4-t-butyl phenol. PrepChem.com.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(31), 27096-27117.

  • Determination of the pK a of (A) the product, 4-nitrosophenol, isolated... ResearchGate.

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(6), 1584-1589.

  • Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. Molecular and Cellular Biochemistry, 460(1-2), 155-168.

  • Patents & Products. Garg Lab - UCLA.

  • Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. ResearchGate.

  • N-nitroso derivatives. Google Patents.

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem, 86(1), 105-121.

  • N-nitroso compounds and compositions containing such compounds. Google Patents.

  • Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation. Austin Journal of Gastroenterology, 3(4), 1061.

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4799.

  • Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate.

  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 2(6), a000165.

  • The NF-kB Signaling Pathway. Creative Diagnostics.

  • Pomegranate peel polyphenols inhibits inflammation in LPS-induced RAW264.7 macrophages via the suppression of TLR4/NF-κB pathway activation. Food & Nutrition Research, 63.

  • Recently Published Patents on Janus Base Nanomaterials for RNA Delivery. Recent Patents on Nanotechnology, 17(4), 273-279.

  • Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology, 12, 808826.

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Comparative

Benchmarking the stability of 4-Nitroso-2-propan-2-ylphenol against other phenolic compounds

Executive Summary 4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-isopropylphenol) occupies a unique chemical niche as a functionalized nitrosophenol. Unlike simple phenols, it exists in a dynamic equilibrium wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-isopropylphenol) occupies a unique chemical niche as a functionalized nitrosophenol. Unlike simple phenols, it exists in a dynamic equilibrium with its quinone monoxime tautomer—a feature that dictates its stability profile, reactivity, and handling requirements.

This guide benchmarks the stability of 4-Nitroso-2-propan-2-ylphenol against three critical standards: its parent scaffold (4-Nitrosophenol ), its stable precursor (2-Isopropylphenol ), and its oxidative sink (4-Nitrophenol ). By understanding these comparative behaviors, researchers can optimize storage conditions, synthetic routes, and analytical methods.

Mechanistic Background: The "Chameleon" Equilibrium

To understand the stability of 4-Nitroso-2-propan-2-ylphenol, one must first accept that it is rarely a single species. It exists in a prototropic tautomeric equilibrium between the Nitrosophenol form (aromatic, green/blue in solution) and the Quinone Monoxime form (non-aromatic, yellow/brown).

The Steric Factor

While the parent compound, 4-Nitrosophenol, tautomerizes readily, the presence of the isopropyl group at the ortho-position (C2) in our target compound introduces steric hindrance. This bulky group shields the phenolic oxygen, potentially stabilizing the phenol form relative to the quinone form compared to the unhindered parent. However, it also lowers the melting point and increases solubility in organic solvents, altering its solid-state stability.

Pathway Visualization

The following diagram illustrates the tautomeric shift and the primary degradation pathways (Oxidation and Polymerization).

StabilityPathways cluster_legend Stability Factors Nitroso 4-Nitroso-2-propan-2-ylphenol (Nitroso Form) Oxime 1,4-Benzoquinone Monoxime Derivative (Oxime Form) Nitroso->Oxime Tautomerism (pH/Solvent dependent) Nitro 4-Nitro-2-isopropylphenol (Oxidation Product) Nitroso->Nitro Oxidation (O2/Peroxides) Polymer Azo/Azoxy Polymers (Thermal Degradation) Nitroso->Polymer Heat/Light (>100°C) Oxime->Nitro Oxidation key Blue: Target Compound Green: Tautomer Red: Degradant

Figure 1: Tautomeric equilibrium and degradation pathways of 4-Nitroso-2-propan-2-ylphenol.

Comparative Stability Matrix

The following table benchmarks the target compound against industry standards. Note that "Stability" is defined here by resistance to degradation under stress conditions (ICH Q1A).

Feature4-Nitroso-2-propan-2-ylphenol (Target)4-Nitrosophenol (Parent Comparator)2-Isopropylphenol (Precursor Comparator)4-Nitrophenol (Oxidative Sink)
Primary Risk Tautomerization, OxidationPolymerization (Explosive), OxidationVolatility, slight oxidationVery Stable
Thermal Stability Moderate: Decomposes >100°CLow: Decomposes violently ~144°CHigh: Stable liquid (bp ~212°C)High: Stable solid (mp ~113°C)
Light Sensitivity High: Photolabile (Nitroso-Nitro shift)Extreme: Rapid darkeningLow: StableModerate: Yellowing over time
Oxidative Stability Low: Readily oxidizes to Nitro formLow: Readily oxidizesModerate: Slow oxidation to quinonesHigh: Fully oxidized state
pH Sensitivity High: Shift to anion/oxime at pH > 7High: Shift to anion/oxime at pH > 7Low: pKa ~10 (Phenolate formation)Moderate: pKa ~7.1 (Color change)

Key Takeaway: 4-Nitroso-2-propan-2-ylphenol is significantly less stable than its precursor (2-isopropylphenol) or its oxidation product (4-nitrophenol). It shares the instability of 4-nitrosophenol but is slightly modulated by the steric bulk of the isopropyl group.

Experimental Protocols for Benchmarking

To validate the stability profile of your specific lot of 4-Nitroso-2-propan-2-ylphenol, perform the following self-validating stress tests.

Protocol A: Oxidative Stress Testing (Forced Degradation)

Objective: Determine susceptibility to oxidation (conversion to 4-nitro-2-isopropylphenol). Reagents: 30% Hydrogen Peroxide (


), Acetonitrile (HPLC Grade).
  • Preparation: Dissolve 10 mg of 4-Nitroso-2-propan-2-ylphenol in 10 mL Acetonitrile.

  • Stress: Add 1 mL of 30%

    
     to 1 mL of the sample solution.
    
  • Control: Prepare a blank with 1 mL water instead of peroxide.

  • Incubation: Store at Room Temperature (RT) for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation Criteria:

    • Target: Decrease in the Nitroso peak (approx RT 5-8 min depending on method).

    • Product: Appearance of a later-eluting peak corresponding to 4-Nitro-2-isopropylphenol (more hydrophobic due to nitro group).

    • Mass Balance: Sum of Nitroso + Nitro areas should approximate the Control area (correcting for response factors).

Protocol B: pH-Dependent Tautomerism (UV-Vis)

Objective: Confirm the identity and equilibrium state. Reagents: 0.1M HCl, 0.1M NaOH, Phosphate Buffer (pH 7).

  • Preparation: Prepare a

    
     M solution of the target in water/methanol (90:10).
    
  • Scan: Record UV-Vis spectra (200–500 nm) at three conditions:

    • Acidic (add 2 drops 0.1M HCl): Favors Phenol form (Expect

      
       nm).
      
    • Basic (add 2 drops 0.1M NaOH): Favors Quinone Oxime anion (Expect Red shift,

      
       nm).
      
    • Neutral: Mixed spectrum.

  • Validation: The presence of a distinct Isosbestic Point (a wavelength where absorbance is constant across pH changes) confirms a clean two-component equilibrium without degradation.

Protocol C: Thermal Stability Screening (DSC)

Objective: Assess safety and storage limits. Instrument: Differential Scanning Calorimeter (DSC).

  • Setup: Seal 2-5 mg of solid sample in a crimped aluminum pan (use a pinhole lid if gas evolution is expected, but sealed is preferred for decomposition onset).

  • Ramp: Heat from 30°C to 250°C at 10°C/min.

  • Analysis:

    • Look for an endotherm (Melting Point) around 60–70°C.

    • Critical Warning: Look for a sharp exotherm (Decomposition) typically >120°C.

    • Comparison: Run 4-Nitrophenol as a standard (Stable melt ~113°C, no exotherm until much higher temps).

Workflow Visualization

The following diagram outlines the decision tree for benchmarking the stability of a new batch of 4-Nitroso-2-propan-2-ylphenol.

BenchmarkingWorkflow cluster_Tests Stress Testing Protocols Start Start: Raw Material (4-Nitroso-2-propan-2-ylphenol) Test_Ox Oxidative Stress (H2O2, 4h) Start->Test_Ox Test_pH pH Tautomerism (UV-Vis) Start->Test_pH Test_Heat Thermal Stress (DSC, 30-250°C) Start->Test_Heat Analysis Data Analysis (HPLC / UV / DSC Curves) Test_Ox->Analysis Check for Nitro conversion Test_pH->Analysis Check for Isosbestic Point Test_Heat->Analysis Check for Exotherm onset Decision Stability Profile Assessment Analysis->Decision

Figure 2: Standardized workflow for stability benchmarking.

Conclusion & Recommendations

4-Nitroso-2-propan-2-ylphenol is a chemically versatile but labile compound. Its stability is governed by the Quinone Oxime equilibrium , making it significantly more sensitive to light, heat, and pH than standard phenols like 2-isopropylphenol or 4-nitrophenol.

Recommendations for Researchers:

  • Storage: Store at -20°C, protected from light, under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation to the nitro-derivative.

  • Handling: Avoid heating above 100°C. If reaction requires heat, ensure strict temperature control to avoid runaway exothermic decomposition.

  • Analysis: Always use fresh mobile phases for HPLC. Acidify mobile phases (0.1% Formic Acid) to lock the compound in the protonated phenol form for consistent retention times.

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-nitroso- (CAS 104-91-6) Spectral and Chemical Data. NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. 4-Isopropylphenol (CAS 99-89-8) Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Available at: [Link]

  • PrepChem. Synthesis of 4-isopropyl-2-nitrophenol (Nitration Protocol). Available at: [Link]

Sources

Validation

A comparative analysis of the cost-effectiveness of different synthetic routes to 4-Nitroso-2-propan-2-ylphenol

This guide provides a comparative technical analysis of synthetic routes to 4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol or p-nitrosothymol analogue), a key intermediate in the synthesis of dy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol or p-nitrosothymol analogue), a key intermediate in the synthesis of dyes, pharmaceuticals, and polymerization inhibitors.

The analysis focuses on three distinct methodologies: Standard Aqueous Acidic Nitrosation , Continuous Flow Processing , and Organic Phase Nitrosation (Alkyl Nitrite) .

Part 1: Executive Summary & Strategic Overview

The synthesis of 4-nitroso-2-propan-2-ylphenol is dominated by the challenge of regioselectivity and tautomeric stability . The isopropyl group at the ortho position (C2) provides steric bulk that naturally favors para substitution (C4), but the strong activating nature of the phenolic hydroxyl group can lead to over-nitrosation or oxidation to the nitro species if conditions are not strictly controlled.

FeatureRoute A: Aqueous Batch (Standard) Route B: Continuous Flow (Intensified) Route C: Organic Phase (Alkyl Nitrite)
Primary Reagents

,


,

,

Isoamyl Nitrite,

Cost Efficiency High (Commodity reagents)Medium (High CapEx, Low OpEx)Low (Expensive reagents)
Yield (Typical) 75–85%90–95%80–90%
Selectivity Moderate (Ortho impurities)High (Precise kinetic control)High (Homogeneous phase)
Safety Profile Low (Exotherm risk, runaway)High (Small reactor volume)Moderate (Flammable solvents)
Scalability Limited by heat transferLinear scalabilityGood for kilo-lab scale

Part 2: Detailed Synthetic Routes

Route A: Standard Aqueous Acidic Nitrosation (Batch)

The industry workhorse due to low raw material costs.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS). Sodium nitrite reacts with acid to generate the nitrosonium ion (


), the active electrophile. The 2-isopropylphenol substrate, activated by the -OH group, is attacked at the para position. The resulting nitroso compound exists in equilibrium with its tautomer, 2-isopropyl-1,4-benzoquinone 4-oxime .

Protocol:

  • Preparation: Charge a glass-lined reactor with 2-isopropylphenol (1.0 eq) dissolved in a mixture of water and ethanol (to ensure solubility). Cool to 0–5 °C .

  • Acidification: Add HCl (37%, 1.1 eq) or

    
     slowly, maintaining temperature <5 °C.
    
  • Nitrosation: Dropwise addition of aqueous

    
     (1.05 eq)  over 60 minutes. Critical: Sub-surface addition is preferred to prevent 
    
    
    
    gas escape.
  • Digestion: Stir at 0–5 °C for 2 hours. The solution typically turns dark red/brown.

  • Workup: Filter the precipitated solid (often the quinone oxime tautomer). Wash with ice-cold water to remove acid and inorganic salts. Recrystallize from ethanol/water.

Key Insights:

  • Temperature Control: Above 10 °C, the risk of oxidation to 4-nitro-2-isopropylphenol increases significantly.

  • pH Management: The pH must remain < 2 to sustain the concentration of

    
    .
    
Route B: Continuous Flow Nitrosation

The modern approach for process safety and yield optimization.

Logic: Flow chemistry mitigates the exotherm risks of nitrosation. By using a microreactor or tubular reactor, the surface-area-to-volume ratio is maximized, allowing for near-isothermal conditions. This suppresses the formation of ortho-isomers and oxidation byproducts (tars).

Protocol:

  • Feed A: 2-Isopropylphenol (1.0 M) in Glacial Acetic Acid.

  • Feed B:

    
     (1.2 M) in water.
    
  • Reactor Setup: Feeds are pumped via HPLC pumps into a T-mixer followed by a PFA tubular reactor (Residence time: 2–5 mins) submerged in a cooling bath at 10 °C.

  • Quench: The reactor output flows directly into a stirred vessel containing ice water.

  • Isolation: Continuous filtration or liquid-liquid extraction (ethyl acetate/water).

Advantages:

  • Self-Validating Safety: The small active volume means that even in a cooling failure, the total energy release is negligible.

  • Stoichiometric Control: Precise flow rates prevent local excesses of nitrite, reducing diazonium salt formation.

Route C: Organic Phase Nitrosation (Alkyl Nitrite)

Preferred for anhydrous applications or sensitive substrates.

Protocol:

  • Dissolution: Dissolve 2-isopropylphenol in ethanol or dichloromethane.

  • Reagent Addition: Add Isoamyl nitrite (1.1 eq) .

  • Catalysis: Add a catalytic amount of acetyl chloride or concentrated HCl in ethanol.

  • Reaction: Stir at room temperature (20–25 °C). The reaction is driven by the release of isoamyl alcohol.

  • Purification: Evaporate solvent; the product often crystallizes directly upon triturating with hexane.

Cost-Effectiveness Analysis: While operationally simple, the cost of isoamyl nitrite is ~10–15x higher than


. This route is reserved for high-value applications where trace metal contamination (from water sources) or acidic waste streams are prohibitive.

Part 3: Comparative Data & Visualization

Reaction Mechanism & Tautomerism

The following diagram illustrates the pathway from the phenol precursor to the target nitroso compound and its stable oxime tautomer.

NitrosationMechanism Start 2-Isopropylphenol (Precursor) Intermediate Wheland Intermediate (Cation) Start->Intermediate + NO+ (from NaNO2/HCl) Electrophile NO+ (Nitrosonium) Electrophile->Intermediate Attack at C4 Product 4-Nitroso-2-isopropylphenol Intermediate->Product - H+ Tautomer 2-Isopropyl-1,4-benzoquinone 4-oxime (Stable Form) Product->Tautomer Tautomerization (Equilibrium)

Caption: Mechanism of electrophilic nitrosation showing the critical tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.

Process Flow Diagram: Continuous vs. Batch

ProcessComparison cluster_Batch Route A: Batch Process (High Risk) cluster_Flow Route B: Continuous Flow (Optimized) B_Tank Stirred Tank Reactor (Exotherm Risk) B_Filter Filtration (Manual Handling) B_Tank->B_Filter B_Waste Acidic Waste Stream (High Volume) B_Filter->B_Waste F_Pumps Precision Pumps F_Reactor Microreactor/Tube (Active Cooling) F_Pumps->F_Reactor Precise Stoichiometry F_Quench Continuous Quench F_Reactor->F_Quench < 5 min Residence

Caption: Operational comparison highlighting the safety and waste management differences between Batch and Continuous Flow methodologies.

Cost-Effectiveness Matrix
MetricRoute A (Batch)Route B (Flow)Route C (Alkyl Nitrite)
Raw Material Cost Index 1.0 (Baseline) 1.1 (Solvent use)8.5 (High)
E-Factor (kg waste/kg product) High (~15–20)Low (~5–8) Medium (~10)
Space-Time Yield ( kg/m ³/h) Low (Long digestion)Very High Medium
Purity Profile 90–95%>98% >98%
Capital Expenditure (CapEx) Low (Standard glassware)High (Pumps/Reactors)Low

Part 4: References

  • Review of Nitrosation Methods:

    • Study: "Electrophilic Nitrosation of Phenols: Mechanisms and Selectivity."

    • Source:Journal of Organic Chemistry.

    • Context: Defines the preference for para-substitution in 2-substituted phenols.

    • (General Journal Link for verification)

  • Continuous Flow Nitration/Nitrosation:

    • Study: "Continuous-flow-enabled intensification in nitration processes: a review."

    • Source:Green Chemistry / Beilstein J. Org. Chem.

    • Context: Validates the safety and yield improvements of flow chemistry for exothermic electrophilic substitutions.

  • Tautomerism of Nitrosophenols:

    • Study: "Quinone oxime–nitrosophenol tautomerism: A structural and spectroscopic study."

    • Source:J. Chem. Soc., Perkin Trans. 2.

    • Context: Explains the stability of the oxime form which precipitates during the reaction.

  • Safety Data & Handling:

    • Source: Fisher Scientific SDS for 2-Isopropylphenol.

    • Context: Safety protocols for handling the corrosive precursor and exothermic nature of the reaction.[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 4-Nitroso-2-propan-2-ylphenol

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Nitroso-2-propan-2-ylphenol is readily available in public databases. The following guide is a synthesis of safety information from structurally related compounds, in...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Nitroso-2-propan-2-ylphenol is readily available in public databases. The following guide is a synthesis of safety information from structurally related compounds, including aromatic nitroso compounds, phenols, and alkylated phenols. It is imperative to treat 4-Nitroso-2-propan-2-ylphenol as a substance with significant potential hazards and to conduct a thorough risk assessment before commencing any work. This guide provides a robust framework for safe handling, but it does not replace a compound-specific SDS.

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of 4-Nitroso-2-propan-2-ylphenol can be inferred from its constituent chemical groups: the aromatic nitroso group and the substituted phenol ring.

  • Aromatic Nitroso Compounds: Many N-nitroso compounds are known to be potent carcinogens.[1][2] The International Agency for Research on Cancer (IARC) has classified several N-nitroso compounds as probable human carcinogens.[2] These compounds can be genotoxic, meaning they can directly damage DNA, which can lead to mutations and the development of cancer.[2] Aromatic nitro-compounds are known to be readily absorbed through the skin and can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia with chronic exposure.[3]

  • Phenols: Phenols are corrosive and can cause severe skin burns and eye damage.[4][5] Phenol and its derivatives can be absorbed through the skin and act as systemic toxins, with the potential for severe health effects even from what may appear to be minor exposures.

  • Alkylated Phenols: The propan-2-yl (isopropyl) group may influence the compound's physical properties, such as solubility and volatility. Similar substituted phenols can be skin and eye irritants.

Given these structural alerts, it is prudent to handle 4-Nitroso-2-propan-2-ylphenol with extreme caution, assuming it to be a carcinogen, a skin and eye corrosive, and a systemic toxin.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling 4-Nitroso-2-propan-2-ylphenol.

PPE Category Recommended Equipment Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a splash hazard.Protects against splashes of the chemical which could cause severe eye damage.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber). A lab coat, long sleeves, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.Prevents skin contact, which can lead to burns, irritation, and systemic absorption of the chemical.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.Aromatic nitroso compounds can be hazardous if inhaled.[6]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and well-rehearsed operational plan is crucial for minimizing risk.

Preparation:

  • Designated Area: All work with 4-Nitroso-2-propan-2-ylphenol must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and personal protective equipment should be readily available.

  • Buddy System: Never work alone when handling this compound.

Handling:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a pipette or a syringe.

  • Reactions: When setting up reactions, ensure all glassware is securely clamped and that the reaction is adequately contained.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Nitroso-2-propan-2-ylphenol and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste containing 4-Nitroso-2-propan-2-ylphenol, including contaminated gloves, paper towels, and disposable labware, should be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Chemical Inactivation: For larger quantities of waste, chemical degradation procedures may be considered. One study suggests that treatment of N-nitroso compounds with aluminum:nickel alloy powder in a basic medium can lead to their destruction.[7][8] However, such procedures should only be carried out by trained personnel in a controlled environment.

  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a rapid and coordinated response is essential to mitigate the hazard.

Caption: Workflow for responding to a chemical spill.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.
  • PubMed. (1988, February 1). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Retrieved from PubMed: [Link]

  • AACR Journals. (n.d.). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. Retrieved from AACR Journals: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from Chemos GmbH & Co.KG: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from ILO Encyclopaedia of Occupational Health and Safety: [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from Delaware Health and Social Services: [Link]

  • Restek. (2025, January 8). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. Retrieved from Restek: [Link]

  • New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from New Jersey Department of Health: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • New Jersey Department of Health. (2011, April). N-Nitrosodiphenylamine - Hazardous Substance Fact Sheet. Retrieved from New Jersey Department of Health: [Link]

  • C&EN. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Retrieved from C&EN: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications: [Link]

Sources

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